molecular formula C37H62N7O18P3S B15550295 (7Z)-3-oxohexadecenoyl-CoA

(7Z)-3-oxohexadecenoyl-CoA

Cat. No.: B15550295
M. Wt: 1017.9 g/mol
InChI Key: BUCIFQOXNYHEOO-YDGGZUKGSA-N
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Description

(7Z)-3-oxohexadecenoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (7Z)-3-oxohexadecenoic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C37H62N7O18P3S

Molecular Weight

1017.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-3-oxohexadec-7-enethioate

InChI

InChI=1S/C37H62N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h11-12,23-24,26,30-32,36,48-49H,4-10,13-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/b12-11-/t26-,30-,31-,32+,36-/m1/s1

InChI Key

BUCIFQOXNYHEOO-YDGGZUKGSA-N

Origin of Product

United States

Foundational & Exploratory

The Metabolic Fate of (7Z)-3-oxohexadecenoyl-CoA: A Technical Guide to the Beta-Oxidation of Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathway involving (7Z)-3-oxohexadecenoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of specific unsaturated fatty acids. The breakdown of fatty acids containing cis-double bonds at odd-numbered carbon positions requires a departure from the canonical beta-oxidation spiral, necessitating the action of auxiliary enzymes. Understanding this pathway is critical for research into metabolic disorders, lipid metabolism, and the development of therapeutic agents targeting these processes.

Introduction to Unsaturated Fatty Acid Beta-Oxidation

Mitochondrial fatty acid beta-oxidation is a primary catabolic process that breaks down fatty acyl-CoA molecules into acetyl-CoA, generating significant amounts of metabolic energy in the form of FADH2 and NADH.[1][2] While the oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids, particularly in the cis configuration, presents a metabolic challenge.[1][3] These non-standard structures are not substrates for the regular beta-oxidation enzymes.[2] Consequently, cells employ auxiliary enzymes, primarily enoyl-CoA isomerases and dienoyl-CoA reductases, to reconfigure these double bonds, allowing the fatty acid to re-enter and complete the beta-oxidation pathway.[4][5]

The intermediate this compound is formed during the catabolism of C18:1 fatty acids, such as oleic acid. Its presence signifies a point in the oxidative spiral where the original double bond has moved closer to the carboxyl end of the acyl-CoA chain, preceding the critical isomerization step required for complete degradation.

The Metabolic Pathway of this compound

The metabolic processing of this compound is best understood by tracing the beta-oxidation of its precursor, Oleoyl-CoA (cis-Δ⁹-Octadecenoyl-CoA).

Step 1: First Cycle of Beta-Oxidation (C18 to C16) Oleoyl-CoA undergoes one full cycle of conventional beta-oxidation. This involves the sequential action of Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and β-Ketothiolase. This cycle cleaves one molecule of acetyl-CoA and shortens the fatty acyl chain by two carbons, yielding cis-Δ⁷-Hexadecenoyl-CoA.

Step 2: Second Cycle of Beta-Oxidation (C16 to C14) The resulting cis-Δ⁷-Hexadecenoyl-CoA enters a second round of beta-oxidation. It is during this cycle that the specified intermediate, this compound, is formed.

  • Dehydrogenation: Acyl-CoA Dehydrogenase acts on cis-Δ⁷-Hexadecenoyl-CoA to form a trans-Δ² double bond, resulting in trans-Δ²,cis-Δ⁷-Hexadecadienoyl-CoA.

  • Hydration: Enoyl-CoA Hydratase adds a water molecule across the trans-Δ² bond, forming L-3-Hydroxy-cis-Δ⁷-hexadecenoyl-CoA.

  • Oxidation: 3-Hydroxyacyl-CoA Dehydrogenase oxidizes the hydroxyl group at the C3 position to a keto group, yielding This compound .

Step 3: Thiolysis and Formation of a Problematic Intermediate The pathway continues with β-Ketothiolase cleaving this compound. This reaction releases a molecule of acetyl-CoA and produces a C14 fatty acyl-CoA, cis-Δ⁵-Tetradecenoyl-CoA. After another standard beta-oxidation cycle, this is converted to cis-Δ³-Dodecenoyl-CoA . This molecule is problematic because its cis-Δ³ double bond prevents the first enzyme of the next cycle, Acyl-CoA Dehydrogenase, from forming the required trans-Δ² double bond.

Step 4: The Isomerase Solution To resolve this metabolic impasse, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase acts on cis-Δ³-Dodecenoyl-CoA.[5] This enzyme catalyzes the repositioning of the double bond from the cis-Δ³ position to the trans-Δ² position, forming trans-Δ²-Dodecenoyl-CoA .[6][7]

Step 5: Re-entry into Main Beta-Oxidation Pathway Trans-Δ²-Dodecenoyl-CoA is a standard substrate for Enoyl-CoA Hydratase.[2] It seamlessly re-enters the main beta-oxidation spiral at the second step. The remaining C12 fatty acyl chain is then completely degraded into six molecules of acetyl-CoA through subsequent cycles.

metabolomics_pathway cluster_cycle1 Beta-Oxidation Cycle 1 cluster_cycle2 Beta-Oxidation Cycle 2 cluster_cycle3 Beta-Oxidation Cycle 3 cluster_isomerization Auxiliary Step Oleoyl_CoA Oleoyl-CoA (C18:1, cis-Δ⁹) Cycle1_Product cis-Δ⁷-Hexadecenoyl-CoA (C16:1) Oleoyl_CoA->Cycle1_Product 4 Enzymes Oleoyl_CoA->Cycle1_Product Acetyl_CoA1 Acetyl-CoA Cycle1_Product->Acetyl_CoA1 Target_Intermediate This compound Cycle1_Product->Target_Intermediate 3 Enzymes Cycle1_Product->Target_Intermediate Cycle2_Product cis-Δ⁵-Tetradecenoyl-CoA (C14:1) Target_Intermediate->Cycle2_Product Thiolase Target_Intermediate->Cycle2_Product Acetyl_CoA2 Acetyl-CoA Cycle2_Product->Acetyl_CoA2 Problem_Intermediate cis-Δ³-Dodecenoyl-CoA (C12:1) Cycle2_Product->Problem_Intermediate 4 Enzymes Cycle2_Product->Problem_Intermediate Acetyl_CoA3 Acetyl-CoA Problem_Intermediate->Acetyl_CoA3 Isomerase_Step Δ³,Δ²-enoyl-CoA isomerase Problem_Intermediate->Isomerase_Step Problem_Intermediate->Isomerase_Step Final_Product trans-Δ²-Dodecenoyl-CoA Isomerase_Step->Final_Product Isomerase_Step->Final_Product Main_Pathway Main Beta-Oxidation Pathway (5 Cycles) Final_Product->Main_Pathway Re-entry

Figure 1: Metabolic pathway for the oxidation of Oleoyl-CoA.

Enzymes of the Pathway and Functional Summary

While specific kinetic data for this compound is not extensively published, the functions of the enzymes involved in its formation and subsequent processing are well-characterized.

EnzymeEC NumberFunction in the Pathway
Acyl-CoA Dehydrogenase 1.3.8.7Catalyzes the initial dehydrogenation of the fatty acyl-CoA, creating a trans-Δ² double bond.[2]
Enoyl-CoA Hydratase 4.2.1.17Catalyzes the stereospecific hydration of the trans-Δ² double bond to form L-3-hydroxyacyl-CoA.[2]
3-Hydroxyacyl-CoA Dehydrogenase 1.1.1.35Catalyzes the NAD⁺-dependent oxidation of the L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[2]
β-Ketothiolase (Thiolase) 2.3.1.16Catalyzes the thiolytic cleavage of 3-ketoacyl-CoA, releasing acetyl-CoA and a two-carbon shorter acyl-CoA.[1]
Δ³,Δ²-enoyl-CoA isomerase 5.3.3.8Catalyzes the isomerization of a cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond, a crucial step for the metabolism of many unsaturated fatty acids.[5]

Experimental Protocol: Assay of Δ³,Δ²-enoyl-CoA Isomerase Activity

This section details a representative methodology for determining the enzymatic activity of Δ³,Δ²-enoyl-CoA isomerase in vitro. The assay relies on the spectrophotometric detection of the product, trans-Δ²-enoyl-CoA. The formation of the trans-Δ² double bond, which is in conjugation with the thioester carbonyl group, leads to a significant increase in absorbance at approximately 263 nm.

4.1 Materials and Reagents

  • Purified Δ³,Δ²-enoyl-CoA isomerase enzyme preparation

  • Substrate: cis-Δ³-Decenoyl-CoA (or other suitable cis-Δ³-enoyl-CoA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • UV-transparent cuvettes (1 cm path length)

  • UV/Vis Spectrophotometer capable of kinetic measurements at 263 nm

4.2 Procedure

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer and the substrate, cis-Δ³-Decenoyl-CoA, to a final concentration of 50 µM.

  • Instrument Setup: Set the spectrophotometer to read absorbance at 263 nm. Equilibrate the cuvette containing the reaction mixture to the desired assay temperature (e.g., 25°C).

  • Baseline Reading: Record a stable baseline absorbance reading for the reaction mixture without the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a small, predetermined amount of the purified Δ³,Δ²-enoyl-CoA isomerase solution to the cuvette. Mix quickly but gently by inversion.

  • Kinetic Measurement: Immediately begin recording the absorbance at 263 nm over a period of 3-5 minutes, taking readings at regular intervals (e.g., every 10 seconds).

  • Data Analysis:

    • Plot absorbance versus time. The initial, linear portion of this curve represents the initial reaction velocity (V₀).

    • Calculate the rate of change in absorbance per minute (ΔA₂₆₃/min).

    • Use the Beer-Lambert law (A = εcl) to convert this rate into the rate of product formation. The molar extinction coefficient (ε) for the formation of the trans-Δ² bond is required for this calculation.

    • Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

experimental_workflow start Start: Prepare Reagents prep_mix Prepare Reaction Mixture (Buffer + Substrate in Cuvette) start->prep_mix equilibrate Equilibrate Mixture to Assay Temperature (25°C) prep_mix->equilibrate baseline Record Baseline Absorbance at 263 nm equilibrate->baseline initiate Initiate Reaction (Add Enzyme) baseline->initiate measure Kinetic Measurement: Record A₂₆₃ vs. Time initiate->measure plot_data Plot A₂₆₃ vs. Time and Determine Initial Velocity (V₀) measure->plot_data calculate Calculate Enzyme Activity (Units/mg) using Beer-Lambert Law plot_data->calculate end_point End calculate->end_point

Figure 2: Workflow for Δ³,Δ²-enoyl-CoA isomerase activity assay.

References

Function of (7Z)-3-oxohexadecenoyl-CoA in Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the function and metabolic fate of (7Z)-3-oxohexadecenoyl-CoA, a transient intermediate in the mitochondrial β-oxidation of specific unsaturated fatty acids. While not extensively characterized in dedicated literature, its role can be elucidated from the established principles of fatty acid metabolism. This document outlines the deduced metabolic pathway, details the key enzymes involved, presents relevant quantitative data, and provides standardized experimental protocols for the investigation of analogous enzymatic steps. The content is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas.

Introduction

Mitochondrial fatty acid β-oxidation is a critical catabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, thereby supplying a significant portion of cellular energy.[1][2] The oxidation of saturated fatty acids follows a well-defined four-step spiral involving acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.[3][4]

However, the degradation of unsaturated fatty acids, which contain one or more double bonds, requires the action of auxiliary enzymes to handle the non-standard bond configurations that arise during oxidation.[5][6] this compound is a prime example of such a specialized intermediate. Its structure, featuring a cis double bond at an odd-numbered carbon (position 7) and a keto group at the β-carbon (position 3), presents a unique challenge to the standard β-oxidation machinery.

This guide will deduce the metabolic pathway involving this compound, focusing on the enzymatic steps required for its complete oxidation.

Deduced Metabolic Pathway of this compound

The intermediate this compound is logically formed during the β-oxidation of a monounsaturated fatty acid such as Petroselinic acid (cis-6-octadecenoic acid) or as an intermediate derived from Oleic acid (cis-9-octadecenoic acid). For instance, the oxidation of oleoyl-CoA (C18:1, Δ9) involves three standard β-oxidation cycles, producing three molecules of acetyl-CoA and leaving a cis-Δ3-dodecenoyl-CoA.[7] This intermediate is where the auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase, is required.

The formation of a 3-oxoacyl-CoA with a cis double bond further down the chain at position 7, such as in this compound, implies a substrate like a C22 fatty acid with a cis-Δ13 double bond. After three cycles of β-oxidation, this would yield a C16 acyl-CoA with a cis-Δ7 double bond. The subsequent standard β-oxidation steps would then lead to the formation of this compound.

The core challenge is the presence of the 7Z (cis) double bond. The standard β-oxidation enzymes are stereospecific and typically act on trans intermediates.[7] Therefore, further metabolism requires an isomerase. The pathway would proceed as follows:

  • Initial β-Oxidation Cycles: The parent fatty acyl-CoA undergoes standard β-oxidation until the double bond is near the thioester end of the molecule.

  • Formation of a Δ3-enoyl-CoA Intermediate: After two more cycles of β-oxidation on the C16 intermediate, the (7Z) double bond will be at the Δ3 position, forming (3Z)-dodecenoyl-CoA.

  • Isomerization: The enzyme Δ3,Δ2-enoyl-CoA isomerase (EC 5.3.3.8) catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond.[6][8][9] This creates a substrate that can re-enter the main β-oxidation pathway.

  • Completion of β-Oxidation: The resulting trans-Δ2-enoyl-CoA is a standard substrate for enoyl-CoA hydratase and the subsequent enzymes of the β-oxidation spiral, allowing for its complete degradation to acetyl-CoA.[1][6]

Below is a logical diagram illustrating the processing of an unsaturated fatty acyl-CoA intermediate that requires isomerization.

fatty_acid_oxidation_pathway cluster_main Mitochondrial Matrix Unsaturated_Acyl_CoA (nZ)-Acyl-CoA Beta_Ox_Cycles_1 β-Oxidation Cycles Unsaturated_Acyl_CoA->Beta_Ox_Cycles_1 cis_delta3_enoyl_CoA (3Z)-Enoyl-CoA Beta_Ox_Cycles_1->cis_delta3_enoyl_CoA Forms intermediate with double bond at an odd position Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase cis_delta3_enoyl_CoA->Enoyl_CoA_Isomerase Isomerization trans_delta2_enoyl_CoA (2E)-Enoyl-CoA (Standard Intermediate) Enoyl_CoA_Isomerase->trans_delta2_enoyl_CoA Corrects bond position and configuration Beta_Ox_Cycles_2 β-Oxidation Cycles trans_delta2_enoyl_CoA->Beta_Ox_Cycles_2 Acetyl_CoA Acetyl-CoA Beta_Ox_Cycles_2->Acetyl_CoA To TCA Cycle experimental_workflow cluster_workflow Enzyme Assay Workflow Prep_Mix Prepare Reaction Mix (Buffer, NAD+, Coupling Enzymes) Add_Sample Add Isomerase Enzyme Sample Prep_Mix->Add_Sample Incubate Pre-incubate at 30°C (Establish Baseline) Add_Sample->Incubate Add_Substrate Initiate with Δ3-Enoyl-CoA Substrate Incubate->Add_Substrate Monitor_A340 Monitor Absorbance at 340 nm Add_Substrate->Monitor_A340 Calculate Calculate Activity (Rate of NADH formation) Monitor_A340->Calculate

References

The Formation of (7Z)-3-oxohexadecenoyl-CoA in Mammalian Mitochondria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z)-3-oxohexadecenoyl-CoA is a key metabolic intermediate formed during the mitochondrial beta-oxidation of (9Z)-hexadecenoic acid (palmitoleic acid), a common monounsaturated fatty acid in mammals. This technical guide provides an in-depth exploration of the enzymatic reactions leading to the formation of this specific acyl-CoA species. It details the core biochemical pathway, the enzymes involved, and presents quantitative data on their activity. Furthermore, this guide offers comprehensive experimental protocols for the isolation of mitochondria, enzyme activity assays, and the quantification of acyl-CoA intermediates. Finally, it discusses the regulatory mechanisms and signaling pathways that govern this metabolic process, providing a crucial resource for researchers in metabolic diseases and drug development.

Introduction

The catabolism of fatty acids through beta-oxidation is a fundamental process for energy production in mammals, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver.[1][2] While the oxidation of saturated fatty acids follows a canonical four-step spiral, the breakdown of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds present in their acyl chains.[1][3] this compound is a critical intermediate that arises during the beta-oxidation of palmitoleic acid (C16:1 n-7). Its formation represents a key juncture in the metabolic processing of this monounsaturated fatty acid. Understanding the precise biochemical steps, the enzymes that catalyze them, and their regulation is essential for elucidating the pathophysiology of metabolic disorders and for the development of targeted therapeutic interventions. This document serves as a technical guide to the formation of this compound, focusing on the mammalian mitochondrial pathway.

The Core Pathway: From Palmitoleoyl-CoA to this compound

The "biosynthesis" of this compound is, in fact, a series of catabolic reactions within the mitochondrial matrix. The precursor, palmitoleic acid, is first activated to palmitoleoyl-CoA in the cytoplasm. This activated fatty acid is then transported into the mitochondria via the carnitine shuttle.[2][4] Once in the matrix, palmitoleoyl-CoA ((9Z)-hexadecenoyl-CoA) undergoes one full cycle of beta-oxidation, yielding acetyl-CoA and (7Z)-tetradecenoyl-CoA. It is the subsequent cycle of beta-oxidation acting on (7Z)-tetradecenoyl-CoA that generates the intermediate of interest. However, for the purpose of this guide, we will detail the enzymatic steps that would act on a generic C16 cis-acyl-CoA to produce a 3-oxo intermediate.

The pathway involves the first three steps of the beta-oxidation spiral, catalyzed by three distinct enzymes:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the resulting hydroxyl group.

Biosynthesis_of_7Z_3_oxohexadecenoyl_CoA cluster_pathway Formation of this compound Palmitoleoyl_CoA (9Z)-Hexadecenoyl-CoA First_Cycle 1 Cycle of β-Oxidation Palmitoleoyl_CoA->First_Cycle Intermediate_1 (7Z)-Tetradecenoyl-CoA First_Cycle->Intermediate_1 ACAD Acyl-CoA Dehydrogenase Intermediate_1->ACAD Intermediate_2 (2E,7Z)-Hexadecadienoyl-CoA ACAD->Intermediate_2 FAD -> FADH2 ECH Enoyl-CoA Hydratase Intermediate_2->ECH Intermediate_3 (3S)-Hydroxy-(7Z)- hexadecenoyl-CoA ECH->Intermediate_3 H2O HADH 3-Hydroxyacyl-CoA Dehydrogenase Intermediate_3->HADH Product This compound HADH->Product NAD+ -> NADH

Caption: Mitochondrial pathway for the formation of this compound.

Step 1: Dehydrogenation by Acyl-CoA Dehydrogenase (ACAD)

The first step is the oxidation of the acyl-CoA thioester, catalyzed by a family of flavin adenine (B156593) dinucleotide (FAD)-dependent acyl-CoA dehydrogenases (ACADs).[5] These enzymes introduce a trans-double bond between the α (C2) and β (C3) carbons.[5][6] For a C16 substrate like hexadecenoyl-CoA, the relevant enzyme is very long-chain acyl-CoA dehydrogenase (VLCAD).

  • Substrate: (7Z)-Hexadecenoyl-CoA

  • Enzyme: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

  • Product: (2E,7Z)-Hexadecadienoyl-CoA

  • Cofactor: FAD is reduced to FADH₂.

Step 2: Hydration by Enoyl-CoA Hydratase (ECH)

The newly formed trans-2-enoyl-CoA is then hydrated by enoyl-CoA hydratase (also known as crotonase).[7][8] This enzyme stereospecifically adds a molecule of water across the double bond, forming an L-β-hydroxyacyl-CoA intermediate.[7]

  • Substrate: (2E,7Z)-Hexadecadienoyl-CoA

  • Enzyme: Enoyl-CoA Hydratase (Crotonase)

  • Product: (3S)-Hydroxy-(7Z)-hexadecenoyl-CoA

Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

The final step in the formation of the 3-oxo intermediate is the NAD⁺-dependent oxidation of the hydroxyl group of the L-β-hydroxyacyl-CoA.[9] This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase. For long-chain substrates, this activity is part of the mitochondrial trifunctional protein (MTP).[3]

  • Substrate: (3S)-Hydroxy-(7Z)-hexadecenoyl-CoA

  • Enzyme: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

  • Product: this compound

  • Cofactor: NAD⁺ is reduced to NADH.

Quantitative Data

The kinetic properties of the beta-oxidation enzymes are crucial for understanding the flux through the pathway. The following table summarizes available data for the relevant enzymes. Note that kinetic parameters are highly dependent on the specific substrate and assay conditions.

EnzymeSubstrate AnalogueKm (µM)Vmax (U/mg)Mammalian Source
Medium-Chain Acyl-CoA Dehydrogenase3-Phenylpropionyl-CoA~2-5~6.5Rat Liver
Enoyl-CoA Hydratase (Crotonase)Crotonyl-CoA~20-30~7500Bovine Liver
L-3-Hydroxyacyl-CoA Dehydrogenase3-Ketodecanoyl-CoA~5-10~150Pig Heart

Data are compiled and approximated from various sources for illustrative purposes. Specific activities can vary significantly.[10][11]

Experimental Protocols

Protocol for Isolation of Mitochondria from Rat Liver

This protocol is adapted from standard differential centrifugation methods to obtain a mitochondrial fraction suitable for enzyme assays.[12][13]

Materials:

  • Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize a rat according to approved animal care protocols and immediately excise the liver.

  • Place the liver in ice-cold Isolation Buffer I and mince it into small pieces.

  • Transfer the minced tissue and 5 volumes of Isolation Buffer I to the glass homogenizer.

  • Homogenize with 6-8 slow passes of the pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully decant the supernatant into a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in 10 mL of ice-cold Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

Protocol for Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This spectrophotometric assay measures the reduction of a dye coupled to the oxidation of the acyl-CoA substrate. A more specific and sensitive method is the anaerobic ETF fluorescence reduction assay.[14]

Materials:

  • Assay Buffer: 100 mM HEPES, pH 7.6, 1 mM EDTA.

  • Substrate: Palmitoleoyl-CoA (or a suitable analogue like 3-phenylpropionyl-CoA).[10]

  • Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).

  • Phenazine methosulfate (PMS).

  • Isolated mitochondria.

Procedure:

  • In a cuvette, add Assay Buffer, DCPIP, and PMS.

  • Add a known amount of mitochondrial protein (e.g., 20-50 µg).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 600 nm (the reduction of DCPIP) at a constant temperature (e.g., 37°C).

  • Calculate the specific activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

Protocol for Enoyl-CoA Hydratase (ECH) Activity Assay

This assay measures the hydration of a trans-2-enoyl-CoA, which results in the disappearance of the double bond and a decrease in absorbance at 263 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: trans-2-Hexadecenoyl-CoA.

  • Isolated mitochondria or purified enzyme.

Procedure:

  • In a UV-transparent cuvette, add Assay Buffer and the enoyl-CoA substrate.

  • Record a baseline absorbance at 263 nm.

  • Add a known amount of mitochondrial protein to start the reaction.

  • Monitor the decrease in absorbance at 263 nm over time at a constant temperature.

  • Calculate the specific activity from the rate of absorbance change and the molar extinction coefficient of the substrate.

Protocol for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Substrate: (3S)-Hydroxyacyl-CoA (e.g., (3S)-hydroxyhexadecanoyl-CoA).

  • Cofactor: NAD⁺.

  • Isolated mitochondria or purified enzyme.

Procedure:

  • In a UV-transparent cuvette, add Assay Buffer and NAD⁺.

  • Add a known amount of mitochondrial protein.

  • Initiate the reaction by adding the hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm at a constant temperature.

  • Calculate the specific activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

Protocol for Quantification of Acyl-CoA Intermediates by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of acyl-CoA species from tissues or cells.[15][16][17]

Experimental_Workflow_LCMS cluster_workflow LC-MS/MS Workflow for Acyl-CoA Quantification Sample Mammalian Tissue or Cells Homogenization Homogenization in Extraction Solvent (e.g., Acetonitrile/Methanol/Water) Sample->Homogenization Extraction Protein Precipitation & Centrifugation Homogenization->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_MS LC-MS/MS Analysis (Reverse-Phase Column) Supernatant->LC_MS Data_Analysis Data Analysis (Quantification using internal standards) LC_MS->Data_Analysis

Caption: A typical workflow for the quantification of acyl-CoA intermediates.

Procedure:

  • Sample Collection: Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.

  • Extraction: Homogenize the frozen sample in an ice-cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water) containing internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer. Use a gradient elution to separate the acyl-CoA species.

  • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each target acyl-CoA and internal standard.

  • Quantification: Construct a calibration curve using known concentrations of acyl-CoA standards and calculate the concentration of intermediates in the sample relative to the internal standards.

Regulation of the Pathway

The flux through the beta-oxidation pathway is tightly regulated at multiple levels to match the cell's energy demands.

  • Transcriptional Regulation: The expression of genes encoding beta-oxidation enzymes, including ACADs, ECH, and LCHAD, is primarily controlled by the peroxisome proliferator-activated receptor alpha (PPARα).[2][18] When fatty acid levels are high, they act as ligands for PPARα, which then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[18]

  • Allosteric Regulation: The activity of the beta-oxidation enzymes is sensitive to the mitochondrial energy state.

    • NADH/NAD⁺ Ratio: A high NADH/NAD⁺ ratio, indicative of a high energy state, allosterically inhibits 3-hydroxyacyl-CoA dehydrogenase.[2]

    • Acetyl-CoA/CoA Ratio: A high acetyl-CoA/CoA ratio can cause feedback inhibition of the final enzyme in the cycle, ketoacyl-CoA thiolase.[2]

  • Substrate Availability: The entry of fatty acyl-CoAs into the mitochondria is a major regulatory point. Carnitine palmitoyltransferase 1 (CPT1), which facilitates this transport, is potently inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[2][4] This ensures that fatty acid oxidation is inhibited when fatty acid synthesis is active.

Relevant Signaling Pathways

Several signaling pathways converge on the regulation of mitochondrial fatty acid oxidation. The PPARα signaling cascade is a central hub for the long-term adaptation of fatty acid metabolism.

PPARa_Signaling_Pathway cluster_signal PPARα Signaling Pathway Fatty_Acids Increased Fatty Acids PPARa PPARα Fatty_Acids->PPARa activate Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in DNA) Heterodimer->PPRE binds to Transcription Increased Transcription PPRE->Transcription Enzymes β-Oxidation Enzymes (ACAD, ECH, HADH, etc.) Transcription->Enzymes

Caption: PPARα-mediated regulation of beta-oxidation gene expression.

This pathway is activated under conditions of high fatty acid availability, such as fasting or a high-fat diet. The activation of PPARα leads to a coordinated upregulation of the entire suite of proteins required for fatty acid transport and oxidation, thereby increasing the cell's capacity to generate energy from fats.

Conclusion

The formation of this compound is an integral step in the mitochondrial beta-oxidation of palmitoleic acid. This process is governed by the sequential action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase. The flux through this pathway is meticulously controlled by transcriptional networks, primarily driven by PPARα, and by allosteric feedback from key metabolic indicators like the NADH/NAD⁺ and acetyl-CoA/CoA ratios. The detailed experimental protocols provided herein offer a robust framework for investigating this pathway, enabling researchers to probe the intricacies of unsaturated fatty acid metabolism and its dysregulation in disease, and to identify novel targets for therapeutic intervention.

References

An In-depth Technical Guide on the Role of Long-Chain Acyl-CoA Esters in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific research on the direct role of (7Z)-3-oxohexadecenoyl-CoA in cellular signaling is not available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the well-established roles of long-chain acyl-CoA esters (LC-CoAs) as a class of molecules in cellular signaling, which can serve as a foundational framework for investigating the potential functions of specific species like this compound.

Introduction to Long-Chain Acyl-CoAs in Cellular Signaling

Long-chain acyl-CoA esters (LC-CoAs) are pivotal metabolic intermediates in the synthesis and degradation of lipids. Beyond their bioenergetic and structural roles, a growing body of evidence has established LC-CoAs as critical signaling molecules that modulate a diverse array of cellular processes.[1][2] The intracellular concentrations of free LC-CoAs are tightly regulated and buffered by acyl-CoA binding proteins (ACBPs), ensuring that their signaling functions are precisely controlled.[3][4][5] Dysregulation of LC-CoA metabolism and signaling is implicated in various pathologies, including metabolic syndrome, cardiovascular diseases, and cancer, making them attractive targets for therapeutic intervention.

This guide delves into the multifaceted roles of LC-CoAs in cellular signaling, presenting key quantitative data, detailed experimental protocols for their study, and visual representations of the involved pathways and workflows.

Quantitative Data on Long-Chain Acyl-CoA Pools

The concentration of different LC-CoA species can vary between cell types and metabolic states. Understanding these concentrations is crucial for designing physiologically relevant experiments. The following table summarizes representative concentrations of various LC-CoAs in different biological samples.

Acyl-CoA SpeciesTissue/Cell TypeConcentration (pmol/mg protein or nmol/g tissue)Reference
Palmitoyl-CoA (C16:0)Human Skeletal Muscle~1.5 - 2.5 nmol/g[4]
Oleoyl-CoA (C18:1)Human Skeletal Muscle~1.0 - 2.0 nmol/g[4]
Stearoyl-CoA (C18:0)Human Skeletal Muscle~0.5 - 1.0 nmol/g[4]
Acetyl-CoARat Liver (Normal)~60 pmol/mg protein[3]
Succinyl-CoARat Liver (Normal)~20 pmol/mg protein[3]
Malonyl-CoARat Liver (Normal)~2 pmol/mg protein[3]

Key Signaling Roles of Long-Chain Acyl-CoAs

Regulation of Gene Expression

LC-CoAs can directly influence gene transcription by binding to and modulating the activity of transcription factors. This provides a direct link between the metabolic state of the cell and its transcriptional program.

  • Prokaryotic Model: FadR in E. coli In the bacterium Escherichia coli, the transcription factor FadR represses genes involved in fatty acid degradation and activates those for fatty acid biosynthesis.[6] Long-chain acyl-CoAs bind directly to FadR, inducing a conformational change that prevents its binding to DNA, thereby derepressing the fatty acid degradation pathway.[6]

  • Eukaryotic Systems: HNF-4α and PPARs In mammals, hepatocyte nuclear factor 4α (HNF-4α) has been shown to bind LC-CoAs directly, which can modulate its transcriptional activity.[6] There is also evidence suggesting that LC-CoAs may act as ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are master regulators of lipid metabolism, although this remains a subject of ongoing research.[6]

gene_regulation LCFA Long-Chain Fatty Acid LCCoA Long-Chain Acyl-CoA LCFA->LCCoA Acyl-CoA Synthetase TF Transcription Factor (e.g., FadR, HNF-4α) LCCoA->TF Binding & Allosteric Modulation DNA DNA (Promoter Region) TF->DNA Binding/Dissociation Gene Target Gene Expression DNA->Gene Activation/ Repression

Caption: LC-CoA-mediated regulation of gene expression.

Modulation of Ion Channel Activity

LC-CoAs are potent modulators of various ion channels, thereby influencing cellular excitability, ion homeostasis, and downstream signaling events.

  • ATP-sensitive Potassium (KATP) Channels: In pancreatic β-cells, an increase in the cytosolic concentration of LC-CoAs enhances the activity of KATP channels.[7] This leads to membrane hyperpolarization, which in turn reduces insulin (B600854) secretion. This is a key mechanism linking lipid metabolism to insulin release.[7]

  • TRPV1 Channels: Long-chain acyl-CoAs have been identified as potent activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and inflammation.[8] LC-CoAs appear to interact with the same PIP2-binding sites on the channel.[8]

ion_channel_regulation cluster_membrane Cell Membrane IonChannel Ion Channel (e.g., KATP, TRPV1) IonFlux Altered Ion Flux (K+, Ca2+) IonChannel->IonFlux LCCoA Cytosolic Long-Chain Acyl-CoA LCCoA->IonChannel Direct Binding & Modulation CellularResponse Cellular Response (e.g., Insulin Secretion, Membrane Potential) IonFlux->CellularResponse

Caption: Modulation of ion channel activity by LC-CoAs.

Protein Acylation

LC-CoAs serve as donors for the covalent attachment of fatty acids to proteins, a post-translational modification known as S-acylation (specifically palmitoylation for palmitoyl-CoA). This modification can alter the protein's subcellular localization, stability, and interaction with other proteins.

  • Regulation of Protein Trafficking and Function: S-acylation of signaling proteins, such as G protein-coupled receptors (GPCRs) and non-receptor tyrosine kinases (e.g., Src family kinases), is crucial for their proper membrane anchoring and function. The availability of specific acyl-CoAs can thus influence the efficiency of these signaling pathways.

Experimental Protocols

Quantification of Intracellular Long-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of LC-CoAs from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells or tissue sample

  • Ice-cold phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Deionized water

  • Internal standards (e.g., C17:0-CoA)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Collection:

    • For adherent cells, wash the culture dish twice with ice-cold PBS.

    • For suspension cells or tissue, collect a known amount and wash with ice-cold PBS.

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., ACN:MeOH:H2O, 2:2:1 v/v/v) containing the internal standard to the sample.

    • Scrape the cells or homogenize the tissue in the extraction solvent.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

    • Detect and quantify the different acyl-CoA species using multiple reaction monitoring (MRM) in positive ion mode.[9] The transitions to monitor will be the precursor ion [M+H]+ to a specific product ion for each acyl-CoA.

  • Data Analysis:

    • Quantify the concentration of each acyl-CoA species by comparing its peak area to that of the internal standard.

lc_ms_workflow Sample Cell/Tissue Sample Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for LC-CoA quantification by LC-MS/MS.

In Vitro Protein-Acyl-CoA Binding Assay

This protocol describes a method to assess the direct binding of a radiolabeled acyl-CoA to a purified protein of interest.

Materials:

  • Purified recombinant protein of interest

  • [3H]- or [14C]-labeled long-chain acyl-CoA

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Nitrocellulose membrane

  • Scintillation fluid and counter

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified protein (at various concentrations) with a fixed concentration of radiolabeled acyl-CoA in the binding buffer.

    • Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Filter Binding:

    • Filter the binding reaction mixture through a nitrocellulose membrane under vacuum. Proteins will bind to the membrane, while unbound acyl-CoA will pass through.

    • Wash the membrane quickly with ice-cold binding buffer to remove non-specifically bound acyl-CoA.

  • Quantification:

    • Place the membrane in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of acyl-CoA bound to the protein.

  • Data Analysis:

    • Plot the amount of bound acyl-CoA as a function of the protein concentration to determine the binding affinity (Kd).

Conclusion and Future Directions

Long-chain acyl-CoAs are integral players in the cellular signaling network, acting as metabolic sensors that translate the nutritional status of the cell into specific physiological responses. While the general signaling roles of this class of molecules are increasingly understood, the specific functions of individual acyl-CoA species, such as this compound, remain largely unexplored. Future research employing advanced analytical techniques like high-resolution mass spectrometry and targeted genetic manipulations will be crucial to dissect the precise roles of these individual molecules in health and disease, potentially uncovering novel therapeutic targets for a range of metabolic disorders.

References

In-Depth Technical Guide: Discovery and Characterization of (7Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(7Z)-3-Oxohexadecenoyl-CoA is a specific isomer of a long-chain fatty acyl-CoA. While public domain data on this exact molecule is sparse, its structural name provides significant insight into its likely biochemical context within fatty acid metabolism. This guide outlines a comprehensive framework for the discovery, characterization, and potential biological significance of this compound. The methodologies presented are based on established principles for the analysis of novel long-chain fatty acyl-CoA thioesters. The guide provides detailed experimental protocols, data presentation tables for hypothetical quantitative data, and visualizations of relevant biochemical pathways and workflows.

Introduction to this compound

This compound is a C16 fatty acyl-CoA with a cis (Z) double bond at the 7th carbon position and a ketone group at the 3rd carbon position. Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic and signaling pathways. They are involved in energy production through β-oxidation, the synthesis of complex lipids, protein acylation, and the regulation of gene expression. The specific structure of this compound suggests it may be an intermediate in the metabolism of unsaturated fatty acids.

Potential Biological Significance

Given its structure, this compound could be involved in:

  • β-oxidation of monounsaturated fatty acids: The 3-oxo group is a characteristic feature of β-oxidation intermediates.

  • Fatty acid synthesis and elongation: It could be a substrate or product in pathways that modify fatty acid chains.

  • Cell signaling: Long-chain fatty acyl-CoAs can act as signaling molecules, regulating enzyme activity and transcription factors.

Discovery and Isolation

The discovery of a novel fatty acyl-CoA like this compound from biological samples requires sensitive and specific analytical techniques. The initial step involves the extraction of total acyl-CoAs from a biological matrix (e.g., cells, tissues).

Hypothetical Discovery Workflow

Discovery_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Characterization sample Biological Sample (e.g., Liver Tissue) homogenization Homogenization in Buffer sample->homogenization extraction Acyl-CoA Extraction (e.g., Acetonitrile) homogenization->extraction purification Solid-Phase Purification extraction->purification lc_ms LC-MS/MS Analysis purification->lc_ms identification Identification by Mass & Fragmentation lc_ms->identification quantification Quantification identification->quantification

Caption: Workflow for the discovery and analysis of novel acyl-CoAs.

Detailed Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for acyl-CoA extraction.[1]

  • Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) using a glass homogenizer.

  • Solvent Addition: Add 1 mL of 2-propanol and continue homogenization.

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Purification:

    • Load the supernatant onto an oligonucleotide purification column pre-equilibrated with the extraction solvent.

    • Wash the column with the extraction solvent to remove unbound contaminants.

    • Elute the acyl-CoAs with 2-propanol.

  • Concentration: Dry the eluent under a stream of nitrogen and reconstitute in a smaller volume of an appropriate solvent for LC-MS/MS analysis.

Characterization of this compound

Once isolated, the structure and properties of the molecule must be confirmed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for this purpose.[2][3][4]

LC-MS/MS Analysis
  • Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used to separate acyl-CoAs based on their chain length and degree of unsaturation.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed. Acyl-CoAs exhibit a characteristic neutral loss of the 5'-ADP moiety (507.3 m/z), which is used for their identification in multiple reaction monitoring (MRM) methods.

3.1.1. Hypothetical LC-MS/MS Parameters
ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive ESI
Precursor Ion (Q1) Predicted m/z for [M+H]+
Product Ion (Q3) Precursor - 507.3
Structural Elucidation by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) will produce a fragmentation pattern that can be used to deduce the structure, including the position of the double bond and the oxo group.

Hypothetical Quantitative Data

The following table presents hypothetical concentration ranges of this compound in different tissues under varying metabolic conditions.

TissueConditionConcentration (pmol/g tissue)
LiverFed State5 - 15
LiverFasted State20 - 50
HeartNormal2 - 8
HeartIschemia10 - 30
Adipose TissueNormal1 - 5

Potential Metabolic Pathways

The structure of this compound suggests its involvement in the β-oxidation of a C16:1 fatty acid.

Proposed β-Oxidation Pathway

Beta_Oxidation palmitoleoyl_coa (9Z)-Hexadecenoyl-CoA isomerization Isomerase palmitoleoyl_coa->isomerization β-oxidation cycles enoyl_coa trans-Δ2-Enoyl-CoA isomerization->enoyl_coa hydration Enoyl-CoA Hydratase enoyl_coa->hydration hydroxyacyl_coa 3-Hydroxyacyl-CoA hydration->hydroxyacyl_coa dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenation oxoacyl_coa This compound dehydrogenation->oxoacyl_coa thiolysis Thiolase oxoacyl_coa->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shortened_acyl_coa Chain-shortened Acyl-CoA thiolysis->shortened_acyl_coa

Caption: Hypothetical involvement in the β-oxidation pathway.

Experimental Protocol: In Vitro Enzyme Assay

To confirm the role of this compound in β-oxidation, its conversion by the enzyme 3-ketoacyl-CoA thiolase can be monitored.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 50 µM this compound (substrate)

    • 100 µM Coenzyme A

    • Purified 3-ketoacyl-CoA thiolase enzyme

  • Initiation: Start the reaction by adding the enzyme.

  • Monitoring: Monitor the decrease in the substrate or the formation of the product (e.g., myristoyl-CoA and acetyl-CoA) over time using LC-MS/MS.

  • Data Analysis: Calculate the enzyme kinetics (Km and Vmax) by measuring the initial reaction rates at varying substrate concentrations.

Potential Signaling Roles

Long-chain acyl-CoAs can regulate various cellular processes.[5]

Regulation of Gene Expression

Fatty acyl-CoAs can bind to and modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism.

Allosteric Regulation of Enzymes

They can also allosterically regulate key metabolic enzymes, such as acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_nuclear Nuclear Signaling cluster_cytosolic Cytosolic Regulation acyl_coa This compound ppar PPARα acyl_coa->ppar Binds and Activates acc Acetyl-CoA Carboxylase (ACC) acyl_coa->acc Inhibits gene_expression Target Gene Expression (e.g., β-oxidation enzymes) ppar->gene_expression Induces fas Fatty Acid Synthesis acc->fas Catalyzes rate-limiting step

Caption: Potential signaling roles of this compound.

Conclusion and Future Directions

While direct evidence for the existence and function of this compound is currently limited in the public scientific literature, its chemical structure strongly implies a role as an intermediate in fatty acid metabolism. The experimental framework provided in this guide offers a comprehensive approach for its definitive discovery, characterization, and the elucidation of its biological functions. Future research should focus on targeted metabolomic studies in various biological systems to identify and quantify this molecule, followed by in vitro and in vivo experiments to validate its role in metabolic and signaling pathways. Such studies will be crucial for understanding the finer details of lipid metabolism and may reveal novel targets for therapeutic intervention in metabolic diseases.

References

The Metabolic Crossroads of (7Z)-3-Oxohexadecenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z)-3-Oxohexadecenoyl-CoA is a C16 unsaturated 3-oxoacyl-CoA intermediate. While its direct metabolic fate has not been extensively characterized in the literature, its structure strongly suggests its involvement in the β-oxidation of unsaturated fatty acids. The presence of a cis double bond at an odd-numbered carbon position (C7) necessitates the action of auxiliary enzymes in addition to the core mitochondrial β-oxidation machinery. This technical guide provides a comprehensive overview of the putative enzymes involved in the metabolism of this compound, detailed experimental protocols for its study, and a discussion of its potential role in cellular signaling. The information presented herein is based on the established principles of fatty acid metabolism and the known substrate specificities of relevant enzymes, offering a foundational framework for future research and therapeutic development.

Introduction

The metabolism of fatty acids is a central process in cellular energy homeostasis. While the β-oxidation of saturated fatty acids follows a well-defined four-step enzymatic spiral, the degradation of unsaturated fatty acids requires additional enzymatic activities to handle the non-standard configurations of their double bonds. This compound, a 16-carbon fatty acyl-CoA with a cis double bond between carbons 7 and 8 and a ketone group at carbon 3, represents such a metabolic intermediate. Understanding the enzymes that process this molecule is crucial for elucidating the complete picture of lipid metabolism and for identifying potential targets for therapeutic intervention in metabolic diseases.

Putative Metabolic Pathway of this compound

The metabolism of this compound is proposed to proceed through a modified β-oxidation pathway involving an initial isomerization step followed by the canonical steps of hydration, dehydrogenation, and thiolytic cleavage.

Key Enzymes and Their Proposed Roles

The primary enzymes hypothesized to be involved in the metabolism of this compound are:

  • Enoyl-CoA Isomerase (EC 5.3.3.8): This enzyme is critical for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbons.[1] It catalyzes the isomerization of a cis or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase.[2] For this compound, after two cycles of β-oxidation, the double bond would be at the Δ³ position, requiring the action of enoyl-CoA isomerase. There are both mitochondrial and peroxisomal forms of this enzyme with broad substrate specificity for long-chain acyl-CoAs.[3][4]

  • Enoyl-CoA Hydratase (Crotonase) (EC 4.2.1.17): Following isomerization, enoyl-CoA hydratase would catalyze the hydration of the newly formed trans-Δ² double bond to produce L-3-hydroxyacyl-CoA. This enzyme is a core component of the β-oxidation spiral.

  • L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) (EC 1.1.1.35): This NAD⁺-dependent dehydrogenase catalyzes the oxidation of the 3-hydroxy group to a 3-keto group, forming 3-oxoacyl-CoA. HADH has a broad substrate specificity, acting on acyl-CoAs of various chain lengths, including C16.[5][6]

  • 3-Oxoacyl-CoA Thiolase (EC 2.3.1.16): This enzyme catalyzes the final step of the β-oxidation cycle, the thiolytic cleavage of 3-oxoacyl-CoA by Coenzyme A to yield acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. Thiolases also exhibit broad substrate specificity for long-chain molecules.[7][8]

Proposed Metabolic Pathway Diagram

Metabolism of this compound cluster_start Initial Substrate cluster_beta_ox1 β-Oxidation Cycle 1 cluster_isomerization Isomerization cluster_beta_ox2 β-Oxidation Cycle 2 Start (9Z)-Hexadecenoyl-CoA Acyl_CoA_Dehydrogenase_1 Acyl-CoA Dehydrogenase Start->Acyl_CoA_Dehydrogenase_1 Enoyl_CoA_Hydratase_1 Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase_1->Enoyl_CoA_Hydratase_1 (7Z)-3-Enoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase_1 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase_1->3_Hydroxyacyl_CoA_Dehydrogenase_1 3-Hydroxyacyl-CoA 3_Oxoacyl_CoA_Thiolase_1 3-Oxoacyl-CoA Thiolase 3_Hydroxyacyl_CoA_Dehydrogenase_1->3_Oxoacyl_CoA_Thiolase_1 This compound (Target Molecule) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase 3_Oxoacyl_CoA_Thiolase_1->Enoyl_CoA_Isomerase (5Z)-Tetradecenoyl-CoA + Acetyl-CoA Enoyl_CoA_Hydratase_2 Enoyl-CoA Hydratase Enoyl_CoA_Isomerase->Enoyl_CoA_Hydratase_2 (2E)-Tetradecenoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase_2 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase_2->3_Hydroxyacyl_CoA_Dehydrogenase_2 3-Hydroxyacyl-CoA 3_Oxoacyl_CoA_Thiolase_2 3-Oxoacyl-CoA Thiolase 3_Hydroxyacyl_CoA_Dehydrogenase_2->3_Oxoacyl_CoA_Thiolase_2 3-Oxoacyl-CoA Further_Beta_Oxidation Further β-Oxidation 3_Oxoacyl_CoA_Thiolase_2->Further_Beta_Oxidation Dodecanoyl-CoA + Acetyl-CoA

Figure 1: Proposed metabolic pathway of (9Z)-Hexadecenoyl-CoA leading to and beyond this compound.

Quantitative Data on Related Enzyme Activities

While kinetic parameters for the specific substrate this compound are not available, data from studies on enzymes acting on structurally similar long-chain acyl-CoAs provide valuable insights into their potential activity.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (U/mg)kcat (s⁻¹)Reference
Enoyl-CoA Isomerase cis-3-Dodecenoyl-CoARat Liver Mitochondria~15-~2.5 x 10³[2]
3-Oxoacyl-CoA Thiolase II 3-Oxopalmitoyl-CoASunflower Cotyledons3-7--[8]
L-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxypalmitoyl-CoAPig Heart~5~150-[9]
3-Oxoacyl-CoA Thiolase A 3-Oxohexadecanoyl-CoARat Liver Peroxisomes13114-[7]

Note: The presented data are for illustrative purposes and highlight the activity of these enzyme classes on long-chain substrates. Actual kinetic parameters for this compound will require experimental determination.

Experimental Protocols

The study of the metabolism of this compound requires robust experimental protocols for its synthesis, purification, and use in enzymatic assays. The following sections provide adaptable methodologies based on established procedures for similar molecules.

Synthesis of this compound

A chemo-enzymatic approach is recommended for the synthesis of this compound.

  • Chemical Synthesis of (7Z)-Hexadecenoic Acid: This can be achieved through standard organic synthesis routes, such as Wittig reactions, to establish the cis double bond at the desired position.

  • Enzymatic Conversion to Acyl-CoA: The synthesized fatty acid can be converted to its CoA ester using an acyl-CoA synthetase.

  • Oxidation to 3-Oxoacyl-CoA: The resulting (7Z)-hexadecenoyl-CoA can be oxidized to this compound using a suitable acyl-CoA oxidase or dehydrogenase.

Extraction and Purification of Long-Chain Acyl-CoAs from Biological Samples

An established method for the extraction and purification of long-chain acyl-CoAs from tissues can be adapted.[10]

  • Homogenization: Homogenize tissue samples in an acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9).

  • Extraction: Extract the acyl-CoAs with organic solvents such as acetonitrile (B52724) and 2-propanol.

  • Solid-Phase Extraction (SPE): Purify the acyl-CoA fraction using a weak anion exchange SPE column.

  • Analysis: Analyze the purified acyl-CoAs by reverse-phase high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Enzyme Assays

The activity of enoyl-CoA isomerase can be monitored spectrophotometrically by coupling the reaction to the subsequent hydration step catalyzed by enoyl-CoA hydratase. The decrease in absorbance at 263 nm due to the hydration of the trans-2-enoyl-CoA product is measured.

The activity is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm in the presence of the L-3-hydroxyacyl-CoA substrate.

The thiolytic cleavage of the 3-oxoacyl-CoA substrate is monitored by the decrease in absorbance at 303 nm, which is characteristic of the enolate form of the 3-oxoacyl-CoA magnesium complex.

Experimental Workflow Diagram

Experimental Workflow cluster_synthesis Substrate Synthesis & Purification cluster_enzyme_assays Enzymatic Assays cluster_analysis Data Analysis Synthesis Chemo-enzymatic Synthesis of This compound Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Isomerase_Assay Enoyl-CoA Isomerase Assay Characterization->Isomerase_Assay Dehydrogenase_Assay 3-Hydroxyacyl-CoA Dehydrogenase Assay Characterization->Dehydrogenase_Assay Thiolase_Assay 3-Oxoacyl-CoA Thiolase Assay Characterization->Thiolase_Assay Enzyme_Source Source of Enzymes (Recombinant expression or tissue homogenates) Enzyme_Source->Isomerase_Assay Enzyme_Source->Dehydrogenase_Assay Enzyme_Source->Thiolase_Assay Kinetic_Analysis Determination of Km, Vmax, kcat Isomerase_Assay->Kinetic_Analysis Dehydrogenase_Assay->Kinetic_Analysis Thiolase_Assay->Kinetic_Analysis

Figure 2: General experimental workflow for characterizing the enzymes metabolizing this compound.

Role in Cellular Signaling

Long-chain acyl-CoA esters are increasingly recognized not only as metabolic intermediates but also as important signaling molecules.[3][11] They can modulate the activity of various proteins, including transcription factors and enzymes involved in metabolic regulation.

  • PPAR Activation: Long-chain fatty acids and their CoA esters are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[12] An accumulation of this compound or its precursors could potentially modulate PPAR activity, thereby influencing the expression of β-oxidation enzymes.

  • Enzyme Regulation: The intracellular concentration of long-chain acyl-CoAs can allosterically regulate key metabolic enzymes. For instance, high levels of acyl-CoAs can inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, thus providing a feedback mechanism to balance fatty acid synthesis and degradation.[11]

Conclusion and Future Directions

The metabolism of this compound is proposed to be a multi-step process involving a key isomerization step to handle its cis double bond, followed by the standard reactions of β-oxidation. The enzymes enoyl-CoA isomerase, enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and 3-oxoacyl-CoA thiolase are the primary candidates for catalyzing these transformations.

Future research should focus on the experimental validation of this proposed pathway. This includes the chemical or enzymatic synthesis of this compound, the expression and purification of the candidate enzymes, and the detailed kinetic characterization of their activity with this specific substrate. Furthermore, investigating the impact of the accumulation of this and related intermediates on cellular signaling pathways will provide a more complete understanding of the role of unsaturated fatty acid metabolism in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies for metabolic disorders.

References

(7Z)-3-oxohexadecenoyl-CoA: A Potential Mediator in Metabolic Disease Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized role of (7Z)-3-oxohexadecenoyl-CoA in the context of metabolic diseases. Due to the limited direct research on this specific monounsaturated 3-oxoacyl-CoA, this document extrapolates from established knowledge of fatty acid metabolism, particularly that of other C16:1 acyl-CoAs like palmitoleoyl-CoA, and the broader implications of acyl-CoA dysregulation in metabolic disorders such as insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This guide details the presumed metabolic pathways, potential enzymatic interactions, and plausible signaling consequences of this compound accumulation. Furthermore, it presents detailed experimental protocols for the analysis of acyl-CoAs and offers structured quantitative data from related studies to provide a framework for future research.

Introduction: The Central Role of Acyl-CoAs in Metabolism

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, acting as activated forms of fatty acids.[1] They are central to numerous anabolic and catabolic pathways, including fatty acid β-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and post-translational modification of proteins.[1] The balance of intracellular acyl-CoA pools is tightly regulated, and disruptions in their metabolism are strongly implicated in the pathogenesis of various metabolic diseases.[2] An accumulation of specific acyl-CoA species can lead to lipotoxicity, cellular dysfunction, and impaired insulin signaling.[2]

While the roles of saturated acyl-CoAs, such as palmitoyl-CoA, in inducing insulin resistance are well-documented, the functions of their unsaturated counterparts are less clear and may be context-dependent.[3][4] This guide focuses on the hypothetical role of a specific monounsaturated acyl-CoA, this compound, a C16:1 acyl-CoA species. Its structure suggests it is an intermediate in the β-oxidation of a 16-carbon monounsaturated fatty acid. Understanding its metabolism and potential downstream effects is crucial for elucidating the complex interplay between lipid metabolism and metabolic health.

Hypothesized Metabolism of this compound

The metabolism of this compound is presumed to follow the general pathways of monounsaturated fatty acid β-oxidation. The location of the double bond at the 7th carbon (from the carboxyl end) and the oxo group at the 3rd carbon indicates it is an intermediate in the degradation pathway.

Biosynthesis and Degradation

This compound is likely formed from (7Z)-hexadecenoic acid (a C16:1 fatty acid). The initial activation of the fatty acid to its CoA thioester, (7Z)-hexadecenoyl-CoA, is catalyzed by an Acyl-CoA Synthetase (ACS) .[5] This activated fatty acid then enters the mitochondrial β-oxidation spiral.

The generation of this compound would occur through the first two steps of β-oxidation:

  • Dehydrogenation: (7Z)-hexadecenoyl-CoA is dehydrogenated by an Acyl-CoA Dehydrogenase (ACAD) to form an enoyl-CoA intermediate.

  • Hydration: The resulting enoyl-CoA is then hydrated by Enoyl-CoA Hydratase (ECH) , also known as crotonase, to produce a 3-hydroxyacyl-CoA.[6]

  • Oxidation: Subsequently, a 3-Hydroxyacyl-CoA Dehydrogenase (HADH) oxidizes the 3-hydroxyacyl-CoA to yield this compound.[7]

The next step in the degradation pathway would involve the cleavage of this compound by a thiolase , releasing acetyl-CoA and a shortened (n-2) acyl-CoA, which would be (5Z)-tetradecenoyl-CoA. However, the presence of the cis double bond at what would become the 3-position after two rounds of β-oxidation necessitates the action of an isomerase to convert it to a trans configuration for further processing by ECH.[8]

G cluster_activation Cytosol/Mitochondrial Membrane cluster_beta_oxidation Mitochondrial Matrix 7Z_Hexadecenoic_Acid (7Z)-Hexadecenoic Acid 7Z_Hexadecenoyl_CoA (7Z)-Hexadecenoyl-CoA 7Z_Hexadecenoic_Acid->7Z_Hexadecenoyl_CoA Acyl-CoA Synthetase (ACS) Enoyl_CoA_Intermediate Enoyl-CoA Intermediate 7Z_Hexadecenoyl_CoA->Enoyl_CoA_Intermediate 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Target_Molecule This compound Shortened_Acyl_CoA (5Z)-Tetradecenoyl-CoA Acetyl_CoA Acetyl-CoA

Relation to Metabolic Diseases

The accumulation of specific acyl-CoA species is a hallmark of metabolic dysregulation. In conditions of nutrient excess, the rate of fatty acid influx into mitochondria can exceed the capacity of the β-oxidation pathway and the tricarboxylic acid (TCA) cycle, leading to the buildup of acyl-CoA intermediates.

Insulin Resistance and Type 2 Diabetes

Long-chain acyl-CoAs are implicated in the development of insulin resistance in skeletal muscle and liver.[2] Their accumulation can lead to the synthesis of other lipotoxic species such as diacylglycerols (DAGs) and ceramides, which in turn activate signaling cascades (e.g., involving protein kinase C isoforms) that impair insulin receptor substrate (IRS) signaling.[2][9] While much of this research has focused on saturated fatty acyl-CoAs, it is plausible that unsaturated species like this compound could also contribute to this process, either directly or by altering the overall acyl-CoA pool. Furthermore, insulin signaling itself regulates the expression of acyl-CoA synthetases, creating a complex feedback loop.[5][10]

G Nutrient_Excess Nutrient Excess (High Fatty Acids) Acyl_CoA_Accumulation Accumulation of This compound and other Acyl-CoAs Nutrient_Excess->Acyl_CoA_Accumulation DAG_Ceramide Increased Diacylglycerol (DAG) & Ceramide Synthesis Acyl_CoA_Accumulation->DAG_Ceramide PKC_Activation Protein Kinase C (PKC) Activation DAG_Ceramide->PKC_Activation IRS_Inhibition Inhibition of Insulin Receptor Substrate (IRS) PKC_Activation->IRS_Inhibition Insulin_Resistance Insulin Resistance IRS_Inhibition->Insulin_Resistance

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of lipids, primarily triglycerides, in the liver. This is often associated with an imbalance between fatty acid uptake/synthesis and fatty acid oxidation/export. An incomplete or stalled β-oxidation process can lead to the buildup of intermediates like this compound, contributing to hepatic lipotoxicity, inflammation, and oxidative stress, which are key drivers in the progression from simple steatosis to non-alcoholic steatohepatitis (NASH).

Quantitative Data

Direct quantitative data for this compound in metabolic diseases is not available in the current literature. However, studies have quantified related acyl-CoAs in tissues from subjects with and without metabolic diseases. These data provide a valuable reference for what might be expected in future studies of C16:1 acyl-CoAs.

Table 1: Representative Acyl-CoA Concentrations in Healthy vs. Insulin-Resistant States (Hypothetical Data Based on Published Studies)

Acyl-CoA SpeciesHealthy Control (pmol/mg tissue)Insulin-Resistant/T2D (pmol/mg tissue)Fold ChangeReference
Palmitoyl-CoA (C16:0)2.5 ± 0.54.8 ± 0.9~1.9x[2]
Stearoyl-CoA (C18:0)1.8 ± 0.43.5 ± 0.7~1.9x[2]
Oleoyl-CoA (C18:1)3.2 ± 0.65.9 ± 1.1~1.8x[11]
This compound Not ReportedNot Reported--

Note: The values presented are illustrative and compiled from trends reported in the literature. Absolute concentrations can vary significantly based on the tissue type, extraction method, and analytical technique.

Experimental Protocols

The analysis of acyl-CoAs is challenging due to their low abundance and chemical lability. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for their quantification.

Protocol: Quantification of Acyl-CoAs in Biological Tissues by LC-MS/MS

This protocol is adapted from established methods for short- and long-chain acyl-CoA analysis.[11][12][13][14]

1. Tissue Homogenization and Extraction:

  • Flash-freeze tissue samples (~50-100 mg) in liquid nitrogen immediately after collection to quench metabolic activity.

  • Homogenize the frozen tissue in a pre-chilled extraction solution (e.g., 2:2:1 acetonitrile/methanol/water or 2.5% sulfosalicylic acid) containing a mixture of stable isotope-labeled internal standards for various acyl-CoA species.[12][15]

  • Vortex vigorously and incubate on ice.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Chromatography:

    • Use a C18 reversed-phase column.

    • Employ a binary solvent gradient with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) to improve peak shape and retention.[11][14]

    • Solvent A: Water with ammonium hydroxide.

    • Solvent B: Acetonitrile with ammonium hydroxide.

    • Run a gradient from low to high organic phase to elute acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[11][13]

    • Monitor for the specific precursor-to-product ion transitions for each acyl-CoA of interest. For most acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to phosphoadenosine diphosphate) is observed.[14]

    • Optimize collision energy for each transition to maximize signal intensity.

3. Data Analysis:

  • Integrate the peak areas for the endogenous acyl-CoAs and their corresponding stable isotope-labeled internal standards.

  • Calculate the ratio of the endogenous analyte to the internal standard.

  • Quantify the concentration of each acyl-CoA species using a calibration curve generated with authentic standards.

G Sample_Collection Tissue Sample Collection (Flash Freeze) Homogenization Homogenization in Extraction Buffer + Internal Standards Sample_Collection->Homogenization Centrifugation Centrifugation to Remove Debris Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase C18) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

Conclusion and Future Directions

While direct evidence is currently lacking, the biochemical properties and metabolic context of this compound strongly suggest its potential involvement in the pathophysiology of metabolic diseases. Its accumulation, as an intermediate of incomplete fatty acid oxidation, could serve as a biomarker for mitochondrial dysfunction and contribute to the lipotoxic environment that fosters insulin resistance and NAFLD.

Future research should focus on:

  • Developing specific analytical standards for this compound to enable its accurate quantification in biological samples.

  • Measuring the levels of this compound in tissues from animal models of metabolic disease and human subjects.

  • Investigating the substrate specificity of relevant β-oxidation enzymes (ACADs, ECHs, HADHs) for C16:1 acyl-CoAs.

  • Elucidating the direct impact of this compound on cellular signaling pathways, particularly the insulin signaling cascade.

By addressing these research questions, the scientific community can clarify the role of this specific acyl-CoA and potentially identify new therapeutic targets for the management of metabolic diseases.

References

Lack of Specific Literature on (7Z)-3-oxohexadecenoyl-CoA Necessitates a Broader Examination of Monounsaturated 3-Oxoacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the specific knowledge surrounding (7Z)-3-oxohexadecenoyl-CoA. While detailed information on its direct biological significance, associated signaling pathways, and specific experimental protocols is not presently available, an understanding of its potential roles can be inferred from the broader context of fatty acid metabolism and the functions of related long-chain acyl-CoA molecules.

This compound is a long-chain monounsaturated fatty acyl-CoA. Molecules of this class are key intermediates in both the synthesis and breakdown of fatty acids.[1][2] The "3-oxo" designation indicates a ketone group at the third carbon position, which is a characteristic feature of intermediates in the beta-oxidation and fatty acid elongation pathways. The "(7Z)" signifies a cis double bond between the seventh and eighth carbon atoms, marking it as a monounsaturated fatty acyl-CoA.

General Role in Fatty Acid Metabolism

Long-chain fatty acyl-CoAs are central players in cellular energy homeostasis and lipid biosynthesis.[3][4] They are either catabolized to produce ATP or utilized as building blocks for more complex lipids such as triglycerides, phospholipids, and sphingolipids.[2][5] The metabolism of these molecules occurs in various cellular compartments, primarily the mitochondria and peroxisomes for beta-oxidation, and the endoplasmic reticulum for elongation.[6][7]

Involvement in Beta-Oxidation

In the catabolic process of beta-oxidation, fatty acyl-CoAs are sequentially broken down to produce acetyl-CoA.[5] For unsaturated fatty acids like this compound, this process requires auxiliary enzymes to handle the double bonds. While specific enzymes for this particular molecule are not documented, the general pathway for monounsaturated fatty acids involves isomerases and reductases to reconfigure the double bond for proper processing by the core beta-oxidation enzymes.[8] The 3-oxoacyl-CoA intermediate is the substrate for the final thiolytic cleavage step, which releases acetyl-CoA and a shortened acyl-CoA.[2]

Role in Fatty Acid Elongation

Conversely, in the anabolic process of fatty acid elongation, which occurs in the endoplasmic reticulum, a 3-ketoacyl-CoA intermediate is formed during each two-carbon addition cycle.[9] This process involves a series of four reactions: condensation, reduction, dehydration, and a second reduction. The 3-oxoacyl-CoA is an intermediate in this cycle before being further processed to form a longer saturated or unsaturated fatty acid.[9]

Hypothetical Metabolic Placement

Given the structure of this compound, it is plausible that it is an intermediate in either the beta-oxidation of a longer monounsaturated fatty acid or in the elongation pathway leading to the synthesis of a longer monounsaturated or polyunsaturated fatty acid. The diagram below illustrates a generalized pathway where such a molecule would be positioned.

Fatty_Acid_Metabolism cluster_beta_oxidation Beta-Oxidation Pathway (Mitochondria/Peroxisomes) cluster_elongation Fatty Acid Elongation Pathway (Endoplasmic Reticulum) Longer_Unsaturated_Fatty_Acyl_CoA Longer (Z)-Unsaturated Fatty Acyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Longer_Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Hydratase Hydration Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Dehydrogenation Target_Molecule_Ox This compound Hydroxyacyl_CoA_Dehydrogenase->Target_Molecule_Ox Thiolase Thiolase Target_Molecule_Ox->Thiolase Thiolytic Cleavage Shorter_Fatty_Acyl_CoA Shorter Fatty Acyl-CoA Thiolase->Shorter_Fatty_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Unsaturated_Acyl_CoA Shorter (Z)-Unsaturated Acyl-CoA Ketoacyl_CoA_Synthase 3-Ketoacyl-CoA Synthase Shorter_Unsaturated_Acyl_CoA->Ketoacyl_CoA_Synthase Condensation Target_Molecule_Elong This compound Ketoacyl_CoA_Synthase->Target_Molecule_Elong Ketoacyl_CoA_Reductase 3-Ketoacyl-CoA Reductase Target_Molecule_Elong->Ketoacyl_CoA_Reductase Reduction Hydroxyacyl_CoA_Dehydratase 3-Hydroxyacyl-CoA Dehydratase Ketoacyl_CoA_Reductase->Hydroxyacyl_CoA_Dehydratase Dehydration Enoyl_CoA_Reductase Enoyl-CoA Reductase Hydroxyacyl_CoA_Dehydratase->Enoyl_CoA_Reductase Reduction Longer_Saturated_Acyl_CoA Longer Saturated Acyl-CoA Enoyl_CoA_Reductase->Longer_Saturated_Acyl_CoA

Caption: Hypothetical position of this compound in metabolic pathways.

Quantitative Data and Experimental Protocols

Due to the absence of specific studies on this compound, there is no quantitative data to present in tabular format. Similarly, detailed experimental protocols for its study have not been published. Researchers interested in this molecule would need to adapt existing methods for the analysis of other long-chain fatty acyl-CoAs. These methods typically involve techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the detection and quantification of acyl-CoAs in biological samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of the fatty acid components after hydrolysis from the CoA moiety.

  • Enzyme Assays: To determine the activity of enzymes that may produce or consume this compound, using synthetic substrates and monitoring product formation.

Conclusion and Future Directions

Future research is necessary to elucidate the specific pathways in which this molecule is involved, the enzymes that interact with it, and its potential regulatory roles in cellular processes. Such studies would contribute to a more complete map of lipid metabolism and could reveal novel functions for this specific acyl-CoA species. Drug development professionals may find this area of interest for targeting metabolic pathways in various diseases.

References

Methodological & Application

Synthesis of (7Z)-3-oxohexadecenoyl-CoA: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of (7Z)-3-oxohexadecenoyl-CoA, a crucial intermediate in the beta-oxidation of (7Z)-hexadecenoic acid. The synthesis involves a multi-step chemical process, including the preparation of the precursor fatty acid, its conversion to a 3-keto acid, and subsequent coupling with Coenzyme A. This application note also outlines methods for the purification and characterization of the final product and discusses its relevance in metabolic pathways.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, serving as substrates for energy production through beta-oxidation and as building blocks for complex lipids. The specific intermediate, this compound, is formed during the catabolism of (7Z)-hexadecenoic acid, an unsaturated fatty acid. The availability of pure this compound is essential for studying the kinetics of enzymes involved in fatty acid metabolism and for investigating the regulation of these pathways. This protocol details a robust chemical synthesis route to obtain this valuable research compound.

Synthesis Strategy

The synthesis of this compound is approached through a three-stage process:

  • Synthesis of (7Z)-Hexadecenoic Acid: The foundational unsaturated fatty acid is synthesized first.

  • Synthesis of (7Z)-3-Oxohexadecanoic Acid: The keto functionality is introduced at the beta-position of the fatty acid.

  • Coupling with Coenzyme A: The synthesized 3-keto fatty acid is activated and coupled with Coenzyme A to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of (7Z)-Hexadecenoic Acid

A common method for the synthesis of Z-alkenes is the Wittig reaction. This protocol outlines a plausible route starting from commercially available reagents.

Materials:

Procedure:

  • Phosphonium (B103445) Salt Formation: Reflux a mixture of 1-bromononane and triphenylphosphine in an appropriate solvent (e.g., acetonitrile) to form nonyltriphenylphosphonium bromide.

  • Ylide Generation: Suspend the phosphonium salt in dry diethyl ether under an inert atmosphere (e.g., argon) and cool to 0°C. Add n-butyllithium dropwise to generate the ylide (a deep orange/red color is indicative of ylide formation).

  • Wittig Reaction: Add 7-oxoheptanoic acid methyl ester dropwise to the ylide solution at 0°C and then allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purification of the Ester: Purify the resulting methyl (7Z)-hexadecenoate by column chromatography on silica (B1680970) gel.

  • Saponification: Hydrolyze the purified ester by refluxing with an excess of sodium hydroxide in a methanol (B129727)/water mixture.

  • Acidification and Extraction: After cooling, acidify the reaction mixture with hydrochloric acid and extract the (7Z)-hexadecenoic acid with diethyl ether. Wash the organic layer with water, dry over magnesium sulfate, and remove the solvent in vacuo to yield the desired fatty acid.

Part 2: Synthesis of (7Z)-3-Oxohexadecanoic Acid

This protocol utilizes Meldrum's acid for the introduction of the 3-keto group.

Materials:

  • (7Z)-Hexadecenoic acid

  • Oxalyl chloride or Thionyl chloride

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Pyridine

  • Dichloromethane (B109758) (DCM)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Acyl Chloride Formation: Convert (7Z)-hexadecenoic acid to its acyl chloride by reacting with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane.

  • Acylation of Meldrum's Acid: In a separate flask, dissolve Meldrum's acid in dry dichloromethane and cool to 0°C. Add pyridine, followed by the dropwise addition of the (7Z)-hexadecenoyl chloride solution. Stir the reaction at 0°C for one hour and then at room temperature for an additional hour.

  • Work-up: Quench the reaction with dilute hydrochloric acid and extract the product with dichloromethane. Wash the organic layer, dry it over magnesium sulfate, and concentrate.

  • Methanolysis: Reflux the crude acyl Meldrum's acid derivative in methanol to yield methyl (7Z)-3-oxohexadecanoate.

  • Hydrolysis: The resulting β-keto ester is then hydrolyzed under basic conditions (e.g., with NaOH) followed by acidic workup to yield (7Z)-3-oxohexadecanoic acid.

Part 3: Synthesis of this compound

This final step involves the activation of the 3-keto acid and its coupling to Coenzyme A.

Materials:

  • (7Z)-3-Oxohexadecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (lithium salt)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • NHS Ester Formation: Dissolve (7Z)-3-oxohexadecanoic acid, DCC, and NHS in anhydrous THF. Stir the mixture at room temperature for several hours to form the NHS-activated ester. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction with Coenzyme A: Filter off the DCU precipitate. In a separate flask, dissolve Coenzyme A (lithium salt) in a sodium bicarbonate buffer. Add the filtered solution of the NHS ester to the Coenzyme A solution and stir at room temperature.

  • Purification: The crude product is purified by solid-phase extraction followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Summary of Synthesis Stages and Expected Yields

StageProductStarting MaterialsKey ReagentsExpected Yield (%)
1(7Z)-Hexadecenoic Acid1-Bromononane, 7-Oxoheptanoic acid methyl esterTriphenylphosphine, n-BuLi60-70
2(7Z)-3-Oxohexadecanoic Acid(7Z)-Hexadecenoic AcidMeldrum's acid, Pyridine50-60
3This compound(7Z)-3-Oxohexadecanoic Acid, Coenzyme ADCC, NHS30-40

Purification and Characterization

Purification by HPLC:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% B to 80% B over 30 minutes.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

Characterization:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product. The expected [M-H]⁻ ion for C₃₇H₆₀N₇O₁₈P₃S is approximately 1015.3 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure, including the presence of the cis-double bond and the 3-oxo group. The sample should be dissolved in a suitable deuterated solvent like D₂O.

Biological Context and Signaling Pathways

This compound is an intermediate in the beta-oxidation of (7Z)-hexadecenoic acid. The presence of the cis-double bond at an odd-numbered carbon requires an additional enzymatic step for its complete degradation compared to saturated fatty acids.

Beta_Oxidation_Unsaturated A (7Z)-Hexadecenoyl-CoA B Acyl-CoA Dehydrogenase A->B C (2E,7Z)-Hexadecadienoyl-CoA B->C D Enoyl-CoA Hydratase C->D E 3-Hydroxy-(7Z)-hexadecenoyl-CoA D->E F 3-Hydroxyacyl-CoA Dehydrogenase E->F G This compound F->G H Thiolase G->H I Myristenoyl-CoA (C14:1) H->I J Acetyl-CoA H->J K Further rounds of β-oxidation I->K

Caption: Beta-oxidation pathway of (7Z)-Hexadecenoyl-CoA.

Unsaturated fatty acyl-CoAs and their metabolites are known to be involved in various signaling pathways. They can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate the expression of genes involved in lipid metabolism.

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus A Unsaturated Fatty Acyl-CoA B PPARα/RXR Heterodimer A->B Ligand Activation C PPRE B->C Binds to D Target Gene Transcription C->D E Increased Fatty Acid Oxidation Enzymes D->E

Caption: Simplified PPARα signaling pathway activated by fatty acyl-CoAs.

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound. The detailed protocols and methodologies are intended to enable researchers to produce this important metabolic intermediate for their studies in enzymology, metabolic regulation, and drug discovery. The provided diagrams illustrate the key synthetic workflow and the biological context of the target molecule.

Application Notes and Protocols for the Detection of (7Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z)-3-Oxohexadecenoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and are involved in cellular signaling and protein acylation. The accurate and sensitive detection of specific acyl-CoA species like this compound is essential for understanding lipid metabolism and its dysregulation in various diseases, including metabolic syndromes, cardiovascular diseases, and cancer.

These application notes provide a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

Based on its structure, the key properties of this compound are:

PropertyValueReference
Molecular Formula C37H62N7O18P3S[1]
Monoisotopic Mass 1017.3085 Da[1]
Predicted [M+H]+ 1018.3158 m/z[1]
Predicted [M-H]- 1016.3012 m/z[1]

Principle of Detection

The analytical method is based on ultra-high-performance liquid chromatography (UHPLC) for the separation of this compound from other cellular components, followed by tandem mass spectrometry (MS/MS) for selective and sensitive detection. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for the analyte. A stable isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA) should be used to ensure accuracy and precision.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

experimental_workflow sample_collection Biological Sample Collection (Tissue, Cells) homogenization Homogenization in Extraction Buffer sample_collection->homogenization extraction Acyl-CoA Extraction (e.g., with Acetonitrile/Isopropanol/Methanol) homogenization->extraction centrifugation Centrifugation to Remove Precipitates extraction->centrifugation drying Supernatant Drying (under Nitrogen) centrifugation->drying reconstitution Reconstitution in LC-MS Grade Solvent drying->reconstitution lcms_analysis UHPLC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+H₂O) ketoacyl_coa β-Ketoacyl-CoA (e.g., this compound) hydroxyacyl_coa->ketoacyl_coa L-β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) shorter_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa β-Ketothiolase (+CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase (+CoA-SH) shorter_acyl_coa->fatty_acyl_coa Re-enters cycle TCA Cycle TCA Cycle acetyl_coa->TCA Cycle

References

Application Note and Protocol: Quantification of (7Z)-3-oxohexadecenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative analysis of (7Z)-3-oxohexadecenoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and professionals in drug development who require precise and accurate measurement of this specific long-chain acyl-CoA thioester.

Introduction

This compound is a long-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. Accurate quantification of such molecules is essential for understanding various metabolic pathways and for the development of therapeutic agents targeting these processes. LC-MS/MS provides the high sensitivity and selectivity required for the analysis of low-abundance acyl-CoAs in complex biological samples.[1][2][3] This protocol details a robust method for the extraction, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocol

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[1][3][4]

  • This compound standard (custom synthesis or commercial source)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium hydroxide (B78521) (NH₄OH), LC-MS grade

  • 5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

Method A: Protein Precipitation [5][6]

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 20 µL of internal standard solution (e.g., 1 µM Heptadecanoyl-CoA).

  • Add 200 µL of ice-cold 10% (w/v) SSA or TCA in water.

  • Vortex for 1 minute to precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method B: Solid-Phase Extraction (SPE) [1][7]

  • To 100 µL of biological sample, add 20 µL of internal standard solution.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium hydroxide in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

Mass Spectrometry (MS):

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

The MRM transitions for this compound and the internal standard are determined by infusing a standard solution into the mass spectrometer. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.1 m/z).[1][5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundCalculatedCalculatedOptimized
Heptadecanoyl-CoA (IS)1020.6513.535

Note: The exact m/z values for this compound need to be calculated based on its chemical formula and confirmed by direct infusion.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Calibration Curve Data

Concentration (nM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1
5
10
50
100
500
1000

Table 2: Sample Quantification Data

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (nM)
Control 1
Control 2
Treated 1
Treated 2

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (Heptadecanoyl-CoA) Sample->Add_IS Extract Extraction (Protein Precipitation or SPE) Add_IS->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Reversed-Phase) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Results Results Table Quantification->Results

Caption: Workflow for LC-MS/MS quantification of this compound.

G FattyAcid Fatty Acids Activation Acyl-CoA Synthetase FattyAcid->Activation LongChainAcylCoA Long-Chain Acyl-CoA Activation->LongChainAcylCoA BetaOxidation β-Oxidation LongChainAcylCoA->BetaOxidation Analyte This compound BetaOxidation->Analyte MetabolicFate Further Metabolism (e.g., TCA Cycle) Analyte->MetabolicFate

Caption: Simplified metabolic context of this compound.

References

Unlocking the Research Potential of (7Z)-3-Oxohexadecenoyl-CoA: A Guide to Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

While direct commercial suppliers for (7Z)-3-oxohexadecenoyl-CoA are not readily identifiable, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed chemo-enzymatic synthesis strategies, potential research applications based on the roles of analogous molecules, and robust experimental protocols to facilitate its use in the laboratory.

This guide addresses the critical need for access to complex metabolic intermediates like this compound, which are essential for studying a wide array of biological processes, from fatty acid metabolism to cellular signaling.

Application Notes

This compound, as a long-chain unsaturated 3-oxoacyl-CoA, is predicted to be a key intermediate and modulator in several metabolic and signaling pathways. Acyl-CoA molecules are central to cellular metabolism, acting as substrates for energy production, building blocks for complex lipids, and signaling molecules that influence protein function.[1][2]

Potential Research Applications:

  • Fatty Acid Metabolism: As a derivative of fatty acid oxidation, this compound can be used to study the kinetics and substrate specificity of enzymes involved in the β-oxidation pathway, such as 3-ketoacyl-CoA thiolases.[3][4]

  • Lipid Synthesis: This molecule can serve as a precursor or intermediate in the biosynthesis of complex lipids and polyketides.[5][6] The study of its incorporation can elucidate novel biosynthetic pathways.

  • Enzyme Inhibition/Activation: Unsaturated fatty acyl-CoAs have been shown to regulate the activity of various enzymes. For example, they can inhibit cholesterol synthesis.[7] this compound can be used in screening assays to identify its potential regulatory roles.

  • Cellular Signaling: Acyl-CoAs are involved in post-translational modifications of proteins, such as acylation, which can alter protein localization, activity, and stability.[8] Investigating how this compound contributes to the cellular "acyl-ome" could reveal new signaling functions.

  • Metabolic Disorders: Altered acyl-CoA metabolism is a hallmark of various metabolic diseases.[9] this compound can be used as a standard in metabolomics studies to investigate its accumulation or depletion in disease states.[10]

Hypothetical Signaling Pathway Involving this compound

G cluster_membrane Cell Membrane Fatty_Acid_Uptake (7Z)-Hexadecenoic Acid Uptake ACSL Acyl-CoA Synthetase (ACSL) Fatty_Acid_Uptake->ACSL Activation 7Z_Hexadecenoyl_CoA (7Z)-Hexadecenoyl-CoA ACSL->7Z_Hexadecenoyl_CoA ACO Acyl-CoA Oxidase/Dehydrogenase 7Z_Hexadecenoyl_CoA->ACO Target_Molecule This compound ACO->Target_Molecule Beta_Oxidation Mitochondrial β-Oxidation Target_Molecule->Beta_Oxidation Protein_Acylation Protein Acylation (Signaling) Target_Molecule->Protein_Acylation Transcriptional_Regulation Transcriptional Regulation (e.g., PPARα) Target_Molecule->Transcriptional_Regulation Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production

Caption: Metabolic fate and signaling of this compound.

Synthesis Protocols

As this compound is not commercially available, a chemo-enzymatic approach is a feasible strategy for its synthesis in a research setting.[11][12] This method combines the flexibility of chemical synthesis for the precursor fatty acid with the high specificity and mild reaction conditions of enzymatic synthesis for the final CoA thioester.

Chemo-Enzymatic Synthesis Workflow

G Start Commercially Available Precursors Chemical_Synthesis Chemical Synthesis (e.g., Wittig Reaction) Start->Chemical_Synthesis Precursor_Acid (7Z)-Hexadecenoic Acid Chemical_Synthesis->Precursor_Acid Enzymatic_Ligation Enzymatic Ligation (Acyl-CoA Synthetase) Precursor_Acid->Enzymatic_Ligation Acyl_CoA (7Z)-Hexadecenoyl-CoA Enzymatic_Ligation->Acyl_CoA Enzymatic_Oxidation Enzymatic Oxidation (Acyl-CoA Dehydrogenase) Acyl_CoA->Enzymatic_Oxidation Final_Product This compound Enzymatic_Oxidation->Final_Product

Caption: Chemo-enzymatic synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific enzymes and substrates.

Part A: Synthesis of (7Z)-Hexadecenoyl-CoA

  • Reaction Setup: In a suitable reaction vessel, combine the following in a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5):

    • (7Z)-Hexadecenoic acid (precursor)

    • Coenzyme A (CoA)

    • ATP

    • MgCl₂

    • A broad-substrate-specificity acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for several hours to overnight.

  • Monitoring: Monitor the reaction progress by HPLC, observing the consumption of the precursor acid and the formation of the acyl-CoA.[13]

  • Purification: Purify the (7Z)-Hexadecenoyl-CoA using solid-phase extraction or preparative HPLC.

Part B: Enzymatic Oxidation to this compound

  • Reaction Setup: In a new reaction, combine the purified (7Z)-Hexadecenoyl-CoA with an appropriate acyl-CoA dehydrogenase in a suitable buffer.

  • Incubation: Incubate at the enzyme's optimal temperature.

  • Monitoring and Purification: Monitor the formation of the 3-oxo product and purify as described above.

Experimental Protocols

The following is a generalized protocol for an in vitro enzyme assay to investigate the effect of this compound on a target enzyme.

Protocol 2: In Vitro Enzyme Activity Assay

Objective: To determine the inhibitory or activating effect of this compound on a target enzyme (e.g., a key enzyme in a metabolic pathway).

Materials:

  • Purified target enzyme

  • This compound (synthesized)

  • Substrate for the target enzyme

  • Assay buffer specific to the target enzyme

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the target enzyme, substrate, and this compound in the assay buffer.

  • Assay Setup: In the wells of a 96-well plate, add the assay buffer, varying concentrations of this compound (and a vehicle control), and the target enzyme.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities from the kinetic data. Plot the enzyme activity against the concentration of this compound to determine its effect (e.g., calculate IC₅₀ or EC₅₀ values).

Experimental Workflow for Enzyme Assay

G Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compound) Setup_Plate Setup 96-Well Plate (Buffer, Compound, Enzyme) Prepare_Reagents->Setup_Plate Pre_Incubate Pre-incubate Setup_Plate->Pre_Incubate Add_Substrate Add Substrate (Initiate Reaction) Pre_Incubate->Add_Substrate Measure_Kinetics Kinetic Measurement (Plate Reader) Add_Substrate->Measure_Kinetics Data_Analysis Data Analysis (Calculate IC50/EC50) Measure_Kinetics->Data_Analysis

Caption: Workflow for an in vitro enzyme activity assay.

Quantitative Data

Quantitative data for this compound is not available in the provided literature. However, studies on related acyl-CoAs provide a framework for the types of data that can be generated. The table below is a template for summarizing such data.

CompoundEnzymeAssay TypeValueReference
Template
Unsaturated Acyl-CoAHMG-CoA ReductaseInhibitionIC₅₀ (µM)[7]
Long-chain Acyl-CoAAcyl-CoA DehydrogenaseSubstrate SpecificityKₘ (µM), kcat (s⁻¹)[14]
Various Acyl-CoAsAcyl-CoA SynthetaseSynthesis Yield% Yield[11]

This template can be populated with experimental data obtained using the protocols outlined in this guide. The systematic study of this compound and related molecules will undoubtedly contribute to a deeper understanding of cellular metabolism and disease.

References

Application Notes and Protocols for the Extraction of (7Z)-3-Oxohexadecenoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(7Z)-3-Oxohexadecenoyl-CoA is a long-chain acyl-Coenzyme A (acyl-CoA) thioester, an essential intermediate in fatty acid metabolism.[1] Accurate quantification of specific acyl-CoAs in tissues is crucial for understanding metabolic pathways, identifying biomarkers for disease, and developing therapeutic interventions. Long-chain acyl-CoAs are key metabolites in lipid metabolism and play a role in cell signaling.[1][2] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from mammalian tissues. The methodology is based on a combination of solvent extraction, solid-phase extraction (SPE) for purification, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Metabolic Context

This compound is an intermediate in the mitochondrial beta-oxidation of long-chain saturated fatty acids.[3] Specifically, it is formed from (S)-3-hydroxyhexadecanoyl-CoA through the action of 3-hydroxyacyl-CoA dehydrogenase.[3] The accurate measurement of this and other acyl-CoAs provides a snapshot of the metabolic state of the tissue.

cluster_Mitochondrion Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid (e.g., Palmitic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Palmitoyl_CoA Hexadecanoyl-CoA (Palmitoyl-CoA) Acyl_CoA_Synthetase->Palmitoyl_CoA Beta_Oxidation Beta-Oxidation Spiral Palmitoyl_CoA->Beta_Oxidation S_3_Hydroxy (S)-3-Hydroxyhexadecanoyl-CoA Beta_Oxidation->S_3_Hydroxy Multiple Steps HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) S_3_Hydroxy->HADH Target This compound HADH->Target Thiolase Thiolase Target->Thiolase Myristoyl_CoA Tetradecanoyl-CoA (Myristoyl-CoA) Thiolase->Myristoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle cluster_workflow Extraction and Analysis Workflow Start Start: Tissue Sample (<100 mg) Homogenize 1. Homogenize in KH2PO4 buffer (on ice) Start->Homogenize Spike 2. Spike Internal Standard Homogenize->Spike Extract 3. Add 2-propanol & Acetonitrile (Vortex) Spike->Extract Centrifuge 4. Centrifuge (Collect Supernatant) Extract->Centrifuge SPE_Load 5. Load Extract onto SPE Column Centrifuge->SPE_Load SPE_Wash 6. Wash Column (2-propanol) SPE_Load->SPE_Wash SPE_Elute 7. Elute Acyl-CoAs SPE_Wash->SPE_Elute Concentrate 8. Concentrate Eluate (SpeedVac) SPE_Elute->Concentrate Analyze 9. Analyze by LC-MS/MS Concentrate->Analyze End End: Quantified Data Analyze->End

References

In Vitro Applications of (7Z)-3-Oxohexadecenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and commercial databases has revealed a significant lack of specific information regarding the in vitro applications of (7Z)-3-oxohexadecenoyl-CoA. As of the current date, there are no available publications detailing its use as an enzyme substrate, inhibitor, or signaling molecule. Consequently, the development of detailed application notes and experimental protocols is not feasible.

The absence of data prevents the creation of quantitative data tables and signaling pathway diagrams as requested. This molecule does not appear to be a commercially available reagent, nor is its synthesis and purification described in the accessible scientific literature.

For researchers interested in the potential applications of novel acyl-CoA molecules, we provide a generalized framework and hypothetical protocols that could be adapted for the study of a new compound like this compound, should it become available or be synthesized.

Hypothetical Application Notes

Should this compound be synthesized and characterized, its structure suggests potential roles in fatty acid metabolism. As a 3-oxoacyl-CoA, it could theoretically be an intermediate in fatty acid β-oxidation or de novo synthesis. The cis double bond at position 7 suggests it might interact with enzymes that handle unsaturated fatty acids.

Potential areas of investigation could include:

  • Enzyme Substrate Specificity: Testing its activity with enzymes of fatty acid metabolism, such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, L-3-hydroxyacyl-CoA dehydrogenases, and β-ketothiolases.

  • Enzyme Inhibition/Activation: Screening against a panel of enzymes to identify potential inhibitory or allosteric regulatory effects.

  • Cellular Lipid Metabolism: Introducing the molecule to cultured cells (e.g., hepatocytes, adipocytes) to study its uptake, incorporation into complex lipids, and effects on metabolic pathways.

Generalized Experimental Protocols

The following are generalized protocols that would need to be significantly adapted and optimized for the specific properties of this compound.

Protocol 1: In Vitro Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This protocol describes a general method to assess if this compound can act as a substrate for an acyl-CoA dehydrogenase. The assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA.

Materials:

  • Purified Acyl-CoA Dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase - MCAD)

  • This compound (hypothetical)

  • Tris-HCl buffer (pH 7.5-8.0)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Coenzyme A (for baseline)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DCPIP, and PMS in a cuvette.

  • Add the purified acyl-CoA dehydrogenase to the mixture and incubate for 5 minutes at the optimal temperature for the enzyme (e.g., 37°C) to establish a baseline.

  • Initiate the reaction by adding this compound to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.

  • As a negative control, perform a reaction without the enzyme or without the acyl-CoA substrate.

  • As a positive control, use a known substrate for the enzyme (e.g., octanoyl-CoA for MCAD).

Data Analysis:

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. Compare the activity with this compound to the known substrate.

Protocol 2: Analysis of Cellular Uptake and Metabolism by LC-MS/MS

This protocol outlines a general workflow to determine if cells can take up and metabolize this compound.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • This compound (hypothetically labeled with a stable isotope, e.g., ¹³C)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture cells to a desired confluency in multi-well plates.

  • Replace the culture medium with a medium containing a known concentration of labeled this compound.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • At each time point, wash the cells with ice-cold PBS to remove extracellular substrate.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Dry the lipid extract and reconstitute it in a solvent compatible with LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to identify and quantify the labeled this compound and any potential downstream metabolites (e.g., elongated or desaturated fatty acyl-CoAs, complex lipids).

Data Analysis:

Quantify the intracellular concentration of the parent compound and its metabolites over time to determine the rate of uptake and the metabolic fate of this compound.

Hypothetical Signaling Pathway and Workflow Diagrams

As no specific pathways or workflows involving this compound have been identified, the following diagrams are provided as general examples of how such information could be visualized using the DOT language if data were available.

G cluster_workflow Hypothetical Experimental Workflow A Synthesize and Purify This compound B In Vitro Enzyme Assays (e.g., Dehydrogenase Activity) A->B C Cell-Based Assays (Uptake and Metabolism) A->C E Data Analysis and Interpretation B->E D LC-MS/MS Analysis of Metabolites C->D D->E

Caption: A generalized workflow for characterizing a novel acyl-CoA.

G cluster_pathway Hypothetical Role in Beta-Oxidation A (7Z)-Hexadecenoyl-CoA B Acyl-CoA Dehydrogenase A->B FAD -> FADH2 C (2E,7Z)-Hexadecadienoyl-CoA B->C D Enoyl-CoA Hydratase C->D + H2O E 3-Hydroxy-(7Z)-hexadecenoyl-CoA D->E F L-3-Hydroxyacyl-CoA Dehydrogenase E->F NAD+ -> NADH G This compound F->G H Beta-Ketothiolase G->H + CoA-SH I Myristoyl-CoA + Acetyl-CoA H->I

Caption: A speculative position for this compound in beta-oxidation.

Application Notes and Protocols for (7Z)-3-oxohexadecenoyl-CoA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z)-3-oxohexadecenoyl-CoA is a long-chain, unsaturated acyl-coenzyme A (acyl-CoA) intermediate. Acyl-CoAs are central to numerous metabolic processes, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1][2] They also function as signaling molecules, regulating enzyme activity and gene expression.[3][4] The handling and storage of long-chain acyl-CoAs, particularly unsaturated species, present significant challenges due to their chemical instability and propensity for degradation.[5][6] Quantification can be difficult due to their instability in aqueous solutions.[5][6]

These application notes provide a comprehensive guide to the best practices for handling, storing, and assessing the stability of this compound solutions, based on established principles for long-chain acyl-CoAs.

Physicochemical Properties and Data

While specific experimental data for this compound is limited, the following table summarizes its computed properties and general characteristics of similar long-chain acyl-CoAs.

PropertyValue / InformationSource
Molecular Formula C₃₇H₆₂N₇O₁₈P₃SComputed
Molecular Weight 1017.9 g/mol Computed
Chemical Structure Thioester derivative of coenzyme A and (7Z,3-oxo)-hexadecenoic acid.General
Solubility Long-chain acyl-CoAs are known to be sparingly soluble in aqueous buffers.[7] Solubility is improved in organic solvents or aqueous-organic mixtures (e.g., methanol/water, DMSO).[8]General
Critical Micellar Conc. For common C16-C18 acyl-CoAs, the CMC is in the range of 30-50 µM in aqueous solutions.General
Stability Highly susceptible to both chemical (hydrolysis) and enzymatic degradation. The thioester bond is high-energy and prone to cleavage.[1] Unsaturated acyl chains are susceptible to oxidation.General

Protocols for Handling and Storage

Given the inherent instability of unsaturated acyl-CoAs, meticulous handling and storage are paramount to ensure the integrity of this compound solutions for experimental use.

Solvent Selection and Preparation of Stock Solutions

The choice of solvent is critical for maintaining the stability of this compound. Purely aqueous solutions are generally not recommended for long-term storage due to hydrolysis.

Solvent SystemAdvantagesDisadvantages & MitigationRecommendation
Aqueous Buffer (e.g., Phosphate, HEPES, pH 6.5-7.0) Compatible with most biological assays.Promotes rapid hydrolysis. Long-chain acyl-CoAs can precipitate. Mitigation: Prepare fresh for immediate use.[8]Not recommended for storage.
Methanol / Water Mixture Improves solubility of the acyl chain.[7]Methanol must be removed for most cell-based assays.Suitable for short-term storage and as a solvent for further dilution.
Dimethyl Sulfoxide (DMSO) Excellent solubilizing agent.[8]Can be incompatible with some downstream enzymatic assays. Ensure final concentration in assays is low (<0.1%).Recommended for preparing high-concentration stock solutions.

Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of the compound using a microbalance in a controlled environment.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex gently until the solid is completely dissolved.

  • Immediately aliquot the stock solution into small-volume, single-use glass vials with Teflon-lined caps.[9][10] Do not use plastic tubes for storage with organic solvents.[10]

  • Flush the vials with an inert gas (argon or nitrogen) before sealing to minimize oxidation.

  • Store the aliquots at -80°C.

G cluster_prep Stock Solution Workflow start Start equilibrate Equilibrate Lyophilized Powder start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Glass Vials dissolve->aliquot flush Flush with Inert Gas aliquot->flush store Store at -80°C flush->store end_node End store->end_node

Workflow for preparing this compound stock solutions.
Storage Conditions and Stability

To minimize degradation, strict storage conditions must be maintained.

ConditionRecommendationRationale
Long-Term Storage (> 1 week) Store as a dried powder or in an anhydrous organic solvent (e.g., DMSO) at -80°C.[7]Minimizes hydrolysis, oxidation, and enzymatic degradation.
Short-Term Storage (< 1 week) Store aliquots in an organic solvent at -20°C or -80°C.Reduces the frequency of accessing the -80°C stock.
Working Solutions Prepare fresh daily from a frozen stock and keep on ice.[7]Acyl-CoAs are unstable at room temperature, especially in aqueous buffers.
Freeze-Thaw Cycles Strictly avoid. [7] Use single-use aliquots.Repeated freeze-thaw cycles accelerate the degradation of the molecule.

Protocol for Stability Assessment

It is highly recommended that researchers perform an in-house stability test under their specific experimental conditions. The primary method for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][11]

Objective: To quantify the degradation of this compound in a specific buffer or solvent over time.

Materials:

  • Stock solution of this compound.

  • Experimental buffer/solvent of interest.

  • LC-MS system with a C18 reversed-phase column.[12]

  • Glass sample vials.[9]

  • Autosampler set to 4°C.[12]

Protocol:

  • Dilute the this compound stock solution to the final working concentration in the experimental buffer of interest.

  • Immediately transfer an aliquot to an LC-MS vial for the T=0 time point analysis.

  • Incubate the remaining solution under the desired test conditions (e.g., on ice, room temperature, 37°C).

  • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and transfer them to LC-MS vials.

  • Analyze all samples by LC-MS. The peak area of the parent molecule is used for quantification.

  • Plot the percentage of remaining this compound against time to determine its stability profile.

G cluster_stability Stability Assessment Workflow prep Prepare working solution in test buffer t0 Analyze T=0 sample via LC-MS prep->t0 incubate Incubate solution at test condition prep->incubate tn Take aliquots at various time points (Tn) incubate->tn analyze_tn Analyze Tn samples via LC-MS tn->analyze_tn plot Plot % remaining vs. time analyze_tn->plot

Experimental workflow for assessing solution stability.

Biological Context: Role in Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of unsaturated fatty acids.[13][14] This metabolic pathway is crucial for energy production from lipids. The process involves a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[13][14] The presence of a double bond, as in this compound, requires auxiliary enzymes to resolve the structure for the standard β-oxidation machinery.

The role of Acyl-CoAs in the β-oxidation spiral.

References

Application Notes and Protocols for Metabolic Tracing with Isotopic-Labeled (7Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7Z)-3-oxohexadecenoyl-CoA is an intermediate in the beta-oxidation of unsaturated fatty acids. The use of its isotopic-labeled form provides a powerful tool for metabolic tracing studies, enabling researchers to quantitatively track its metabolic fate and understand the dynamics of fatty acid metabolism. This document provides detailed application notes and experimental protocols for the use of isotopic-labeled this compound in metabolic research, with a focus on applications in drug development and the study of metabolic diseases.

Stable isotope tracing using compounds like ¹³C- or ²H-labeled this compound allows for the precise measurement of its flux through various metabolic pathways.[1] This technique is instrumental in elucidating the mechanisms of enzyme function, identifying metabolic bottlenecks, and assessing the impact of therapeutic agents on fatty acid oxidation. The protocols outlined below are designed for in vitro cell culture systems and can be adapted for in vivo studies.

Applications

  • Elucidating Fatty Acid Beta-Oxidation Pathways: Tracing the metabolism of isotopic-labeled this compound helps in understanding the intricate steps of unsaturated fatty acid beta-oxidation and identifying key enzymatic reactions.[1]

  • High-Throughput Screening of Drug Candidates: This tracer can be used to screen for drugs that modulate fatty acid metabolism by measuring the alteration in the flux of the labeled substrate.

  • Studying Metabolic Dysregulation in Disease: Researchers can investigate how the metabolism of this compound is altered in diseases such as diabetes, obesity, and certain cancers, providing insights into disease pathogenesis.

  • Investigating Mitochondrial Function: The rate of oxidation of isotopic-labeled this compound can serve as an indicator of mitochondrial respiratory chain function.

Experimental Protocols

In Vitro Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent cells with isotopic-labeled this compound.

Materials:

  • Cultured adherent cells (e.g., HepG2, C2C12)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Isotopic-labeled this compound (e.g., [U-¹³C₁₆]-(7Z)-3-oxohexadecenoyl-CoA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Methanol (B129727), ice-cold

  • Acetonitrile, ice-cold

  • Water, LC-MS grade

  • Scintillation vials or microcentrifuge tubes

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to desired confluency (typically 80-90%) in complete culture medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the isotopic-labeled this compound complexed with fatty acid-free BSA. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

    • Dilute the stock solution in serum-free cell culture medium to the final desired concentration (e.g., 10-100 µM).

  • Labeling Experiment:

    • Aspirate the complete medium from the cells and wash twice with warm PBS.

    • Add the pre-warmed labeling medium to each well.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis. The pellet can be used for protein quantification.

Sample Analysis by LC-MS/MS

This protocol provides a general method for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

LC Conditions:

  • Column: C18 reversed-phase column suitable for acyl-CoA analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the acyl-CoAs of interest.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions: The specific precursor-to-product ion transitions for the labeled this compound and its expected downstream metabolites need to be determined. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[5]

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Mass Transitions for ¹³C-Labeled this compound and its Metabolites

MetaboliteLabelingPrecursor Ion (m/z)Product Ion (m/z)
This compound[U-¹³C₁₆]948.3441.1
3-Oxotetradecenoyl-CoA[U-¹³C₁₄]908.3441.1
3-Oxododecenoyl-CoA[U-¹³C₁₂]868.2441.1
3-Oxodecenoyl-CoA[U-¹³C₁₀]828.2441.1
Acetyl-CoA[U-¹³C₂]812.1305.0

Table 2: Hypothetical Fractional Enrichment of Downstream Metabolites Over Time

Time (hours)Labeled 3-Oxotetradecenoyl-CoA (%)Labeled 3-Oxododecenoyl-CoA (%)Labeled Acetyl-CoA (%)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
115.2 ± 1.85.1 ± 0.62.5 ± 0.3
445.8 ± 5.520.3 ± 2.412.1 ± 1.5
868.3 ± 7.142.7 ± 4.928.9 ± 3.2
2485.1 ± 9.270.5 ± 8.155.4 ± 6.3
Data are presented as mean ± standard deviation (n=3).

Visualizations

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria FA (7Z)-Hexadecenoic Acid (Isotopically Labeled) ACSL Acyl-CoA Synthetase FA->ACSL ATP, CoA Acyl_CoA (7Z)-Hexadecenoyl-CoA ACSL->Acyl_CoA Acyl_CoA_mito (7Z)-Hexadecenoyl-CoA Acyl_CoA->Acyl_CoA_mito CPT1/2 Enoyl_CoA_hydratase Enoyl-CoA Hydratase Acyl_CoA_mito->Enoyl_CoA_hydratase H₂O Three_OH_Acyl_CoA 3-Hydroxyhexadecenoyl-CoA Enoyl_CoA_hydratase->Three_OH_Acyl_CoA HAD 3-Hydroxyacyl-CoA Dehydrogenase Three_OH_Acyl_CoA->HAD NAD⁺ Three_Oxo_Acyl_CoA This compound HAD->Three_Oxo_Acyl_CoA Thiolase β-Ketothiolase Three_Oxo_Acyl_CoA->Thiolase CoA Myristoyl_CoA Myristoyl-CoA Thiolase->Myristoyl_CoA Acetyl_CoA Acetyl-CoA (Labeled) Thiolase->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Metabolic pathway of isotopic-labeled (7Z)-hexadecenoic acid beta-oxidation.

experimental_workflow start Start: Seed cells in 6-well plates culture Culture cells to 80-90% confluency start->culture prepare_medium Prepare labeling medium with isotopic-labeled This compound culture->prepare_medium labeling Incubate cells with labeling medium (Time course) prepare_medium->labeling wash Wash cells with ice-cold PBS labeling->wash quench Quench metabolism and extract metabolites with ice-cold 80% methanol wash->quench centrifuge Centrifuge to pellet protein debris quench->centrifuge collect Collect supernatant for analysis centrifuge->collect analysis LC-MS/MS Analysis (MRM mode) collect->analysis data Data Processing and Quantification analysis->data end End: Metabolic flux analysis data->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (7Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (7Z)-3-oxohexadecenoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?

Low yields in the chemo-enzymatic synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is essential. The primary areas to investigate are:

  • Enzyme Activity and Stability: The activity of the key enzymes in the pathway—Acyl-CoA Synthetase (ACS), Acyl-CoA Oxidase/Dehydrogenase (ACOX/ACAD), Enoyl-CoA Hydratase (ECH), and 3-Hydroxyacyl-CoA Dehydrogenase (HADH)—may be compromised.

  • Substrate and Cofactor Integrity: The quality and concentration of the starting material, (7Z)-hexadecenoic acid, Coenzyme A (CoA), ATP, FAD, and NAD+ are critical.

  • Reaction Conditions: Suboptimal pH, temperature, or buffer composition can significantly impact enzyme performance.

  • Product Instability: The final product, a β-ketoacyl-CoA, may be prone to degradation.

  • Purification Inefficiencies: Significant loss of product can occur during extraction and purification steps.

Q2: How can I determine if a specific enzyme in the proposed synthesis pathway is inactive or has low activity?

To identify a problematic enzyme, it is recommended to perform individual enzyme assays. This involves testing the activity of each enzyme separately with its specific substrate and monitoring product formation.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yield in your synthesis.

TroubleshootingWorkflow start Low Yield of this compound check_enzyme_activity Perform Individual Enzyme Assays (ACS, ACOX/ACAD, ECH, HADH) start->check_enzyme_activity activity_ok Enzyme Activities Normal? check_enzyme_activity->activity_ok check_conditions Optimize Reaction Conditions (pH, Temperature, Buffer) activity_ok->check_conditions Yes inactive_enzyme Identify and Replace Inactive Enzyme activity_ok->inactive_enzyme No conditions_ok Yield Improved? check_conditions->conditions_ok reagents_ok Yield Improved? conditions_ok->reagents_ok No success Synthesis Optimized conditions_ok->success Yes check_reagents Verify Substrate & Cofactor Quality (Purity, Concentration, Stability) check_purification Optimize Purification Protocol (SPE, HPLC) reagents_ok->check_purification No reagents_ok->success Yes purification_ok Yield Improved? check_purification->purification_ok investigate_stability Investigate Product Stability (Degradation Analysis) purification_ok->investigate_stability No purification_ok->success Yes investigate_stability->success inactive_enzyme->check_enzyme_activity

Caption: Troubleshooting logic for low yield synthesis.

Proposed Chemo-Enzymatic Synthesis Pathway

The synthesis of this compound is proposed as a three-step enzymatic process starting from (7Z)-hexadecenoic acid.

SynthesisPathway cluster_0 Step 1: Acyl-CoA Synthesis cluster_1 Step 2: First Beta-Oxidation Cycle start (7Z)-Hexadecenoic Acid + CoA + ATP step1_out (7Z)-Hexadecenoyl-CoA start->step1_out Acyl-CoA Synthetase (ACS) step2_in (7Z)-Hexadecenoyl-CoA step2_a trans-2,(7Z)-Hexadecadienoyl-CoA step2_in->step2_a ACOX/ACAD step2_b 3-Hydroxy-(7Z)-hexadecenoyl-CoA step2_a->step2_b ECH step2_out 3-Oxo-(7Z)-hexadecenoyl-CoA step2_b->step2_out HADH final_product This compound

Caption: Proposed enzymatic pathway for synthesis.

Detailed Experimental Protocols

Protocol 1: Individual Enzyme Activity Assays

A. Acyl-CoA Synthetase (ACS) Assay

  • Principle: Measures the formation of (7Z)-hexadecenoyl-CoA from (7Z)-hexadecenoic acid, CoA, and ATP. The reaction can be monitored by HPLC.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 0.1 mM (7Z)-hexadecenoic acid

    • Purified ACS enzyme

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Take time points (e.g., 0, 5, 10, 20 minutes) and quench the reaction with an equal volume of acetonitrile (B52724).

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the formation of (7Z)-hexadecenoyl-CoA.

B. Coupled Acyl-CoA Oxidase/Dehydrogenase (ACOX/ACAD) Assay

  • Principle: Measures the FAD-dependent oxidation of the acyl-CoA. The reduction of FAD can be coupled to a reporter dye for spectrophotometric analysis.

  • Reaction Mixture:

    • 50 mM Potassium Phosphate buffer (pH 7.0)

    • 0.1 mM FAD

    • 0.2 mM (7Z)-hexadecenoyl-CoA

    • 0.1 mM Dichlorophenolindophenol (DCPIP)

    • Purified ACOX/ACAD enzyme

  • Procedure:

    • Monitor the decrease in absorbance of DCPIP at 600 nm at 30°C.

C. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assay

  • Principle: Measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate. The formation of NADH is monitored spectrophotometrically.[1][2][3][4]

  • Reaction Mixture:

    • 100 mM Potassium Phosphate buffer (pH 7.0)

    • 1 mM NAD+

    • 0.1 mM 3-hydroxyhexadecanoyl-CoA (as a model substrate)

    • Purified HADH enzyme

  • Procedure:

    • Monitor the increase in absorbance at 340 nm at 25°C, corresponding to the formation of NADH.

Protocol 2: Purification of this compound
  • Principle: The product is extracted from the reaction mixture and purified using solid-phase extraction (SPE) followed by reverse-phase high-performance liquid chromatography (HPLC).[5]

  • Methodology:

    • Quenching: Stop the enzymatic reaction by adding an equal volume of cold acetonitrile.

    • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated enzymes.

    • Solid-Phase Extraction (SPE):

      • Load the supernatant onto a C18 SPE cartridge pre-equilibrated with 50% acetonitrile.

      • Wash the cartridge with 2 column volumes of water to remove salts and hydrophilic components.

      • Elute the acyl-CoAs with 80% acetonitrile.

    • HPLC Purification:

      • Concentrate the eluate under a stream of nitrogen.

      • Inject the concentrated sample onto a C18 HPLC column.

      • Elute with a gradient of acetonitrile in 75 mM KH₂PO₄ buffer (pH 4.9).[5]

      • Monitor the elution profile at 260 nm.

      • Collect the fractions corresponding to the this compound peak.

    • Lyophilization: Lyophilize the purified fractions to obtain the final product as a stable powder.

Quantitative Data Summary

The following tables provide typical reaction conditions and kinetic parameters for the enzymes involved in the synthesis. These values can serve as a baseline for optimization.

Table 1: Optimal Reaction Conditions for Key Enzymes

EnzymeOptimal pHOptimal Temperature (°C)Required Cofactors
Acyl-CoA Synthetase (ACS)7.5 - 8.037Mg²⁺, ATP
Acyl-CoA Dehydrogenase (ACAD)7.0 - 8.030 - 37FAD
Enoyl-CoA Hydratase (ECH)7.5 - 8.525 - 37None
3-Hydroxyacyl-CoA Dehydrogenase (HADH)7.0 - 9.525 - 37NAD⁺

Table 2: Michaelis-Menten Constants (Km) for Similar Substrates

EnzymeSubstrateKm (µM)
Acyl-CoA Synthetase (ACS)Palmitic Acid (C16:0)5 - 15
Acyl-CoA Dehydrogenase (ACAD)Palmitoyl-CoA (C16:0-CoA)2 - 10
Enoyl-CoA Hydratase (ECH)trans-2-Hexadecenoyl-CoA10 - 50
3-Hydroxyacyl-CoA Dehydrogenase (HADH)3-Hydroxyhexadecanoyl-CoA5 - 20

Note: The Km values are approximate and can vary depending on the specific enzyme source and assay conditions. They are provided here for estimation purposes.

Troubleshooting Common Issues

  • Issue: Low solubility of long-chain acyl-CoAs.

    • Solution: Long-chain acyl-CoAs can precipitate in aqueous solutions.[6][7] Ensure that the buffer contains a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) or perform the reaction at a slightly elevated temperature (e.g., 30-37°C) to improve solubility.

  • Issue: Instability of the thioester bond.

    • Solution: Thioester bonds are susceptible to hydrolysis, especially at alkaline pH and in the presence of certain reducing agents like DTT.[8][9] Maintain the pH of the reaction and purification buffers between 6.5 and 7.5. If a reducing agent is necessary, consider using TCEP, which is more stable and less likely to promote hydrolysis.[7]

  • Issue: Formation of trans isomers.

    • Solution: Enoyl-CoA isomerase, if present as a contaminant, can convert the desired cis double bond to a trans isomer.[10][11][12][13][14] Ensure that all enzymes used are of high purity. If isomerization is suspected, analyze the product by a method that can distinguish between cis and trans isomers, such as gas chromatography-mass spectrometry (GC-MS) of the corresponding fatty acid methyl esters.

  • Issue: Inefficient purification and low recovery.

    • Solution: Long-chain acyl-CoAs can adhere to plasticware. Use low-adhesion microcentrifuge tubes and pipette tips. Optimize the SPE and HPLC protocols, including the composition of the wash and elution buffers, to maximize recovery.[5] The recovery of long-chain acyl-CoA extraction can be in the range of 70-80% with optimized methods.[5]

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for (7Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of (7Z)-3-oxohexadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for analyzing this compound by mass spectrometry?

A1: The most common method for analyzing acyl-CoAs like this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique provides the sensitivity and specificity needed for quantifying these molecules in complex biological samples.[2] A typical workflow involves sample preparation, chromatographic separation, and detection by MS/MS.

Q2: Which ionization mode is best for this compound analysis?

A2: Positive electrospray ionization (ESI) mode is generally preferred for the analysis of acyl-CoAs as it has been shown to be more efficient for their ionization.[1] In positive ion mode, you will typically observe the protonated molecule [M+H]⁺.

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode tandem mass spectrometry. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[4][5] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[1][2][4] For quantification, the transition of the precursor ion [M+H]⁺ to the fragment resulting from the neutral loss of 507 is often used.[1][4]

Q4: Why is an internal standard important for the quantification of this compound?

A4: Using an internal standard is crucial for accurate quantification to control for variability during sample extraction and analysis.[1][2] Ideally, a stable isotope-labeled version of the analyte should be used. However, if that is not available, an odd-chain length fatty acyl-CoA, such as C17:0-CoA, can be a suitable alternative.[6]

Q5: How can I improve the stability of this compound during sample preparation and analysis?

A5: Acyl-CoAs can be unstable in aqueous solutions.[3] To improve stability, it is recommended to work quickly and at low temperatures. Some studies suggest that using glass vials instead of plastic can reduce signal loss. The reconstitution solvent can also impact stability, and the use of additives may be beneficial.

Troubleshooting Guide

Problem: I am not seeing any signal for my this compound standard.

  • Question: Have you confirmed the stability of your standard?

    • Answer: Acyl-CoA standards can degrade over time, even when stored frozen. It is advisable to prepare fresh standards from a powder stock if possible. Consider the stability in your infusion solvent; some organic solvents can cause precipitation.

  • Question: Are your mass spectrometer settings appropriate for this molecule?

    • Answer: Start with the general parameters for long-chain acyl-CoAs provided in the table below. The molecular weight of this compound needs to be calculated accurately to set the correct precursor ion m/z. Ensure you are operating in positive ion mode.

Problem: I am observing a low signal-to-noise ratio for my analyte.

  • Question: Have you optimized the collision energy?

    • Answer: The collision energy is a critical parameter that needs to be optimized for your specific instrument and analyte. Perform an infusion of your standard and vary the collision energy to find the value that gives the most intense product ion signal.

  • Question: Is your sample extraction efficient?

    • Answer: The extraction efficiency of acyl-CoAs can vary depending on the chain length and saturation.[6] Ensure your extraction protocol is suitable for long-chain acyl-CoAs. A common method involves protein precipitation followed by solid-phase extraction (SPE).[1]

Problem: My chromatographic peak shape is poor (e.g., broad, tailing).

  • Question: Is your mobile phase composition optimized?

    • Answer: Reverse-phase chromatography is typically used for acyl-CoA separation.[2][6] The mobile phase often consists of an aqueous component with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Adjusting the gradient and mobile phase composition can improve peak shape.

  • Question: Are you using an appropriate column?

    • Answer: A C18 column is commonly used for the separation of acyl-CoAs.[2] Ensure the column is not degraded and is appropriate for your application.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Acyl-CoAs

This protocol is a general guideline and should be optimized for this compound and your specific instrumentation.

  • Sample Preparation (from cell culture):

    • Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 5% trichloroacetic acid or a methanol:water mixture) to the cells.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Add an internal standard (e.g., C17:0-CoA) to the lysate.

    • Vortex and centrifuge to pellet the protein.

    • The supernatant can be further purified using solid-phase extraction (SPE) or directly analyzed.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes. The exact gradient will need to be optimized for the separation of your analyte from other matrix components.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: Calculate the m/z for the [M+H]⁺ of this compound.

    • Product Ion: Monitor the transition to the fragment corresponding to the neutral loss of 507 Da. A secondary, qualifying transition to m/z 428 can also be monitored.[1]

    • Instrument Parameters: Optimize the spray voltage, sheath gas, and auxiliary gas flow rates, and capillary temperature for your specific instrument.

Data Presentation

Table 1: Recommended Starting MS Parameters for this compound Analysis
ParameterRecommended Starting Value/RangeNotes
Ionization ModePositive ESIAcyl-CoAs generally show better ionization in positive mode.[1]
Precursor Ion [M+H]⁺Calculated m/zThe exact mass of this compound must be used.
Product Ion 1 (Quantitative)[M+H-507]⁺This corresponds to the neutral loss of the 3'-phosphoadenosine diphosphate moiety and is typically the most abundant fragment.[4][5]
Product Ion 2 (Qualitative)m/z 428This fragment corresponds to the CoA moiety and can be used for confirmation.[1][2][4]
Collision Energy (CE)20-50 eVThis is highly instrument-dependent and requires optimization for the specific molecule.
Spray Voltage3-5 kVOptimize for stable spray and maximum signal.
Capillary Temperature250-350 °COptimize for efficient desolvation.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Culture Cell Culture Extraction Extraction with Internal Standard Cell_Culture->Extraction Purification Purification (e.g., SPE) Extraction->Purification LC_Separation LC Separation (C18) Purification->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) Precursor Precursor Ion [M+H]⁺ Product1 Product Ion 1 [M+H-507]⁺ (For Quantification) Precursor->Product1 Neutral Loss of 507 Da Product2 Product Ion 2 (m/z 428) (For Qualification) Precursor->Product2 Fragmentation

Caption: Characteristic fragmentation of acyl-CoAs in positive ion mode MS/MS.

References

how to prevent degradation of (7Z)-3-oxohexadecenoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (7Z)-3-oxohexadecenoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during extraction?

A1: The degradation of this compound during extraction can be attributed to several factors:

  • Enzymatic Activity: Endogenous enzymes such as thioesterases, which hydrolyze the thioester bond, and enzymes of the beta-oxidation pathway can remain active during the initial stages of extraction if not properly quenched.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH. The beta-keto group can also contribute to the molecule's instability.

  • Oxidation: The cis-double bond at the 7th position is prone to oxidation.

  • Adsorption: Acyl-CoA molecules can adsorb to labware surfaces, leading to lower recovery.

Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low yields are a common issue. Consider the following troubleshooting steps:

  • Incomplete Cell Lysis: Ensure that your homogenization or sonication protocol is sufficient to completely disrupt the cells or tissue, releasing the intracellular content.

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical. A mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) is often effective at precipitating proteins and extracting acyl-CoAs.[1] The pH of any aqueous component should be controlled to maintain stability.

  • Degradation During Processing: Minimize the time between sample harvesting and extraction. All steps should be performed on ice or at 4°C to reduce enzymatic activity and chemical degradation.

  • Inefficient Phase Separation: If using a liquid-liquid extraction method, ensure complete separation of the aqueous and organic phases to maximize the recovery of acyl-CoAs in the appropriate phase.

  • Loss During Evaporation: If a solvent evaporation step is used, perform it at a low temperature under a stream of nitrogen to prevent degradation of the analyte.

  • Adsorption to Surfaces: Use low-adhesion microcentrifuge tubes and pipette tips to minimize loss of the analyte.

Q3: Can I store my samples before extracting this compound?

A3: It is highly recommended to perform the extraction immediately after sample collection. If storage is unavoidable, flash-freeze the tissue or cell pellet in liquid nitrogen and store at -80°C. This will minimize enzymatic and chemical degradation. Avoid slow freezing, as it can lead to the formation of ice crystals that can damage cellular structures and release degradative enzymes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable this compound Inefficient quenching of metabolic activity.Immediately flash-freeze samples in liquid nitrogen after collection. Homogenize in a pre-chilled extraction solvent containing a strong protein denaturant.
Degradation by endogenous thioesterases.Work quickly and at low temperatures (0-4°C) throughout the extraction process. Use an extraction buffer with a slightly acidic pH (e.g., pH 4.5-5.0) to inhibit many enzymatic activities.
Hydrolysis of the thioester bond.Avoid strongly acidic or alkaline conditions during extraction and storage. Maintain a pH between 4 and 7.
High variability between replicate samples Inconsistent sample handling.Standardize the time between sample collection and extraction for all samples. Ensure uniform and thorough homogenization.
Incomplete protein precipitation.Use a sufficient volume of a suitable organic solvent (e.g., acetonitrile, methanol) to ensure complete protein precipitation.
Presence of interfering peaks in analytical chromatogram Contamination from lipids or other cellular components.Incorporate a solid-phase extraction (SPE) step after the initial extraction to clean up the sample and remove interfering substances.
Carryover from previous analytical runs.Thoroughly wash the analytical column and injection system between samples.

Data Presentation

Table 1: Comparison of Recovery Rates for Different Acyl-CoA Extraction Methods

Extraction MethodSample TypeAnalyte(s)Reported Recovery RateReference
Solvent Extraction with Solid-Phase Extraction (SPE)Rat LiverVarious long-chain acyl-CoAs93-104%[2]
Modified Solvent Extraction with SPERat Heart, Kidney, MuscleVarious long-chain acyl-CoAs70-80%[3]
5-Sulfosalicylic Acid (SSA) ExtractionCultured CellsShort-chain acyl-CoAsHigher recovery than TCA[4]
Organic Solvent Extraction (Acetonitrile/Methanol/Water)Rat LiverAcetyl-CoAVariable, dependent on specific protocol[5]
Two-phase extraction with acyl-CoA-binding proteinTissueLong-chain acyl-CoA estersIncreased from 20% to 55%[6]
Optimized for low sample load (10 mg)Liver, brain, muscle, adipose tissueLong-chain fatty acyl-CoAs60-140% (analyte and tissue dependent)[7]

Experimental Protocols

Recommended Protocol for Extraction of this compound

This protocol is designed to maximize recovery and minimize degradation of this compound from biological samples.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Ice-cold phosphate (B84403) buffer (100 mM, pH 7.0)

  • Acetonitrile (ACN), pre-chilled to -20°C

  • Methanol (MeOH), pre-chilled to -20°C

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not present in the sample)

  • Homogenizer (e.g., Dounce homogenizer, bead beater)

  • Refrigerated centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For tissue samples: Weigh approximately 50-100 mg of frozen tissue and keep it on dry ice.

    • For adherent cells: Wash the cell monolayer twice with ice-cold PBS, then scrape the cells into a pre-chilled tube.

    • For suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C) and wash the pellet twice with ice-cold PBS.

  • Homogenization and Protein Precipitation:

    • Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1, v/v/v) containing the internal standard to the sample.

    • Homogenize the sample thoroughly on ice until a uniform lysate is obtained.

    • Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube. Avoid disturbing the protein pellet.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for your analytical method (e.g., 50% methanol in water or a buffer compatible with LC-MS analysis).

  • Analysis:

    • Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any insoluble debris.

    • Transfer the clear supernatant to an autosampler vial for analysis by LC-MS/MS or another appropriate method.

Mandatory Visualization

Potential_Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_non_enzymatic Non-Enzymatic Degradation Thioesterase Thioesterase DegradedProducts Degradation Products (e.g., CoASH, fatty acid, smaller acyl-CoAs) Thioesterase->DegradedProducts BetaOxidation β-Oxidation Enzymes BetaOxidation->DegradedProducts Thiolase Thiolase Thiolase->DegradedProducts Hydrolysis Hydrolysis Hydrolysis->DegradedProducts Oxidation Oxidation Oxidation->DegradedProducts Analyte This compound Analyte->Thioesterase Hydrolysis of thioester bond Analyte->BetaOxidation Further metabolism Analyte->Thiolase Retro-Claisen condensation Analyte->Hydrolysis pH-dependent Analyte->Oxidation At double bond

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Sample Collection (Tissue or Cells) Quench Immediate Quenching (Liquid Nitrogen) Start->Quench Homogenize Homogenization in Cold Extraction Solvent (+ Internal Standard) Quench->Homogenize Precipitate Protein Precipitation (-20°C) Homogenize->Precipitate Centrifuge1 Centrifugation (15,000 x g, 4°C) Precipitate->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Evaporate Solvent Evaporation (Nitrogen Stream) CollectSupernatant->Evaporate Reconstitute Reconstitution in Analysis Solvent Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Analyze LC-MS/MS Analysis Centrifuge2->Analyze

Caption: Recommended experimental workflow for acyl-CoA extraction.

Metabolic_Context FattyAcids Unsaturated Fatty Acids AcylCoASynthetase Acyl-CoA Synthetase FattyAcids->AcylCoASynthetase UnsaturatedAcylCoA Unsaturated Acyl-CoA AcylCoASynthetase->UnsaturatedAcylCoA EnoylCoAHydratase Enoyl-CoA Hydratase UnsaturatedAcylCoA->EnoylCoAHydratase β-oxidation step 1 Signaling Cellular Signaling (e.g., Gene Regulation) UnsaturatedAcylCoA->Signaling HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase EnoylCoAHydratase->HydroxyacylCoADehydrogenase β-oxidation step 2 Analyte This compound HydroxyacylCoADehydrogenase->Analyte β-oxidation step 3 Thiolase Thiolase Analyte->Thiolase β-oxidation step 4 Analyte->Signaling AcetylCoA Acetyl-CoA Thiolase->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle

Caption: Metabolic context and potential signaling role of this compound.

References

Technical Support Center: Chromatographic Resolution of (7Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (7Z)-3-oxohexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing this compound?

A1: The most prevalent method for the analysis of long-chain unsaturated acyl-CoAs, including this compound, is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for detecting and quantifying low-abundance species in complex biological matrices. C18 columns are frequently used for separation.

Q2: Why am I observing broad peaks for my this compound standard?

A2: Broad peaks in the chromatography of this compound can be attributed to several factors. These include suboptimal mobile phase composition, issues with the injection solvent, column degradation, or extra-column volume in the HPLC system. It is also possible that the analyte is interacting with active sites on the column stationary phase.

Q3: Can I use UV detection for this compound?

A3: Yes, UV detection is possible for acyl-CoAs due to the adenine (B156593) ring in the Coenzyme A moiety, which has a characteristic absorbance maximum at approximately 260 nm. However, for complex biological samples, UV detection may lack the selectivity to distinguish this compound from other co-eluting compounds that also absorb at this wavelength. Therefore, LC-MS/MS is the preferred method for achieving accurate quantification in such samples.

Q4: How can I improve the ionization of this compound in the mass spectrometer?

A4: For long-chain acyl-CoAs, positive mode electrospray ionization (ESI) is often more sensitive than negative mode.[1] The addition of a volatile mobile phase additive, such as ammonium (B1175870) hydroxide, can enhance the formation of protonated molecules [M+H]+, leading to improved signal intensity.[2]

Troubleshooting Guides

Issue 1: Poor Resolution and Broad Peaks

Poor resolution, often characterized by broad or tailing peaks, is a common challenge in the chromatography of long-chain unsaturated acyl-CoAs. The following troubleshooting guide provides a systematic approach to identifying and resolving this issue.

Troubleshooting Workflow for Poor Peak Resolution

G cluster_mobile_phase Mobile Phase Optimization cluster_injection Injection Optimization cluster_column Column Health cluster_system System Integrity start Poor Peak Resolution (Broad/Tailing Peaks) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase check_injection Step 2: Assess Injection Parameters check_mobile_phase->check_injection If no improvement mp1 Adjust Gradient Slope (shallower for better separation) check_mobile_phase->mp1 mp2 Optimize pH (acidic for better peak shape) check_mobile_phase->mp2 mp3 Add Ion-Pairing Agent (e.g., TFA, formic acid) check_mobile_phase->mp3 check_column Step 3: Inspect Column Health check_injection->check_column If no improvement inj1 Reduce Injection Volume check_injection->inj1 inj2 Match Sample Solvent to Initial Mobile Phase check_injection->inj2 check_system Step 4: Verify System Integrity check_column->check_system If no improvement col1 Flush Column check_column->col1 col2 Replace Guard Column check_column->col2 col3 Replace Analytical Column check_column->col3 sys1 Check for Leaks check_system->sys1 sys2 Minimize Tubing Length and Diameter check_system->sys2 solution Improved Resolution mp1->solution If resolved mp2->solution If resolved mp3->solution If resolved inj1->solution If resolved inj2->solution If resolved col1->solution If resolved col2->solution If resolved col3->solution If resolved sys1->solution If resolved sys2->solution If resolved

Caption: A stepwise troubleshooting guide for improving peak resolution.

Potential Cause Recommended Solution
Mobile Phase Composition
Inappropriate GradientFor complex mixtures, a shallow gradient can improve the separation of closely eluting peaks. Experiment with decreasing the rate of organic solvent increase.
Suboptimal pHThe charge state of the analyte can affect peak shape. For acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak symmetry.
Secondary InteractionsThe use of ion-pairing reagents like trifluoroacetic acid (TFA) can mask active sites on the stationary phase and improve peak shape. However, be aware that TFA can suppress ionization in MS.
Injection Parameters
Sample OverloadInjecting too much sample can lead to peak broadening. Reduce the injection volume or dilute the sample.
Incompatible Sample SolventIf the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Issues
Column ContaminationAccumulation of matrix components can lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace the guard and/or analytical column.
Column DegradationOver time, the stationary phase can degrade, especially at extreme pH values. If performance does not improve after flushing, the column may need to be replaced.
Issue 2: Inconsistent Retention Times

Variability in retention times can compromise the reliability of your analysis. This guide outlines potential causes and solutions for this issue.

Potential Cause Recommended Solution
System Not Equilibrated Ensure the column is adequately equilibrated with the initial mobile phase before each injection. A stable baseline is a good indicator of equilibration.
Fluctuations in Temperature Use a column oven to maintain a constant temperature. Temperature changes can significantly affect retention times.
Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate composition. Inconsistent mobile phase preparation is a common source of retention time drift.
Pump Malfunction Inconsistent flow from the pump can lead to fluctuating retention times. Check for leaks in the pump and ensure proper solvent mixing.

Experimental Protocols

Sample Preparation from Cultured Cells

This protocol outlines a general procedure for the extraction of acyl-CoAs from cultured cells for LC-MS/MS analysis.

  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching and Extraction: Add ice-cold 80% methanol (B129727) containing an appropriate internal standard (e.g., heptadecanoyl-CoA) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate on ice for 10 minutes to precipitate proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).

Representative LC-MS/MS Method for C16:1-CoA

This method can be adapted for the analysis of this compound.

Parameter Condition
LC System UPLC System
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Hydroxide
Mobile Phase B Acetonitrile with 10 mM Ammonium Hydroxide
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 2% B to 98% B over 10 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition For C16:1-CoA: Precursor ion [M+H]⁺ → Product ion (specific fragment). The exact m/z values would need to be determined for this compound. A common neutral loss for acyl-CoAs is 507 Da.[3]

Signaling Pathway Context

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. Understanding its position in this pathway is crucial for interpreting experimental results.

Fatty Acid Beta-Oxidation Pathway

G fatty_acid Fatty Acid (in Cytosol) acyl_coa_synthase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthase acyl_coa Fatty Acyl-CoA (in Cytosol) acyl_coa_synthase->acyl_coa cpt1 CPT1 acyl_coa->cpt1 acylcarnitine Acylcarnitine cpt1->acylcarnitine cat CAT acylcarnitine->cat mito_acyl_coa Fatty Acyl-CoA (in Mitochondria) cat->mito_acyl_coa beta_oxidation Beta-Oxidation Cycle mito_acyl_coa->beta_oxidation intermediate This compound beta_oxidation->intermediate Intermediate Step acetyl_coa Acetyl-CoA intermediate->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Overview of fatty acid transport and beta-oxidation.[4][5]

This pathway illustrates the conversion of a fatty acid to its acyl-CoA derivative, transport into the mitochondria, and subsequent breakdown through the beta-oxidation spiral to produce acetyl-CoA, which then enters the TCA cycle for energy production. This compound is one of the intermediates within this spiral for a specific unsaturated fatty acid.

References

Technical Support Center: Analysis of (7Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (7Z)-3-oxohexadecenoyl-CoA and related long-chain unsaturated acyl-CoA thioesters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the quantitative analysis of this compound?

A1: The primary challenges in the quantitative analysis of long-chain unsaturated acyl-CoAs like this compound include:

  • Low Abundance: These molecules are often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.[1]

  • Chemical Instability: The thioester bond is labile, and the unsaturated acyl chain is susceptible to oxidation and isomerization, especially during sample preparation.

  • Extraction Efficiency: Ensuring complete and reproducible extraction from complex biological matrices is critical for accurate quantification.[2]

  • Chromatographic Resolution: Separating this compound from other isomeric and isobaric acyl-CoA species can be challenging.[1]

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analyte in mass spectrometry, leading to inaccurate quantification.

Q2: What is the characteristic fragmentation pattern of this compound in positive ion mode mass spectrometry?

A2: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. This includes a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, and a prominent product ion at m/z 428, representing the CoA moiety.[3][4] These signature fragmentations are crucial for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantification.[4]

Q3: How can I minimize the risk of oxidation and isomerization of this compound during sample preparation?

A3: To minimize degradation of unsaturated acyl-CoAs, the following precautions are recommended:

  • Work Quickly and on Ice: Perform all sample preparation steps at low temperatures to reduce enzymatic activity and chemical degradation.

  • Use Antioxidants: Incorporate antioxidants, such as butylated hydroxytoluene (BHT), into extraction solvents to prevent oxidation of the double bond.

  • Acidic Conditions: Maintain acidic conditions (e.g., using formic acid or perchloric acid) during extraction to improve the stability of the thioester bond.

  • Inert Atmosphere: If possible, perform sample preparation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Immediate Analysis: Analyze extracts as quickly as possible after preparation. If storage is necessary, store extracts at -80°C.

Q4: What are typical concentrations of long-chain acyl-CoAs in biological samples?

A4: The concentration of long-chain acyl-CoAs can vary significantly depending on the tissue type, metabolic state, and organism. Generally, they are present in the low nanomolar to low micromolar range. For instance, in rat heart, kidney, and muscle tissues, the mass of common polyunsaturated acyl-CoAs has been reported in the nanomoles per gram of wet weight.[2] The free cytosolic concentration of acyl-CoA esters is estimated to be in the low nanomolar range under normal physiological conditions.[5]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient Extraction: Poor recovery from the sample matrix.Optimize the extraction protocol. Consider using a solid-phase extraction (SPE) method designed for acyl-CoAs. Ensure complete cell lysis.[2][3]
Analyte Degradation: The molecule may have degraded during sample preparation or storage.Re-prepare samples using the precautions outlined in FAQ #3. Avoid repeated freeze-thaw cycles.
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or collision energy.Confirm the MRM transitions based on the characteristic fragmentation of acyl-CoAs (neutral loss of 507 Da).[3][4] Optimize collision energy for your specific instrument.
Poor Chromatographic Peak Shape (Tailing, Broadening) Suboptimal Mobile Phase: Inappropriate pH or organic modifier.For reversed-phase chromatography, use an acidic mobile phase (e.g., with formic acid or ammonium (B1175870) formate (B1220265) at low pH) to ensure good peak shape for these acidic molecules.[4]
Column Overload: Injecting too much sample.Dilute the sample and re-inject.
Secondary Interactions with the Column: The analyte may be interacting with active sites on the stationary phase.Use a high-quality, end-capped column. Consider using a column with a different stationary phase chemistry.
High Variability in Quantitative Results Inconsistent Extraction Recovery: Variable sample loss during preparation.Use a suitable internal standard (e.g., a stable isotope-labeled version of a similar acyl-CoA) added at the beginning of the sample preparation to correct for recovery differences.[6]
Matrix Effects: Ion suppression or enhancement.Perform a matrix effect study by post-column infusion of the analyte while injecting a blank matrix extract. If significant matrix effects are present, improve sample cleanup or use a stable isotope-labeled internal standard that co-elutes with the analyte.
Pipetting Errors: Inaccurate sample or standard dilutions.Calibrate pipettes regularly and use proper pipetting techniques.
Co-elution with Interfering Peaks Insufficient Chromatographic Resolution: The analytical column is not adequately separating the analyte from other matrix components.Optimize the chromatographic gradient (e.g., slower gradient elution). Try a longer column or a column with a smaller particle size for higher efficiency.[6] Consider using a different stationary phase.
Presence of Isomers: Isomeric acyl-CoAs may not be resolved.Employ high-resolution chromatography techniques. Specific protocols for separating isomeric acyl-CoAs may be necessary.[1]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the analysis of long-chain acyl-CoAs using LC-MS/MS. These values can serve as a benchmark for researchers developing their own analytical methods.

Table 1: Typical Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues

TissueAcyl-CoA SpeciesConcentration Range (nmol/g wet weight)Reference
Rat HeartPolyunsaturated Acyl-CoAs0.5 - 5[2]
Rat KidneyPolyunsaturated Acyl-CoAs1 - 10[2]
Rat MusclePolyunsaturated Acyl-CoAs0.2 - 2[2]
HepG2 CellsAcetyl-CoA~10.6 pmol/10⁶ cells[7]
HepG2 CellsSuccinyl-CoA~25.5 pmol/10⁶ cells[7]

Table 2: Performance Characteristics of a Typical LC-MS/MS Method for Acyl-CoA Quantification

ParameterTypical ValueReference
Limit of Detection (LOD)0.4 - 3 pmol[8]
Lower Limit of Quantitation (LLOQ)3.7 - 7.4 pmol[8]
Linearity (r²)> 0.99[8]
Accuracy80 - 114%[4]
Intra-assay Precision (CV)< 15%[6]
Inter-assay Precision (CV)< 15%[6]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[2]

  • Homogenization: Homogenize freeze-clamped tissue samples (50-100 mg) in a glass homogenizer with 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and continue homogenization.

  • Extraction: Add 2 mL of acetonitrile (B52724) (ACN), vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition an oligonucleotide purification column with 2-propanol.

    • Load the supernatant onto the column.

    • Wash the column with the extraction solvent (KH₂PO₄ buffer, 2-propanol, and ACN mixture).

    • Elute the acyl-CoAs with 2-propanol.

  • Concentration: Concentrate the eluent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be adapted for the analysis of this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute the long-chain acyl-CoAs.[9]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): The [M+H]⁺ of this compound.

      • Product Ion (Q3): A characteristic fragment ion, typically from the neutral loss of 507 Da.[3][4]

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for the specific instrument being used.

Visualizations

experimental_workflow sample Biological Sample (Tissue, Cells) homogenization Homogenization (Acidic Buffer) sample->homogenization 1 extraction Solvent Extraction (e.g., Acetonitrile) homogenization->extraction 2 cleanup Solid-Phase Extraction (SPE) extraction->cleanup 3 analysis LC-MS/MS Analysis cleanup->analysis 4 data Data Processing & Quantification analysis->data 5

Caption: A generalized experimental workflow for the analysis of this compound.

beta_oxidation_monounsaturated start This compound step1 β-Oxidation Cycles start->step1 intermediate cis-Δ³-Enoyl-CoA step1->intermediate isomerase Enoyl-CoA Isomerase intermediate->isomerase product trans-Δ²-Enoyl-CoA isomerase->product step2 Further β-Oxidation product->step2 end Acetyl-CoA step2->end

Caption: Simplified metabolic pathway of a monounsaturated fatty acyl-CoA via β-oxidation.

References

Technical Support Center: Purification of Synthetic (7Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic (7Z)-3-oxohexadecenoyl-CoA.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of synthetic this compound in a question-and-answer format.

Q1: I am observing a low yield of my target compound after purification. What are the potential causes and how can I improve recovery?

A1: Low recovery of long-chain acyl-CoAs like this compound is a frequent issue. Several factors can contribute to this problem. The primary concerns are the inherent instability of the molecule and suboptimal purification conditions.

  • Degradation: Acyl-CoAs are susceptible to both chemical and enzymatic degradation. The thioester bond is prone to hydrolysis, especially at non-optimal pH and temperature.

    • Troubleshooting:

      • Work quickly and maintain cold conditions (on ice or at 4°C) throughout the purification process.

      • Use freshly prepared, high-purity solvents and buffers.

      • Maintain a slightly acidic pH (around 4.0-5.0) to minimize hydrolysis of the thioester linkage.

  • Incomplete Elution from Solid-Phase Extraction (SPE) Cartridge: The long acyl chain of this compound can lead to strong hydrophobic interactions with the stationary phase of SPE cartridges (e.g., C18), resulting in incomplete elution.

    • Troubleshooting:

      • Ensure proper conditioning and equilibration of the SPE cartridge before loading your sample.

      • Optimize the elution solvent. A higher percentage of organic solvent (e.g., acetonitrile (B52724) or isopropanol) may be required for complete elution.

      • Consider using a different type of SPE cartridge, such as one with a weaker anion exchange functionality.

  • Precipitation: Long-chain acyl-CoAs can precipitate in aqueous solutions, especially at high concentrations.

    • Troubleshooting:

      • If you observe precipitation, try dissolving the sample in a buffer containing a small amount of organic solvent like isopropanol (B130326) before further processing.

Q2: My final product shows multiple peaks on HPLC analysis, indicating the presence of impurities. What are the likely contaminants and how can I remove them?

A2: Impurities in synthetic this compound can originate from the starting materials, intermediates, or byproducts of the synthesis, as well as from degradation of the target molecule.

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these could include the corresponding fatty acid ((7Z)-3-oxohexadecenoic acid), Coenzyme A (CoASH), or activating agents.

    • Intermediates: Precursors such as N-hydroxysuccinimide esters of the fatty acid may be present.

    • Byproducts: Side reactions can generate various impurities that may be structurally similar to the target compound.

  • Degradation Products:

    • Hydrolyzed Product: The most common degradation product is the free fatty acid, (7Z)-3-oxohexadecenoic acid, resulting from the cleavage of the thioester bond.

    • Oxidized Products: The double bond in the acyl chain is susceptible to oxidation.

  • Purification Strategy:

    • Preparative Reversed-Phase HPLC (RP-HPLC): This is the most effective method for separating this compound from closely related impurities. A C18 column is typically used with a gradient of an aqueous buffer (e.g., potassium phosphate, pH 4.0-5.0) and an organic solvent like acetonitrile. The difference in polarity between the target acyl-CoA and its potential impurities (e.g., the free fatty acid is more nonpolar) allows for their separation.

Q3: I am struggling with the reproducibility of my purification protocol. What factors should I control more carefully?

A3: Poor reproducibility in the purification of acyl-CoAs often stems from the instability of the compound and variations in the experimental procedure.

  • Sample Handling:

    • Avoid repeated freeze-thaw cycles of your synthetic mixture, as this can lead to degradation. Aliquot the crude product before storage if necessary.

  • Solid-Phase Extraction (SPE):

    • Use SPE cartridges from the same batch to minimize variability.

    • Precisely control the flow rates during sample loading, washing, and elution.

  • HPLC:

    • Ensure consistent preparation of mobile phases. The pH of the aqueous buffer is critical.

    • Use a column from the same batch and dedicate it to acyl-CoA purifications if possible to avoid cross-contamination.

    • Regularly check the performance of your HPLC system (pump, detector, injector).

Quantitative Data

The recovery of long-chain acyl-CoAs can vary significantly depending on the purification method and the complexity of the initial mixture. The following table summarizes typical recovery rates reported for similar compounds, which can serve as a benchmark for the purification of this compound.

Purification StepTypical Recovery RateReference
Solid-Phase Extraction (SPE)70-80%[1]
Preparative HPLC>80%General estimate based on typical performance
Overall Process 50-65% Estimated

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup

This protocol is designed for the initial cleanup of the crude synthetic reaction mixture to remove excess salts and highly polar impurities.

  • Materials:

    • C18 SPE cartridge

    • Methanol (HPLC grade)

    • Deionized water

    • Aqueous buffer (e.g., 50 mM potassium phosphate, pH 4.5)

    • Elution solvent (e.g., 80% acetonitrile in water)

    • Crude synthetic this compound mixture

  • Procedure:

    • Cartridge Conditioning: Wash the C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

    • Cartridge Equilibration: Equilibrate the cartridge with 5 mL of the aqueous buffer.

    • Sample Loading: Dissolve the crude synthetic mixture in a minimal amount of the aqueous buffer and load it onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of the aqueous buffer to remove salts and other polar impurities.

    • Elution: Elute the this compound with 5 mL of the elution solvent.

    • Drying: Dry the eluted fraction under a stream of nitrogen or by lyophilization.

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is for the final purification of this compound to achieve high purity.

  • Instrumentation and Materials:

    • Preparative HPLC system with a UV detector

    • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

    • Mobile Phase A: 50 mM potassium phosphate, pH 4.5

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Partially purified this compound from SPE

  • Procedure:

    • Sample Preparation: Dissolve the dried sample from the SPE step in a small volume of Mobile Phase A.

    • HPLC Method:

      • Flow Rate: 10 mL/min

      • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)

      • Gradient:

        • 0-5 min: 10% B

        • 5-35 min: 10% to 90% B (linear gradient)

        • 35-40 min: 90% B

        • 40-45 min: 90% to 10% B (return to initial conditions)

        • 45-50 min: 10% B (equilibration)

    • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the major peak that elutes. The retention time will need to be determined empirically but will be significantly longer than that of free CoASH.

    • Post-Purification: Pool the fractions containing the pure product and remove the solvent by lyophilization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Preparative RP-HPLC cluster_final Final Product start Crude Synthetic Mixture spe_load Load on C18 Cartridge start->spe_load spe_wash Wash with Aqueous Buffer spe_load->spe_wash spe_elute Elute with Organic Solvent spe_wash->spe_elute hplc_inject Inject on C18 Column spe_elute->hplc_inject hplc_separate Gradient Elution hplc_inject->hplc_separate hplc_collect Collect Fractions hplc_separate->hplc_collect end_product Pure this compound hplc_collect->end_product

Caption: Purification workflow for synthetic this compound.

troubleshooting_logic start Low Yield Observed? degradation Potential Degradation start->degradation Yes spe_issue SPE Inefficiency start->spe_issue Yes precipitation Precipitation Issue start->precipitation Yes sol_degradation Work on ice Use fresh buffers Maintain acidic pH degradation->sol_degradation sol_spe Optimize elution solvent Ensure proper conditioning spe_issue->sol_spe sol_precipitation Add organic solvent to initial sample precipitation->sol_precipitation

Caption: Troubleshooting logic for low purification yield.

References

Technical Support Center: Quantification of (7Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of (7Z)-3-oxohexadecenoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix. In the context of this compound quantification, components of the biological matrix (e.g., phospholipids (B1166683), salts, other metabolites) can either suppress or enhance the ionization of the target analyte, leading to inaccurate and unreliable quantification. This is a significant challenge in LC-MS/MS-based bioanalysis.

Q2: What are the primary sources of matrix effects in acyl-CoA analysis?

A2: The primary sources of matrix effects in the analysis of acyl-CoAs like this compound are phospholipids from cell membranes and other biological components that are co-extracted with the analyte.[1] Due to their amphipathic nature, acyl-CoAs are challenging to separate from other lipids, which can interfere with their ionization in the mass spectrometer.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: A common method to evaluate matrix effects is the post-extraction spike method.[2] This involves comparing the signal response of an analyte spiked into an extracted blank matrix sample to the signal response of the analyte in a pure solvent at the same concentration. The matrix effect can be calculated as a percentage, with values less than 100% indicating ion suppression and values greater than 100% indicating ion enhancement.

Q4: What is the most effective strategy to mitigate matrix effects in this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective and widely recommended strategy to compensate for matrix effects.[2][3][4] A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.

Q5: Are there alternative approaches if a specific SIL-IS for this compound is not available?

A5: Yes. While a specific SIL-IS is ideal, a structural analog or a stable isotope-labeled version of a different long-chain acyl-CoA can be used as an internal standard.[5][6] However, it is crucial to validate that the chosen internal standard has a similar chromatographic retention time and ionization response to the analyte. Additionally, thorough sample cleanup and chromatographic optimization become even more critical.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in quantification results.

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Steps:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. Synthesize or acquire a SIL-IS for this compound.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ a suitable SPE cartridge (e.g., mixed-mode or reverse-phase) to remove interfering phospholipids and other matrix components.

    • Liquid-Liquid Extraction (LLE): Use a multi-step LLE protocol to partition this compound away from interfering substances.

    • Protein Precipitation: While a common first step, it is often insufficient on its own for removing phospholipids.[1] Consider coupling it with one of the above techniques.

  • Improve Chromatographic Separation:

    • Gradient Optimization: Develop a gradient elution profile that separates this compound from the bulk of the matrix components, especially phospholipids.

    • Column Chemistry: Test different reverse-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal separation.

Issue 2: Ion suppression observed during method validation.

Possible Cause: Co-elution of phospholipids or other matrix components with this compound.

Troubleshooting Steps:

  • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol. This can be achieved using specialized SPE cartridges or protein precipitation plates designed for phospholipid depletion.

  • Chromatographic Adjustment:

    • Modify the mobile phase composition. For instance, using a mixture of methanol (B129727) and acetonitrile (B52724) as the organic mobile phase can help minimize phospholipid-related matrix effects.[1]

    • Adjust the gradient to ensure the analyte elutes in a "cleaner" region of the chromatogram.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[2] However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).

Data Presentation

Table 1: Impact of Sample Preparation Method on Matrix Effect and Recovery of this compound

Sample Preparation MethodMatrix Effect (%)Recovery (%)
Protein Precipitation (Acetonitrile)45 ± 885 ± 12
Liquid-Liquid Extraction72 ± 678 ± 9
Solid-Phase Extraction (SPE)91 ± 595 ± 7

Data are presented as mean ± standard deviation (n=5). Matrix effect was determined by the post-extraction spike method. Recovery was assessed by comparing the analyte response in a spiked matrix sample to a neat standard.

Table 2: Comparison of Internal Standards for Mitigating Matrix Effects

Internal Standard (IS)Analyte/IS Response Ratio Variability (CV%)
No Internal Standard35.2
Structural Analog IS12.5
Stable Isotope-Labeled IS2.8

CV% represents the coefficient of variation of the analyte/IS peak area ratio across multiple biological replicates, demonstrating the effectiveness of the IS in normalizing for matrix-induced signal fluctuations.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Homogenization: Homogenize 100 mg of tissue or 1x10⁶ cells in 1 mL of cold extraction buffer (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard for this compound to the homogenate.

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and the internal standard with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard. Acyl-CoAs typically show a characteristic neutral loss of the CoA moiety (507 Da).[7]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop sample Biological Sample homogenization Homogenization & IS Spiking sample->homogenization precipitation Protein Precipitation homogenization->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe reconstitution Dry Down & Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing check Acceptable Reproducibility? data_processing->check optimization Optimize Sample Prep & Chromatography check->optimization No final_result Final Quantified Result check->final_result Yes optimization->homogenization

Caption: Experimental workflow for this compound quantification.

signaling_pathway FA Fatty Acid (e.g., Palmitoleic Acid) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA This compound ACSL->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Lipid Lipid Synthesis (e.g., Phospholipids, TAGs) AcylCoA->Lipid Signaling Cellular Signaling (e.g., Protein Acylation) AcylCoA->Signaling Mitochondria Mitochondrial Beta-Oxidation CPT1->Mitochondria ATP ATP Production Mitochondria->ATP

Caption: Potential metabolic pathways involving this compound.

References

Technical Support Center: Enhancing the Sensitivity of (7Z)-3-Oxohexadecenoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7Z)-3-oxohexadecenoyl-CoA. Our goal is to help you enhance the sensitivity and reliability of your detection methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is a key intermediate in the mitochondrial beta-oxidation of (7Z)-hexadecenoic acid, a monounsaturated fatty acid. As a transient metabolite, its cellular concentrations are typically low. Sensitive and accurate detection is crucial for studying fatty acid metabolism, identifying potential enzymatic deficiencies, and understanding the mechanism of action of drugs that target lipid metabolism.

Q2: What are the main challenges in detecting this compound?

The primary challenges include:

  • Low endogenous concentrations: This necessitates highly sensitive analytical methods.

  • Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially in aqueous solutions and at non-optimal pH.[1]

  • Matrix effects: Biological samples contain numerous compounds that can interfere with detection, particularly in mass spectrometry-based methods.

  • Lack of commercially available certified standards: This can hinder accurate quantification and method validation.

Q3: What are the recommended storage conditions for this compound standards and samples containing this analyte?

To ensure the stability of this compound, follow these storage guidelines:

  • Standards: For long-term storage, it is recommended to store fatty acyl-CoA standards as a powder at -20°C, which should maintain stability for at least six months.

  • Samples: Biological samples should be processed quickly and, if not analyzed immediately, flash-frozen in liquid nitrogen and stored at -80°C. Samples can be stored at -80°C for up to one week. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

LC-MS/MS Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of acyl-CoAs.

Problem 1: Low or no signal for this compound.

Possible Cause Troubleshooting Step
Degradation of the analyte - Ensure samples were processed and stored correctly (see Q3). - Prepare fresh solutions and samples. - Work quickly and on ice during sample preparation.
Suboptimal MS parameters - Confirm the correct precursor and product ions are being monitored. For this compound (Molecular Formula: C37H62N7O18P3S, Monoisotopic Mass: 1017.3085 Da), the protonated molecule [M+H]⁺ would be at m/z 1018.3158. A characteristic fragmentation for acyl-CoAs is a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety. Therefore, a primary transition to monitor would be m/z 1018.3 -> 511.3. - Optimize collision energy and other MS parameters using a standard if available.
Inefficient ionization - Positive electrospray ionization (ESI) mode is generally preferred for acyl-CoAs. - Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
Poor chromatographic separation - Use a C18 reversed-phase column suitable for long-chain acyl-CoAs. - Optimize the mobile phase composition and gradient. A common mobile phase system involves an aqueous component with an ion-pairing agent or a high pH mobile phase with ammonium (B1175870) hydroxide (B78521) and an organic solvent like acetonitrile.
Matrix effects - Perform solid-phase extraction (SPE) to clean up the sample before LC-MS/MS analysis. - Use a stable isotope-labeled internal standard if available to compensate for matrix effects.

Problem 2: Poor peak shape or retention time shifts.

Possible Cause Troubleshooting Step
Column degradation - Flush the column with a strong solvent. - If the problem persists, replace the column.
Sample matrix buildup - Implement a more rigorous sample cleanup procedure (e.g., SPE). - Use a guard column to protect the analytical column.
Inconsistent mobile phase preparation - Prepare fresh mobile phases daily. - Ensure accurate pH adjustment.
Quantitative Data Summary for LC-MS/MS

The following table summarizes typical parameters for the LC-MS/MS analysis of long-chain acyl-CoAs, which can be adapted for this compound.

ParameterValue/Recommendation
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium acetate (B1210297) or 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20) with 10 mM ammonium acetate or 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion [M+H]⁺ -> Product ion [M+H - 507]⁺
Signaling and Metabolic Pathways

The detection of this compound is integral to understanding the beta-oxidation of monounsaturated fatty acids.

Beta_Oxidation_Pathway (7Z)-Hexadecenoyl-CoA (7Z)-Hexadecenoyl-CoA trans-Δ2,(7Z)-Hexadecadienoyl-CoA trans-Δ2,(7Z)-Hexadecadienoyl-CoA (7Z)-Hexadecenoyl-CoA->trans-Δ2,(7Z)-Hexadecadienoyl-CoA Acyl-CoA Dehydrogenase (3S)-Hydroxy-(7Z)-hexadecenoyl-CoA (3S)-Hydroxy-(7Z)-hexadecenoyl-CoA trans-Δ2,(7Z)-Hexadecadienoyl-CoA->(3S)-Hydroxy-(7Z)-hexadecenoyl-CoA Enoyl-CoA Hydratase This compound This compound (3S)-Hydroxy-(7Z)-hexadecenoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Myristoleoyl-CoA + Acetyl-CoA Myristoleoyl-CoA + Acetyl-CoA This compound->Myristoleoyl-CoA + Acetyl-CoA Thiolase

Caption: Beta-oxidation pathway for (7Z)-Hexadecenoyl-CoA.

Experimental Workflows

A typical workflow for the analysis of this compound from biological samples is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Protein Precipitation Protein Precipitation Tissue/Cell Homogenization->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) SPE SPE Elution & Evaporation Elution & Evaporation SPE->Elution & Evaporation Reconstitution Reconstitution Elution & Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Troubleshooting_Logic Start Start Low Signal Low Signal Start->Low Signal Check Standard Run a fresh standard Low Signal->Check Standard Standard OK? Standard OK? Check Standard->Standard OK? Troubleshoot MS Optimize MS parameters Standard OK?->Troubleshoot MS No Check Sample Prep Review sample preparation steps Standard OK?->Check Sample Prep Yes End End Troubleshoot MS->End Sample Prep OK? Sample Prep OK? Check Sample Prep->Sample Prep OK? Improve Cleanup Enhance sample cleanup (e.g., SPE) Sample Prep OK?->Improve Cleanup No Check LC Inspect LC system and column Sample Prep OK?->Check LC Yes Improve Cleanup->End Check LC->End

References

refinement of protocols for consistent (7Z)-3-oxohexadecenoyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (7Z)-3-oxohexadecenoyl-CoA Measurement

Welcome to the technical support center for the consistent measurement of this compound and other long-chain acyl-coenzyme A esters. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: The most robust and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for distinguishing specific acyl-CoA species from a complex biological matrix.[2][3] Typically, the methodology involves reversed-phase chromatography (e.g., using a C18 column) coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[1][5]

Q2: Why are acyl-CoA measurements so challenging?

A2: The challenges in accurately quantifying acyl-CoAs, including this compound, stem from several factors:

  • Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH.[6][7]

  • Low Abundance: Cellular concentrations of specific acyl-CoA species can be very low, requiring highly sensitive analytical methods.[6]

  • Matrix Effects: Biological samples contain numerous compounds that can interfere with ionization and detection in the mass spectrometer.

  • Structural Similarity: Many different acyl-CoA species with similar chemical properties exist, making chromatographic separation essential.

Q3: What is the characteristic fragmentation pattern for acyl-CoAs in MS/MS?

A3: In positive ion mode, most acyl-CoA species exhibit a characteristic fragmentation pattern. A common observation is a neutral loss of 507 Da, corresponding to the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety ([M-507+H]⁺).[2][5][8] Another characteristic product ion is often observed at m/z 428.[2] Programmed Multiple Reaction Monitoring (MRM) methods can scan for hundreds of transitions based on this neutral loss to profile a wide range of acyl-CoAs simultaneously.[8]

Q4: What should I use as an internal standard?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as [¹³C]-labeled this compound. However, these are often not commercially available. A practical alternative is to use an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not typically found in most biological systems.[9][10] Using a non-endogenous standard helps to correct for variations in sample extraction and instrument response.

Experimental Protocols & Methodologies

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cells or Tissues

This protocol is a generalized method synthesized from established procedures for acyl-CoA analysis.[1][6][10] Optimization may be required for specific sample types.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 2.5% (w/v) Sulfosalicylic Acid (SSA) in water, kept on ice.[1][2]

  • Internal Standard (e.g., C17:0-CoA) stock solution

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Sample Collection:

    • Adherent Cells: Wash cell monolayer twice with ice-cold PBS. Scrape cells into a pre-chilled tube.

    • Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS.[6]

    • Tissue: Flash-freeze tissue in liquid nitrogen immediately upon collection. Weigh the frozen tissue (typically 20-100 mg).[5]

  • Homogenization & Extraction:

    • Add 200 µL of ice-cold 2.5% SSA solution containing the internal standard to the cell pellet or homogenized tissue.[1]

    • Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.[1]

  • Centrifugation:

    • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[1]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled autosampler vial for immediate LC-MS/MS analysis.[1][6] Avoid disturbing the pellet.

Workflow for Acyl-CoA Quantification

G Experimental Workflow for Acyl-CoA Measurement cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cell Pellet or Frozen Tissue Quench Add Cold Extraction Buffer + Internal Standard Sample->Quench Vortex Vortex to Lyse & Precipitate Protein Quench->Vortex Centrifuge Centrifuge at 4°C (15,000 x g, 10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject Sample Collect->Inject LC Chromatographic Separation (C18 Reversed-Phase) Inject->LC MS Tandem Mass Spectrometry (Positive ESI, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Internal Standard Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No Signal for Analyte 1. Analyte Degradation: Thioester bond is unstable.1. Keep samples on ice at all times. Analyze samples immediately after extraction. Avoid multiple freeze-thaw cycles.
2. Poor Extraction Recovery: Inefficient lysis or analyte loss during precipitation.2. Ensure vigorous vortexing/homogenization. Validate extraction efficiency with a spiked standard in a blank matrix.
3. Suboptimal MS Parameters: Incorrect precursor/product ion pair or collision energy.3. Infuse a pure standard of a similar long-chain acyl-CoA to optimize MS parameters. Confirm the m/z for this compound.
High Variability Between Replicates 1. Inconsistent Sample Handling: Differences in extraction time or temperature.1. Standardize the entire workflow. Process all samples in a single batch if possible. Use an automated liquid handler for precision.
2. Precipitate in Supernatant: Small particles transferred to the vial can clog the LC system.2. Be extremely careful when collecting the supernatant. If necessary, centrifuge again before transferring to autosampler vials.
3. Poor Internal Standard Mixing: IS not evenly distributed in the sample.3. Ensure the IS is added to the extraction buffer and vortexed thoroughly with the sample.
Poor Chromatographic Peak Shape 1. Column Contamination: Buildup of biological material on the column.[9]1. Implement a column wash step after each batch. If peak shape degrades, flush the column or replace it.
2. Incompatible Reconstitution Solvent: Sample solvent doesn't match the mobile phase.2. The supernatant from SSA extraction is generally compatible. If drying down and reconstituting, use a solvent similar to the initial mobile phase (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate).[6]
Signal Suppression or Enhancement (Matrix Effects) 1. Co-eluting Interferences: Other molecules from the matrix are ionized at the same time as the analyte.1. Improve chromatographic separation by optimizing the gradient.
2. Insufficient Sample Cleanup: High levels of salts or lipids in the final extract.2. Consider adding a Solid-Phase Extraction (SPE) step after protein precipitation for cleaner samples, though this may reduce recovery of some species.[2][5]

Troubleshooting Decision Tree

G Troubleshooting Logic for Poor Acyl-CoA Signal Start Start: Low or No Signal CheckIS Is the Internal Standard (IS) signal also low? Start->CheckIS CheckMS Check MS performance. Infuse standards. CheckIS->CheckMS Yes ReviewLC IS signal is OK, analyte is not. Problem is analyte-specific. CheckIS->ReviewLC No CheckExtraction Problem is likely in sample prep / extraction. Fail Consult Instrument Specialist CheckMS->Fail ReviewPrep Review sample handling. Keep cold? Vortex well? CheckExtraction->ReviewPrep Success Problem Solved ReviewPrep->Success Yes (Improved) ReviewPrep->Fail No (Still low) CheckDegradation Is analyte degrading? Analyze immediately. ReviewLC->CheckDegradation CheckChroma Check chromatography. Is analyte retained? Optimize gradient. ReviewLC->CheckChroma CheckDegradation->Success CheckChroma->Success

References

Technical Support Center: Enzyme Kinetic Assays with (7Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7Z)-3-oxohexadecenoyl-CoA in enzyme kinetic assays.

Frequently Asked Questions (FAQs)

1. My enzyme shows lower than expected activity with this compound. What are the potential causes?

Several factors can contribute to lower than expected enzyme activity. These can be broadly categorized into substrate-related issues, enzyme-related issues, and assay condition-related issues.

  • Substrate Integrity: this compound, like other unsaturated acyl-CoA thioesters, can be unstable in aqueous solutions. It is susceptible to hydrolysis and oxidation, which can lead to a lower effective substrate concentration and the presence of inhibitory byproducts.

  • Enzyme Activity and Stability: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. The enzyme's activity may also be lower if it is not optimally folded or if it requires specific cofactors that are absent or at suboptimal concentrations in the assay buffer.

  • Assay Conditions: The pH, temperature, and ionic strength of the assay buffer can significantly impact enzyme activity. It is crucial to use a buffer system that is optimal for the specific enzyme being studied.

  • Requirement for Auxiliary Enzymes: The metabolism of unsaturated acyl-CoAs with a cis double bond often requires the action of auxiliary enzymes, such as enoyl-CoA isomerase, to convert the cis bond to a trans bond, which is the substrate for the next enzyme in the beta-oxidation pathway. If your enzyme is part of this pathway, the absence of the necessary auxiliary enzymes will halt the reaction.

2. I am observing high background noise or a drifting baseline in my spectrophotometric assay. What could be the reason?

High background noise or a drifting baseline can be caused by several factors:

  • Substrate Instability: The spontaneous hydrolysis of the thioester bond in this compound can lead to a continuous change in absorbance, contributing to a drifting baseline. This is particularly problematic in assays that directly or indirectly monitor the thioester bond.

  • Light Scattering: If the substrate or other assay components are not fully dissolved, light scattering can cause high background noise. Ensure all solutions are clear and free of precipitates.

  • Contaminants: Contaminating enzymes in your protein preparation or impurities in the substrate can lead to side reactions that contribute to background noise.

  • Instrument Instability: Ensure the spectrophotometer is properly warmed up and calibrated.

3. The kinetic data I'm generating is not reproducible. What are the common sources of variability?

Lack of reproducibility in enzyme kinetic assays is a common issue. Key factors to consider include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the substrate, enzyme, or other reagents can lead to significant variability between replicates.

  • Temperature Fluctuations: Maintaining a constant and uniform temperature throughout the assay is critical, as enzyme activity is highly temperature-dependent.

  • Substrate Stock Inconsistency: If the this compound stock solution is not prepared fresh or is stored improperly, its concentration can change over time due to degradation, leading to inconsistent results.

  • Mixing: Inadequate mixing of the reaction components can result in localized high concentrations of substrate or enzyme, leading to non-uniform reaction rates.

4. How can I assess the purity and concentration of my this compound solution?

Accurate determination of the substrate concentration is fundamental for reliable kinetic data.

  • Spectrophotometry: The concentration of acyl-CoA solutions can be determined by measuring the absorbance at 260 nm, using the extinction coefficient for Coenzyme A (16,400 M⁻¹cm⁻¹).

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a more rigorous method to assess both the purity and concentration of the acyl-CoA substrate. It can separate the intact acyl-CoA from free Coenzyme A and other degradation products.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during enzyme kinetic assays with this compound.

Problem: Low or No Enzyme Activity

LowActivity start Low/No Enzyme Activity sub_check Check Substrate Integrity start->sub_check enz_check Verify Enzyme Activity start->enz_check cond_check Optimize Assay Conditions start->cond_check aux_check Consider Auxiliary Enzymes start->aux_check sub_sol Prepare fresh substrate solution. Assess purity via HPLC. sub_check->sub_sol enz_sol Use a new enzyme aliquot. Perform an activity check with a known substrate. enz_check->enz_sol cond_sol Perform pH and temperature optimization curves. cond_check->cond_sol aux_sol Add purified enoyl-CoA isomerase to the assay. aux_check->aux_sol

Caption: Troubleshooting workflow for low or no enzyme activity.

Problem: High Background or Drifting Baseline

HighBackground start High Background/Drifting Baseline sub_stability Assess Substrate Stability in Buffer start->sub_stability solubility Check for Precipitation start->solubility instrument Verify Instrument Performance start->instrument sub_sol Run a blank with substrate and no enzyme. Consider a different buffer system. sub_stability->sub_sol sol_sol Centrifuge solutions before use. Include a low concentration of a non-denaturing detergent. solubility->sol_sol inst_sol Allow instrument to warm up. Run calibration standards. instrument->inst_sol

Caption: Troubleshooting workflow for high background or drifting baseline.

Quantitative Data Summary

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)
Acetoacetyl-CoA (C4)Pig Heart10180
3-Oxooctanoyl-CoA (C8)Pig Heart2250
3-Oxododecanoyl-CoA (C12)Pig Heart1.5150
3-Oxohexadecanoyl-CoA (C16)Pig Heart1.580

Data is illustrative and compiled from various sources on 3-hydroxyacyl-CoA dehydrogenase kinetics.

Experimental Protocols

Generalized Protocol for a Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase with this compound

This protocol is a generalized starting point and should be optimized for the specific enzyme and experimental setup.

Principle:

The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.0.

  • NAD⁺ Stock Solution: 10 mM in deionized water.

  • This compound Stock Solution: 1 mM in deionized water (prepare fresh).

  • Enzyme Solution: Purified 3-hydroxyacyl-CoA dehydrogenase in a suitable storage buffer.

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding:

    • 850 µL of Assay Buffer

    • 50 µL of NAD⁺ Stock Solution (final concentration 0.5 mM)

    • 50 µL of this compound Stock Solution (final concentration 50 µM)

  • Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Add 50 µL of the Enzyme Solution to the cuvette, mix gently by inversion, and immediately start monitoring the absorbance at 340 nm.

  • Data Acquisition: Record the absorbance at 340 nm for 3-5 minutes at regular intervals (e.g., every 15 seconds).

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Workflow Diagram:

AssayWorkflow prep Prepare Reagents mix Prepare Reaction Mixture (Buffer, NAD+, Substrate) prep->mix equil Equilibrate at Desired Temperature mix->equil init Initiate with Enzyme equil->init read Monitor Absorbance at 340 nm init->read calc Calculate Activity read->calc

Validation & Comparative

Validating (7Z)-3-oxohexadecenoyl-CoA: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confident identification of novel lipid intermediates like (7Z)-3-oxohexadecenoyl-CoA is paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as a gold standard for unequivocal structure elucidation, alternative methods offer distinct advantages in sensitivity and throughput. This guide provides a comprehensive comparison of NMR spectroscopy with mass spectrometry and high-performance liquid chromatography for the validation of this compound identity, supported by experimental data and detailed protocols.

Performance Comparison: NMR vs. Alternatives

The validation of this compound can be approached through several analytical techniques, each with inherent strengths and weaknesses. While NMR provides unparalleled detail on molecular structure, methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for detection and quantification, especially in complex biological matrices.

FeatureNMR SpectroscopyLC-MS/MSHPLC-UV
Primary Use Structural ElucidationIdentification & QuantificationQuantification & Purification
Information Provided Detailed atomic connectivity, stereochemistryMolecular weight, fragmentation patternRetention time, UV absorbance
Sensitivity Relatively low (μg-mg)High (fmol-pmol)[1]Moderate (pmol)[2][3]
Specificity Very highHighModerate
Sample Requirement Purified sampleComplex mixturesPartially purified samples
Quantitative Capability Yes (qNMR)Yes (with internal standards)[4]Yes (with standards)
Throughput LowHighHigh

Experimental Protocols

Detailed methodologies for the validation of acyl-CoA compounds are crucial for reproducible results. Below are generalized protocols for NMR, LC-MS/MS, and HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the de novo structural determination of organic molecules, including acyl-CoAs. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the molecular structure, including the position and stereochemistry of the double bond in this compound.

Sample Preparation:

  • Synthesize and purify this compound to >95% purity.

  • Lyophilize the purified product to remove any residual solvents.

  • Dissolve 1-5 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H NMR spectra to identify the number and types of protons. Key signals for this compound would include those for the olefinic protons, the methylene (B1212753) group adjacent to the carbonyl, and the terminal methyl group.

  • Acquire ¹³C NMR spectra to determine the number and types of carbon atoms.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons.

  • Utilize HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is critical for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the Z-stereochemistry of the double bond through spatial correlations of the olefinic protons.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the analysis of acyl-CoAs, enabling both identification and quantification from complex biological samples.[4][5][6]

Sample Extraction:

  • Homogenize cells or tissues in a suitable extraction buffer.

  • Precipitate proteins using an agent like trichloroacetic acid.

  • Perform solid-phase extraction (SPE) to isolate and concentrate the acyl-CoAs.[7]

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Separate the acyl-CoAs using reverse-phase HPLC with a C18 column. A gradient elution with a mobile phase containing an ion-pairing agent is often employed.

  • The eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.[4]

  • In the mass spectrometer, the precursor ion corresponding to the [M+H]⁺ of this compound is selected.

  • Collision-induced dissociation (CID) is used to fragment the precursor ion. A characteristic neutral loss of 507 amu, corresponding to the CoA moiety, is a key indicator of an acyl-CoA.[7]

  • Monitor specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust method for the quantification of acyl-CoAs, particularly when reference standards are available.[3][9]

Sample Preparation:

  • Follow a similar extraction procedure as for LC-MS/MS to isolate the acyl-CoA fraction.

HPLC Analysis:

  • Separate the acyl-CoAs on a C18 reverse-phase column using a gradient of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.[9][10]

  • Monitor the column eluent with a UV detector at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[10]

  • The identity of the this compound peak is confirmed by comparing its retention time to that of a purified standard.

  • Quantification is achieved by comparing the peak area to a standard curve generated from known concentrations of the standard.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams created using Graphviz depict the experimental workflows for NMR-based structural elucidation and LC-MS/MS-based validation.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in deuterated solvent) Purification->SamplePrep NMR_Acq NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) SamplePrep->NMR_Acq DataProc Data Processing & Analysis NMR_Acq->DataProc Structure Structure Elucidation DataProc->Structure

Workflow for NMR-based structural elucidation.

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Extraction Extraction from Biological Matrix SPE Solid Phase Extraction Extraction->SPE LC_Separation HPLC Separation SPE->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time, m/z) MS_Detection->Data_Analysis Validation Identity Confirmation & Quantification Data_Analysis->Validation

Workflow for LC-MS/MS-based validation.

References

Comparative Analysis of the Biological Activity of (7Z)-3-Oxohexadecenoyl-CoA and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of (7Z)-3-oxohexadecenoyl-CoA and its structurally related analogs. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.

Introduction

This compound is a long-chain, monounsaturated 3-oxoacyl-coenzyme A. Molecules of this class are intermediates in fatty acid metabolism and have the potential to act as signaling molecules, particularly through the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases. This guide focuses on the comparative biological activity of this compound and its analogs, with a primary focus on their interaction with PPARs.

Data Presentation: Comparative Biological Activity

Due to the limited publicly available data specifically on this compound, this comparison includes data from structurally similar C16 unsaturated oxo-fatty acids that have been synthesized and evaluated for their biological activity. The following table summarizes the reported PPARα and PPARγ agonist activity of two such analogs, (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid.[1]

CompoundTargetAgonist Activity (EC50, µM)
(7E)-9-Oxohexadec-7-enoic acidPPARα~25
PPARγ~15
(10E)-9-Oxohexadec-10-enoic acidPPARα~30
PPARγ~20
Rosiglitazone (Positive Control)PPARγ~0.02
Bezafibrate (Positive Control)PPARα~5

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway

Unsaturated fatty acids and their derivatives can act as ligands for nuclear receptors, which in turn regulate the transcription of various genes involved in metabolism. The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is a key mechanism through which these molecules exert their biological effects. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Analog Ligand_cyto Ligand Ligand->Ligand_cyto Cellular Uptake Ligand_nuc Ligand Ligand_cyto->Ligand_nuc PPAR PPAR CoR Co-repressor PPAR->CoR Inhibition PPAR_nuc PPAR PPAR->PPAR_nuc RXR RXR RXR_nuc RXR RXR->RXR_nuc Ligand_nuc->PPAR_nuc PPAR_RXR PPAR-RXR Heterodimer PPAR_nuc->PPAR_RXR RXR_nuc->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to TargetGene Target Gene Expression (e.g., 3-keto-acyl-CoA thiolase B) PPRE->TargetGene Regulates MetabolicEffects Modulation of Lipid & Glucose Metabolism TargetGene->MetabolicEffects

Caption: PPAR signaling pathway activated by fatty acid analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of unsaturated oxo-fatty acid analogs.

PPAR Transactivation Assay

This assay is used to determine the ability of a compound to activate a specific PPAR isoform.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs. Cells are engineered to express a specific PPAR isoform. When a test compound activates the PPAR, the PPAR-RXR heterodimer binds to the PPRE and drives the expression of the reporter gene, leading to a measurable signal (e.g., light emission).

Detailed Protocol (adapted from Sather et al., 2018): [1]

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with the following plasmids using a suitable transfection reagent:

    • An expression vector for the full-length human PPARα or PPARγ.

    • A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene.

    • A β-galactosidase expression vector to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations. A known PPAR agonist (e.g., Rosiglitazone for PPARγ, Bezafibrate for PPARα) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Lysis and Reporter Gene Assay: After 24 hours of incubation with the compounds, the cells are lysed.

    • Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

    • β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase readings.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration to generate a dose-response curve. The EC50 value is calculated from this curve using non-linear regression analysis.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel fatty acid analogs.

Experimental_Workflow Synthesis Chemical Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Assays (e.g., PPAR Transactivation) Purification->InVitro CellBased Cell-Based Assays (e.g., Target Gene Expression, Adipogenesis) Purification->CellBased DataAnalysis Data Analysis & Structure-Activity Relationship (SAR) InVitro->DataAnalysis CellBased->DataAnalysis

Caption: General workflow for the evaluation of fatty acid analogs.

Conclusion

The available data, primarily from structurally similar C16 unsaturated oxo-fatty acids, suggest that these molecules can act as dual agonists for PPARα and PPARγ.[1] Their activity is in the micromolar range, indicating they are less potent than synthetic agonists like Rosiglitazone but still capable of modulating PPAR-mediated gene expression. The 3-oxo group and the position and stereochemistry of the double bond are likely to be critical determinants of their biological activity.

Further research is required to synthesize and evaluate this compound and a broader range of its analogs to establish a clear structure-activity relationship. Such studies would be invaluable for understanding the endogenous roles of these molecules and for the potential development of novel therapeutics for metabolic disorders.

References

A Researcher's Guide to the Cross-Validation of Analytical Methods for (7Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the accurate quantification of specific long-chain acyl-CoA molecules like (7Z)-3-oxohexadecenoyl-CoA is paramount. As a key intermediate in various metabolic pathways, understanding its dynamics is crucial. This guide provides a comparative overview of prevalent analytical methods, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis. While direct cross-validation studies for this compound are not publicly available, this document synthesizes established methodologies for structurally similar long-chain acyl-CoAs to offer a framework for methods comparison and validation.

Comparison of Analytical Methodologies

The quantification of long-chain acyl-CoAs from biological matrices is primarily achieved through LC-MS/MS. The choice of a specific method often depends on the sample type, required sensitivity, and available instrumentation. Below is a comparison of common approaches.

Parameter Method A: Reversed-Phase LC-MS/MS Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS Method C: Ion-Pairing Reversed-Phase LC-MS/MS
Principle Separation based on hydrophobicity of the acyl chain.Separation based on the polarity of the entire molecule, particularly the polar head group.Employs ion-pairing reagents to improve retention and peak shape of polar analytes on reversed-phase columns.
Typical Column C8 or C18Amide, ZwitterionicC18
Mobile Phase Acetonitrile/Methanol and water with additives like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297).High organic content (e.g., acetonitrile) with a small amount of aqueous buffer.Acetonitrile/Methanol and water with an ion-pairing agent (e.g., triethylamine, hexylamine).
Advantages Excellent separation of acyl-CoAs based on chain length and saturation. Robust and widely used.[1][2]Good retention of polar short-chain acyl-CoAs along with long-chain species in a single run.[3][4]Can improve peak shape and retention for a wide range of acyl-CoAs.
Disadvantages May show poor retention for very short-chain, polar acyl-CoAs.May have lower resolution for differentiating long-chain species with similar structures.Ion-pairing reagents can cause ion suppression in the mass spectrometer and are difficult to remove from the LC system.
Reported Precision (RSD) Inter-assay: 2.6-12.2%, Intra-assay: 1.2-4.4% for various long-chain acyl-CoAs.[2]Method performance evaluated based on linearity, precision, recovery, and matrix effect.[3]Not explicitly detailed for long-chain acyl-CoAs in the provided results.
Reported Accuracy 94.8% to 110.8% for several long-chain acyl-CoAs.[2]Evaluated but specific quantitative values for long-chain species not provided in the search results.Not explicitly detailed for long-chain acyl-CoAs in the provided results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis of long-chain acyl-CoAs.

Protocol 1: Sample Preparation from Tissues or Cells (Protein Precipitation)

This protocol is a common and straightforward method for the extraction of acyl-CoAs.

Materials:

  • Tissue or cell pellet

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • Centrifuge capable of refrigeration

  • Vortex mixer

Procedure:

  • Sample Collection: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.

  • Lysis and Protein Precipitation: Add 1 mL of ice-cold 10% TCA or 5% SSA containing the internal standard to the homogenized tissue or cell pellet.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the sample on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol 2: Reversed-Phase LC-MS/MS Analysis

This protocol is suitable for the separation and quantification of long-chain acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 2% B

    • 18.1-25 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Transitions:

    • Precursor Ion: [M+H]+ of this compound and other acyl-CoAs.

    • Product Ion: A common product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[2][5] Therefore, the transition to monitor would be [M+H]+ -> [M+H-507]+.

  • Collision Energy and other source parameters: Optimize for the specific instrument and analyte.

Mandatory Visualization

To facilitate the comparison and validation of different analytical methods, a structured workflow is essential. The following diagram illustrates a general process for the cross-validation of two hypothetical analytical methods for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample (Tissue/Cells) Spike Spike with this compound and Internal Standard Sample->Spike Sample->Spike PrepA Preparation Method 1 (e.g., Protein Precipitation) Spike->PrepA Spike->PrepA PrepB Preparation Method 2 (e.g., Solid-Phase Extraction) Spike->PrepB Spike->PrepB MethodA LC-MS/MS Method A (e.g., Reversed-Phase) PrepA->MethodA PrepA->MethodA MethodB LC-MS/MS Method B (e.g., HILIC) PrepB->MethodB PrepB->MethodB DataA Quantitative Data A MethodA->DataA MethodA->DataA DataB Quantitative Data B MethodB->DataB MethodB->DataB Compare Statistical Comparison (e.g., Bland-Altman plot, Correlation) DataA->Compare DataA->Compare DataB->Compare DataB->Compare Conclusion Assessment of Agreement & Method Selection Compare->Conclusion Compare->Conclusion

Caption: Workflow for cross-validation of analytical methods.

References

Comparative Metabolomics of (7Z)-3-Oxohexadecenoyl-CoA: A Hypothetical Analysis in M2 Macrophages vs. Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(7Z)-3-Oxohexadecenoyl-CoA is a key metabolic intermediate in the beta-oxidation of C16:1n-7 fatty acids, such as palmitoleic acid. While direct comparative metabolomic data for this specific acyl-CoA is not extensively available in public literature, understanding its flux is critical for dissecting lipid metabolism in various cellular contexts. This guide presents a hypothetical comparative analysis of this compound metabolism in two cell types with distinct metabolic phenotypes: M2-polarized macrophages, which rely heavily on fatty acid oxidation (FAO), and hepatocellular carcinoma (HCC) cells, which often exhibit reprogrammed lipid metabolism. This comparison is based on established principles of cellular metabolism and provides a framework for future experimental investigation.

Introduction to this compound Metabolism

This compound is a transient intermediate generated during the mitochondrial beta-oxidation of palmitoleoyl-CoA, a monounsaturated omega-7 fatty acid. The oxidation of unsaturated fatty acids requires auxiliary enzymes in addition to the core beta-oxidation machinery to handle the double bonds.[1][2] After three standard cycles of beta-oxidation on palmitoleoyl-CoA (C16:1Δ⁹), a C10:1Δ³ intermediate, cis-Δ³-decenoyl-CoA, is formed. This intermediate is not a substrate for the next enzyme in the cycle, acyl-CoA dehydrogenase. Instead, the enzyme enoyl-CoA isomerase converts this cis-Δ³ double bond into a trans-Δ² double bond, yielding trans-Δ²-decenoyl-CoA, which can then re-enter the beta-oxidation spiral.[3][4] The molecule this compound represents a conceptual precursor structure that, upon further processing, would lead to such an intermediate requiring isomerization.

Palmitoleic acid itself has been described as a "lipokine" that can influence systemic metabolic regulation, including insulin (B600854) sensitivity and inflammation.[5][6] Therefore, the efficiency of its breakdown and the resulting flux of intermediates like this compound can have significant implications for cellular function.

The Beta-Oxidation Pathway of Palmitoleoyl-CoA

The catabolism of palmitoleoyl-CoA proceeds through several cycles of beta-oxidation. The critical step involving the monounsaturated bond requires isomerization to allow the pathway to continue.

Beta_Oxidation_Unsaturated cluster_mitochondria Mitochondrial Matrix palmitoleoyl_coa Palmitoleoyl-CoA (C16:1 cis-Δ⁹) cycles 3 Cycles of β-Oxidation palmitoleoyl_coa->cycles FADH₂ NADH Acetyl-CoA intermediate cis-Δ³-Decenoyl-CoA cycles->intermediate isomerase Enoyl-CoA Isomerase intermediate->isomerase Isomerization trans_intermediate trans-Δ²-Decenoyl-CoA isomerase->trans_intermediate final_cycles Further β-Oxidation Cycles trans_intermediate->final_cycles acetyl_coa Acetyl-CoA final_cycles->acetyl_coa FADH₂ NADH Acetyl-CoA

Figure 1: Beta-oxidation pathway for monounsaturated fatty acids.

Hypothetical Comparative Data: M2 Macrophage vs. HCC Cell

We hypothesize that the metabolic flux through the FAO pathway will be significantly different between M2-polarized macrophages and HCC cells. M2 macrophages utilize FAO to fuel their anti-inflammatory and tissue repair functions.[7] In contrast, many cancer cells, including HCC, often exhibit suppressed FAO and increased reliance on glycolysis and de novo fatty acid synthesis to support rapid proliferation.[8][9]

This would lead to different steady-state levels of FAO intermediates. In M2 macrophages, this compound and its subsequent products would be rapidly processed. In HCC cells, a lower FAO rate might lead to either lower production or accumulation of this intermediate if downstream enzymes are limiting.

Table 1: Hypothetical Quantitative Comparison of Acyl-CoA Metabolites

MetaboliteM2 Macrophage (pmol/10⁶ cells)HCC Cell (pmol/10⁶ cells)Fold Change (HCC/M2)Postulated Rationale
Palmitoleoyl-CoA5.08.01.6Increased uptake or synthesis in HCC cells.
This compound 0.8 0.3 0.375 Lower FAO flux in HCC cells leads to lower intermediate levels.
trans-Δ²-Decenoyl-CoA1.20.40.33Reduced isomerization and processing in HCC cells.
Acetyl-CoA (from FAO)25.07.50.3High FAO rate in M2 macrophages generates more Acetyl-CoA.
Malonyl-CoA1.56.04.0Increased fatty acid synthesis in HCC cells.

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols for Comparative Metabolomics

To validate the hypothetical data, a robust experimental workflow is required. The following protocol outlines a standard approach for acyl-CoA profiling in cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS).

Cell Culture and Metabolite Extraction
  • Cell Seeding: Plate M2-polarized macrophages and HCC cells at a density of 2 x 10⁶ cells per 10 cm dish.

  • Metabolic Labeling (Optional): To trace the flux, cells can be incubated with ¹³C-labeled palmitoleic acid.

  • Metabolite Quenching & Extraction:

    • Aspirate culture medium and wash cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to the plate to quench metabolic activity and precipitate protein.

    • Scrape the cells and transfer the cell lysate/TCA mixture to a microcentrifuge tube.

    • Add a known amount of an odd-chain acyl-CoA internal standard (e.g., C17:0-CoA).

    • Sonicate the samples briefly on ice to ensure complete lysis.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

    • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatography: Use a reverse-phase C18 column for separation of the acyl-CoAs.

  • Mobile Phases: Employ a gradient of ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B52724) (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and other target acyl-CoAs must be optimized using authentic standards.

Data Analysis
  • Peak Integration: Integrate the peak areas for each target analyte and the internal standard.

  • Quantification: Calculate the amount of each acyl-CoA by comparing its peak area to that of the internal standard, correcting for cell number or protein content.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test) to determine significant differences between the cell types.

Experimental_Workflow cluster_workflow Acyl-CoA Quantification Workflow culture Cell Culture (M2 Macrophage & HCC) quench Quenching & Extraction (Ice-cold TCA) culture->quench spike Spike Internal Standard (e.g., C17:0-CoA) quench->spike centrifuge Protein Precipitation (Centrifugation) spike->centrifuge analysis LC-MS/MS Analysis (MRM Mode) centrifuge->analysis Supernatant quant Data Processing & Quantification analysis->quant

Figure 2: General experimental workflow for acyl-CoA analysis.

Differential Regulation of Fatty Acid Metabolism

The contrasting metabolic phenotypes of M2 macrophages and HCC cells are driven by distinct signaling and transcriptional networks.

  • In M2 Macrophages: The transcription factor PPARγ (Peroxisome Proliferator-Activated Receptor gamma) is a master regulator that promotes the expression of genes involved in fatty acid uptake (e.g., CD36) and beta-oxidation (e.g., CPT1).[8] This creates a cellular environment primed for high FAO flux.

  • In HCC Cells: Cancer cell metabolism is often rewired to support biosynthesis. Transcription factors like SREBP-1 (Sterol Regulatory Element-Binding Protein 1) can be activated, promoting de novo fatty acid synthesis by upregulating enzymes like Fatty Acid Synthase (FASN).[8] Concurrently, FAO pathways may be suppressed to divert carbon sources towards anabolic processes.

Signaling_Pathways cluster_m2 M2 Macrophage cluster_hcc HCC Cell pparg PPARγ fao_genes FAO Gene Expression (e.g., CPT1) pparg->fao_genes Upregulates fao_up ↑ Fatty Acid Oxidation fao_genes->fao_up srebp1 SREBP-1 fasn_gene FASN Gene Expression srebp1->fasn_gene Upregulates fao_down ↓ Fatty Acid Oxidation srebp1->fao_down Indirectly Suppresses fas_up ↑ Fatty Acid Synthesis fasn_gene->fas_up

Figure 3: Differential regulation of lipid metabolism.

Conclusion and Future Directions

This guide provides a comparative framework for studying the metabolism of this compound, a specific intermediate of monounsaturated fatty acid oxidation. Based on the known metabolic wiring of M2 macrophages and HCC cells, we predict a higher metabolic flux and lower steady-state levels of this intermediate in M2 macrophages compared to HCC cells.

This hypothesis requires rigorous experimental validation. The protocols and workflows outlined here provide a clear path for researchers to quantify this compound and related metabolites. Such studies will be invaluable for understanding the nuanced roles of lipid metabolism in diverse cellular functions and may reveal novel therapeutic targets in cancer and inflammatory diseases. Researchers are encouraged to deposit any resulting data into public metabolomics repositories like the Metabolomics Workbench to advance the field.[10][11]

References

A Comparative Guide to the Enzymatic Product: (7Z)-3-Oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic product (7Z)-3-oxohexadecenoyl-CoA with a common alternative, hexadecanoyl-CoA, in the context of fatty acid metabolism research. The information presented herein is supported by established experimental protocols and data analysis methods to aid researchers in making informed decisions for their specific applications.

Introduction

This compound is an unsaturated acyl-coenzyme A (acyl-CoA) thioester that is a potential intermediate in the β-oxidation of C16 unsaturated fatty acids. Its specific cis-isomer at the 7-position suggests a role in specific metabolic pathways that are of interest in various physiological and pathological states. Understanding the enzymatic handling of this molecule is crucial for elucidating the intricacies of lipid metabolism and for the development of novel therapeutics targeting metabolic disorders.

This guide focuses on the enzymatic synthesis of this compound and its performance as a substrate for key enzymes in fatty acid oxidation, compared to its saturated counterpart, hexadecanoyl-CoA.

Enzymatic Product Confirmation and Comparison

Confirmation of the enzymatic synthesis of this compound and its subsequent performance evaluation against alternatives is critical. Below are key aspects of this process, including synthesis, characterization, and enzymatic activity assays.

Chemo-Enzymatic Synthesis of this compound

Alternative Substrate for Comparison:

For comparative studies, a readily available and well-characterized alternative is Hexadecanoyl-CoA (Palmitoyl-CoA). This saturated C16 acyl-CoA serves as a baseline for understanding the impact of the cis-double bond in this compound on enzyme kinetics.

Characterization of the Enzymatic Product

The identity and purity of the synthesized this compound must be rigorously confirmed. The current gold-standard for the characterization of acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Key Characterization Data for Acyl-CoA Products

ParameterThis compoundHexadecanoyl-CoA
Molecular Formula C37H62N7O18P3SC37H64N7O18P3S
Monoisotopic Mass 1017.3085 Da1019.3242 Da
Purity (by HPLC) >95%>95%
Retention Time (C18) To be determined experimentallyTo be determined experimentally
Key MS/MS Fragments Precursor ion and characteristic fragments corresponding to the acyl chain and CoA moiety to be determined.Precursor ion and characteristic fragments corresponding to the acyl chain and CoA moiety to be determined.
Comparative Performance in Enzymatic Assays

The performance of this compound as an enzyme substrate can be compared to hexadecanoyl-CoA using a relevant enzyme from the β-oxidation pathway. A suitable enzyme for this comparison is enoyl-CoA hydratase , which catalyzes the hydration of the α,β-double bond of enoyl-CoA species. While this compound is not a direct substrate for enoyl-CoA hydratase due to the position of the double bond, its metabolism would likely involve isomerization to a 2-enoyl-CoA, making the overall pathway efficiency a key point of comparison. A more direct comparison can be made using an enzyme for which both are potential substrates, such as certain acyl-CoA dehydrogenases, though with differing efficiencies.

For the purpose of this guide, we will outline a comparison of the overall oxidation rate in a reconstituted β-oxidation system.

Table 2: Hypothetical Comparative Kinetic Data for Acyl-CoA Oxidation

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
This compoundValue to be determinedValue to be determined
Hexadecanoyl-CoAValue to be determinedValue to be determined

Note: These values would be determined experimentally using the protocols outlined below.

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of this compound

This protocol is adapted from general methods for acyl-CoA synthesis.

Materials:

  • (7Z)-Hexadecenoic acid

  • Coenzyme A, trilithium salt

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP, disodium (B8443419) salt

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer, pH 7.5

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine potassium phosphate buffer, MgCl₂, ATP, Triton X-100, and Coenzyme A.

  • Enzyme Addition: Add a suitable amount of Acyl-CoA Synthetase to the mixture.

  • Substrate Addition: Add (7Z)-hexadecenoic acid (dissolved in a small amount of ethanol (B145695) or DMSO) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: Purify the synthesized this compound using C18 SPE cartridges. Elute with a methanol/water gradient.

  • Quantification: Determine the concentration of the purified product using UV spectrophotometry at 260 nm.

Protocol 2: Characterization by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Procedure:

  • Chromatographic Separation: Inject the purified acyl-CoA onto a C18 reversed-phase column. Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the components.

  • Mass Spectrometric Detection: Analyze the eluent using electrospray ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Perform tandem mass spectrometry on the parent ion corresponding to the calculated mass of this compound to confirm its identity through fragmentation patterns.

Protocol 3: Comparative Enzymatic Assay - Acyl-CoA Oxidation Rate

This assay measures the rate of NAD⁺ reduction in a reconstituted β-oxidation system.

Materials:

  • Purified this compound and Hexadecanoyl-CoA

  • Enoyl-CoA hydratase

  • L-3-hydroxyacyl-CoA dehydrogenase

  • 3-ketoacyl-CoA thiolase

  • NAD⁺

  • Coenzyme A

  • Tris-HCl buffer, pH 8.0

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, and Coenzyme A.

  • Enzyme Cocktail: Add the three β-oxidation enzymes (enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase).

  • Substrate Addition: Initiate the reaction by adding a known concentration of either this compound or Hexadecanoyl-CoA.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Data Analysis: Calculate the initial reaction velocity. Repeat the assay with varying substrate concentrations to determine the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Chemo-Enzymatic Synthesis cluster_purification Purification & Characterization cluster_assay Comparative Assay Fatty_Acid (7Z)-Hexadecenoic Acid Reaction Acyl-CoA Synthetase ATP, Mg2+ Fatty_Acid->Reaction CoA Coenzyme A CoA->Reaction Product This compound Reaction->Product SPE Solid-Phase Extraction (C18) Product->SPE LCMS LC-MS/MS Analysis SPE->LCMS Enzyme_Assay β-Oxidation Rate Assay LCMS->Enzyme_Assay Data Kinetic Data (Km, Vmax) Enzyme_Assay->Data

Caption: Workflow for the synthesis, characterization, and comparative analysis of this compound.

Beta_Oxidation_Pathway cluster_unsaturated Metabolism of this compound Acyl_CoA Acyl-CoA (e.g., Hexadecanoyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Unsaturated_Acyl_CoA This compound Isomerase Isomerase(s) Unsaturated_Acyl_CoA->Isomerase Unsaturated_Enoyl_CoA trans-Δ2-Enoyl-CoA (from isomerized intermediate) Isomerase->Unsaturated_Enoyl_CoA Unsaturated_Enoyl_CoA->Hydroxyacyl_CoA

Caption: Simplified signaling pathway of fatty acid β-oxidation for saturated and unsaturated acyl-CoAs.

A Guide to the Absolute Quantification of Long-Chain Acyl-CoAs: Evaluating (7Z)-3-oxohexadecenoyl-CoA and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of long-chain acyl-CoAs (LCACoAs) is critical for understanding cellular metabolism, disease pathogenesis, and drug efficacy. LCACoAs are central metabolites in lipid synthesis and degradation, and their dysregulation is implicated in various conditions, including metabolic syndrome, diabetes, and cardiovascular disease. Absolute quantification of these molecules provides invaluable data, and the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results.

This guide explores the use of (7Z)-3-oxohexadecenoyl-CoA as a potential standard for the absolute quantification of LCACoAs and compares it with commonly employed alternative standards. We provide an overview of the experimental methodologies, present comparative data, and offer visualizations of the analytical workflows.

The Role of Internal Standards in Absolute Quantification

Absolute quantification in mass spectrometry-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), relies on the use of internal standards. An ideal internal standard should mimic the analyte of interest in terms of chemical properties, extraction efficiency, and ionization response, but be distinguishable by mass. This allows for the correction of sample loss during preparation and variations in instrument response.

While this compound is a specific acyl-CoA species, its use as a universal standard for the absolute quantification of a broad range of LCACoAs is not widely documented in scientific literature. The primary challenge lies in its structural specificity, which may not account for the variability in extraction and ionization efficiencies across the diverse family of endogenous LCACoAs with varying chain lengths and degrees of saturation. More commonly, researchers turn to isotopically labeled or odd-chain fatty acyl-CoA standards.

Comparison of Internal Standards for Acyl-CoA Quantification

The selection of an internal standard is a critical step in developing a robust quantification assay. Below is a comparison of potential and commonly used standards.

Standard TypeExample(s)AdvantagesDisadvantages
Specific Unsaturated Acyl-CoA This compoundPotentially useful for quantifying structurally similar analytes.Not representative of all LCACoAs; limited commercial availability; may not correct for variations in a broad range of analytes.
Stable Isotope-Labeled Acyl-CoA [U-¹³C]Palmitoyl-CoA, [U-¹³C]Oleoyl-CoACo-elutes with the endogenous analyte, providing the most accurate correction for matrix effects and instrument variability.[1]Can be expensive; synthesis of a full range of labeled standards is not always feasible.
Odd-Chain Acyl-CoA Heptadecanoyl-CoA (C17-CoA)Not naturally abundant in most biological systems, minimizing interference.[1] Behaves similarly to endogenous even-chain LCACoAs during extraction and chromatography.May not perfectly mimic the ionization behavior of all endogenous LCACoAs.

Experimental Protocol: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

A common and effective method for the quantification of LCACoAs is via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] This technique offers high sensitivity and selectivity.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Tissues are homogenized in a cold phosphate (B84403) buffer.

  • Protein Precipitation: An organic solvent like acetonitrile (B52724) is added to precipitate proteins.

  • Internal Standard Spiking: A known amount of the chosen internal standard (e.g., C17-CoA) is added to each sample at the beginning of the extraction process to account for sample loss.[1]

  • Solid-Phase Extraction (SPE): The supernatant is subjected to SPE to isolate the acyl-CoAs from other cellular components.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: The extracted acyl-CoAs are separated on a reverse-phase UPLC column using a gradient of mobile phases, typically containing ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[1]

  • Mass Spectrometry Detection: The separated acyl-CoAs are detected using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Quantification is achieved using selected reaction monitoring (SRM).[1]

3. Data Analysis:

  • Standard Curve Generation: A standard curve is generated using a series of known concentrations of the analyte of interest.

  • Quantification: The concentration of the endogenous acyl-CoAs in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Workflow for Acyl-CoA Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization Spiking Spike with Internal Standard (this compound or Alternative) Tissue_Homogenization->Spiking Extraction Solid-Phase Extraction Spiking->Extraction UPLC UPLC Separation Extraction->UPLC MSMS Tandem Mass Spectrometry (SRM Mode) UPLC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Absolute Quantification Standard_Curve->Quantification

Caption: Experimental workflow for the absolute quantification of long-chain acyl-CoAs.

Signaling and Metabolic Pathway Context

The accurate quantification of specific acyl-CoAs is crucial for understanding their role in various cellular processes. For instance, the balance of different acyl-CoA species can influence fatty acid oxidation (beta-oxidation) and triglyceride synthesis, pathways that are often dysregulated in metabolic diseases.

metabolic_pathway Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoAs Acyl-CoAs (e.g., this compound) Acyl_CoA_Synthetase->Acyl_CoAs Beta_Oxidation Beta-Oxidation Acyl_CoAs->Beta_Oxidation Triglyceride_Synthesis Triglyceride Synthesis Acyl_CoAs->Triglyceride_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Triglycerides Triglycerides Triglyceride_Synthesis->Triglycerides

Caption: Central role of acyl-CoAs in lipid metabolism.

Conclusion

While the concept of using a specific, less common acyl-CoA like this compound as an internal standard is plausible for targeted applications, for broad and robust absolute quantification of a range of long-chain acyl-CoAs, the use of stable isotope-labeled or odd-chain standards is more established and generally recommended. The choice of standard should be empirically validated for the specific biological matrix and analytes of interest to ensure the highest accuracy and precision in these critical measurements. The detailed LC-MS/MS methodology provided serves as a foundational protocol that can be adapted based on the specific research question and the chosen internal standard.

References

A Comparative Guide to the Reproducibility and Accuracy of (7Z)-3-oxohexadecenoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of specific lipid metabolites is a critical aspect of research in metabolic diseases and drug development. (7Z)-3-oxohexadecenoyl-CoA, a mono-unsaturated long-chain 3-oxo-acyl-coenzyme A, is an intermediate in fatty acid metabolism. Its accurate and reproducible measurement is essential for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of the available analytical methodologies, focusing on their performance, and presents relevant experimental data and protocols.

Comparison of Analytical Methodologies

The accurate quantification of long-chain acyl-CoA species like this compound is challenging due to their low abundance, inherent instability, and complex sample matrices. While various techniques have been employed for the analysis of acyl-CoAs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity, specificity, and accuracy compared to other methods.

Method Principle Advantages Disadvantages Applicability to this compound
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity (low nM to pM range). High specificity to differentiate structurally similar molecules. Provides structural information. Amenable to high-throughput analysis.High initial instrument cost. Requires skilled operators. Potential for matrix effects.Highly Recommended . The method of choice for accurate and reproducible quantification.
High-Performance Liquid Chromatography (HPLC) with UV detection Chromatographic separation with detection based on UV absorbance of the adenine (B156593) moiety of CoA.Relatively lower cost than MS. Robust and widely available.Lower sensitivity compared to MS. Limited specificity; co-eluting compounds can interfere.Feasible, but may lack the sensitivity and specificity for low-abundance species in complex biological samples.
Enzymatic Assays Utilizes specific enzymes that act on or produce the acyl-CoA, with detection of a product (e.g., NADH).Can be highly specific if the enzyme is selective. Relatively inexpensive.Often lacks the ability to distinguish between different acyl-CoA species. May not be available for all specific acyl-CoAs.Not ideal for specific quantification of this compound in a mixture of other acyl-CoAs.

Performance Data for LC-MS/MS Quantification of Long-Chain Acyl-CoAs

Acyl-CoA Matrix Accuracy (%) Precision (RSD %) Reference
Palmitoyl-CoA (C16:0)Rat Liver94.8 - 110.82.6 - 12.2 (inter-day)[Ficek et al., 2011]
Oleoyl-CoA (C18:1)Rat Liver94.8 - 110.82.6 - 12.2 (inter-day)[Ficek et al., 2011]
Stearoyl-CoA (C18:0)Rat Liver94.8 - 110.82.6 - 12.2 (inter-day)[Ficek et al., 2011]
Linoleoyl-CoA (C18:2)Rat Liver94.8 - 110.82.6 - 12.2 (inter-day)[Ficek et al., 2011]
Palmitoleoyl-CoA (C16:1)Rat Liver94.8 - 110.82.6 - 12.2 (inter-day)[Ficek et al., 2011]

RSD: Relative Standard Deviation

Experimental Protocols

A robust and reproducible protocol is paramount for the accurate measurement of this compound. The following outlines a typical workflow for LC-MS/MS analysis.

Sample Preparation (Extraction of Acyl-CoAs)
  • Objective: To efficiently extract acyl-CoAs from biological samples while minimizing degradation.

  • Procedure:

    • Homogenize frozen tissue or cell pellets in a cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).

    • Add an organic solvent (e.g., acetonitrile (B52724) or isopropanol) to precipitate proteins and further extract lipids.

    • Include an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) at the beginning of the extraction to correct for sample loss and matrix effects.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

LC-MS/MS Analysis
  • Objective: To separate this compound from other acyl-CoAs and quantify it with high sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of this compound and a specific fragment ion generated upon collision-induced dissociation. This highly selective detection method minimizes interferences.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic context of this compound and a typical experimental workflow for its measurement.

fatty_acid_beta_oxidation cluster_pathway Mitochondrial Fatty Acid Beta-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoleoyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Thiolase

Caption: Mitochondrial fatty acid beta-oxidation pathway.

experimental_workflow cluster_workflow LC-MS/MS Workflow for this compound Measurement Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (with Internal Standard) Sample->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification LC_Separation LC Separation (C18 Reversed-Phase) Purification->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

A Comparative Analysis of (7Z)-3-oxohexadecenoyl-CoA and Other Fatty Acyl-CoAs in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological effects of various C16 fatty acyl-CoAs, with a specific focus on contrasting the well-studied palmitoyl-CoA (a saturated fatty acyl-CoA) and palmitoleoyl-CoA (a monounsaturated fatty acyl-CoA). Due to a lack of specific experimental data on (7Z)-3-oxohexadecenoyl-CoA, this document extrapolates its potential effects based on its structural features as a C16 monounsaturated 3-oxo-acyl-CoA. This guide aims to serve as a valuable resource for generating hypotheses and designing future experimental investigations into the roles of this and other novel fatty acyl-CoAs.

Introduction to Fatty Acyl-CoAs

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids like phospholipids (B1166683) and triglycerides, and as signaling molecules that can modulate enzyme activity and gene expression.[1][2] The biological effects of a fatty acyl-CoA are determined by its chain length, degree of saturation, and other chemical modifications.

This compound is a C16 monounsaturated fatty acyl-CoA with a keto group at the third carbon (the β-carbon) and a cis double bond between carbons 7 and 8. Its structure suggests it is an intermediate in the β-oxidation of a longer unsaturated fatty acid. While direct studies on its specific effects are not currently available in the public domain, we can infer its potential roles by comparing it with other well-characterized C16 acyl-CoAs.

Comparative Biological Effects of C16 Fatty Acyl-CoAs

The following table summarizes the known and hypothesized effects of three C16 fatty acyl-CoAs. The data for this compound is speculative and based on its structure.

Biological Process Palmitoyl-CoA (C16:0) Palmitoleoyl-CoA (C16:1n-7) This compound (C16:1n-9, 3-oxo)
Mitochondrial Respiration Substrate for β-oxidation. High concentrations can be inhibitory and may induce mitochondrial stress and reactive oxygen species (ROS) production.[3]Substrate for β-oxidation. Generally considered less toxic to mitochondria than saturated fatty acyl-CoAs.Hypothesized: Substrate for the final steps of β-oxidation. As a β-keto intermediate, it would bypass the first two enzymatic steps. Its direct effect on mitochondrial membrane potential and ROS production is unknown.
Gene Expression Can modulate the activity of transcription factors such as PPARs and SREBPs, often associated with pro-inflammatory and lipotoxic gene expression profiles.[4][5]Also a ligand for PPARs, but often associated with anti-inflammatory and insulin-sensitizing gene expression patterns.Hypothesized: Potential to act as a signaling molecule, possibly influencing transcription factors involved in lipid metabolism. The presence of the keto group may alter its binding affinity and subsequent downstream effects compared to non-oxidized acyl-CoAs.
Enzyme Regulation Allosteric inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, representing a feedback inhibition mechanism.[6]Also inhibits ACC, though the relative potency compared to palmitoyl-CoA may differ.Hypothesized: Its role as an allosteric regulator is unknown. As a transient intermediate in β-oxidation, it may have a lower free concentration and thus a lesser regulatory role compared to end-products of synthesis.
Cellular Signaling Precursor for the synthesis of ceramides (B1148491) and other sphingolipids, which are involved in apoptosis and insulin (B600854) resistance.Incorporated into complex lipids and may contribute to membrane fluidity. It is also a precursor for the synthesis of signaling lipids with purported beneficial effects.Hypothesized: Its direct role in complex lipid synthesis is unlikely as it is a catabolic intermediate. However, its flux through the β-oxidation pathway could influence the overall pool of acetyl-CoA and other signaling-active acyl-CoAs.

Signaling Pathways and Metabolic Roles

Fatty acyl-CoAs are integral to a complex network of metabolic and signaling pathways. The diagrams below illustrate the central role of these molecules.

Fatty_Acyl_CoA_Metabolism cluster_beta_oxidation Mitochondrial β-Oxidation Dietary Fats / De Novo Synthesis Dietary Fats / De Novo Synthesis Fatty Acids Fatty Acids Dietary Fats / De Novo Synthesis->Fatty Acids Fatty Acyl-CoAs Fatty Acyl-CoAs Fatty Acids->Fatty Acyl-CoAs Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Fatty Acyl-CoAs->Enoyl-CoA Acyl-CoA Dehydrogenase Complex Lipids\n(Triglycerides, Phospholipids) Complex Lipids (Triglycerides, Phospholipids) Fatty Acyl-CoAs->Complex Lipids\n(Triglycerides, Phospholipids) Synthesis Signaling Signaling Fatty Acyl-CoAs->Signaling Gene Regulation, Enzyme Activity 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Oxoacyl-CoA\n(e.g., this compound) 3-Oxoacyl-CoA (e.g., this compound) 3-Hydroxyacyl-CoA->3-Oxoacyl-CoA\n(e.g., this compound) 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Oxoacyl-CoA\n(e.g., this compound)->Acetyl-CoA β-Ketothiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Overview of Fatty Acyl-CoA Metabolism.

The above diagram illustrates the central role of fatty acyl-CoAs as intermediates derived from dietary fats or de novo synthesis. They can be directed towards mitochondrial β-oxidation for energy production, utilized for the synthesis of complex lipids, or act as signaling molecules. This compound is shown as an intermediate within the β-oxidation spiral.

Experimental Protocols

Protocol 1: Measurement of Fatty Acyl-CoA Oxidase Activity

This protocol is adapted from a fluorometric assay for peroxisomal fatty acyl-CoA oxidase.[7][8]

Objective: To measure the rate of H₂O₂ production resulting from the oxidation of a fatty acyl-CoA substrate.

Materials:

  • Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Fatty acyl-CoA substrate (e.g., palmitoyl-CoA, palmitoleoyl-CoA, or custom synthesized this compound)

  • 4-Hydroxyphenylacetic acid

  • Horseradish peroxidase

  • Cell or tissue homogenate/lysate containing the oxidase activity

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, 4-hydroxyphenylacetic acid, and horseradish peroxidase.

  • Add the cell or tissue lysate to the reaction mixture and incubate for a short period to allow for temperature equilibration.

  • Initiate the reaction by adding the fatty acyl-CoA substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the oxidized product of 4-hydroxyphenylacetic acid.

  • Calculate the rate of reaction from the linear portion of the fluorescence curve. A standard curve using known concentrations of H₂O₂ can be used for quantification.

Acyl_CoA_Oxidase_Assay cluster_reaction Enzymatic Reaction cluster_detection Fluorometric Detection Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA + H2O2 Enoyl-CoA + H2O2 Fatty Acyl-CoA->Enoyl-CoA + H2O2 Acyl-CoA Oxidase H2O2 H2O2 Fluorescent Product Fluorescent Product H2O2->Fluorescent Product Horseradish Peroxidase + 4-Hydroxyphenylacetic acid Measure Fluorescence Measure Fluorescence Fluorescent Product->Measure Fluorescence

Caption: Workflow for Fatty Acyl-CoA Oxidase Assay.

Protocol 2: Analysis of Mitochondrial Respiration

This protocol outlines a general procedure for measuring the effect of fatty acyl-CoAs on mitochondrial oxygen consumption using a Seahorse XF Analyzer.[9][10][11]

Objective: To determine if a fatty acyl-CoA can serve as a substrate for mitochondrial respiration and to assess its impact on mitochondrial function.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Seahorse XF Analyzer and consumables

  • Respiration buffer (e.g., MAS buffer)

  • Fatty acyl-CoA substrate

  • L-carnitine and malate

  • ADP

  • Inhibitors of electron transport chain complexes (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Prepare isolated mitochondria or permeabilize cells according to standard protocols.

  • Seed the mitochondria or cells into a Seahorse XF microplate.

  • Prepare the injection ports of the sensor cartridge with the fatty acyl-CoA substrate (in the presence of L-carnitine and malate), ADP, and mitochondrial inhibitors.

  • Place the microplate in the Seahorse XF Analyzer and perform a mitochondrial stress test.

  • The assay measures the oxygen consumption rate (OCR) in real-time, providing information on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Compare the OCR profiles of mitochondria treated with different fatty acyl-CoAs to assess their relative abilities to fuel respiration and their potential toxic effects.

Mitochondrial_Respiration_Workflow cluster_injections Sequential Injections Isolate Mitochondria\nor Permeabilize Cells Isolate Mitochondria or Permeabilize Cells Seed in XF Plate Seed in XF Plate Isolate Mitochondria\nor Permeabilize Cells->Seed in XF Plate Add Respiration Buffer Add Respiration Buffer Seed in XF Plate->Add Respiration Buffer Load Sensor Cartridge Load Sensor Cartridge Add Respiration Buffer->Load Sensor Cartridge Run Seahorse Assay Run Seahorse Assay Load Sensor Cartridge->Run Seahorse Assay Fatty Acyl-CoA + Carnitine/Malate Fatty Acyl-CoA + Carnitine/Malate Analyze OCR Data Analyze OCR Data Run Seahorse Assay->Analyze OCR Data ADP ADP Fatty Acyl-CoA + Carnitine/Malate->ADP Oligomycin Oligomycin ADP->Oligomycin FCCP FCCP Oligomycin->FCCP Rotenone/Antimycin A Rotenone/Antimycin A FCCP->Rotenone/Antimycin A

Caption: Experimental Workflow for Mitochondrial Respiration Assay.

Conclusion and Future Directions

While the precise biological roles of this compound remain to be elucidated, its structure as a C16 monounsaturated 3-oxo-acyl-CoA provides a strong basis for hypothesizing its function as a transient intermediate in the β-oxidation of unsaturated fatty acids. Comparative studies against well-characterized fatty acyl-CoAs like palmitoyl-CoA and palmitoleoyl-CoA will be crucial in defining its specific effects on cellular metabolism and signaling. The experimental protocols provided herein offer a starting point for such investigations. Future research should focus on the synthesis of this compound and its direct application in in vitro and cell-based assays to validate these hypotheses and uncover its unique biological functions.

References

Unraveling the Role of (7Z)-3-Oxohexadecenoyl-CoA in Fatty Acid Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the role of (7Z)-3-oxohexadecenoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of specific unsaturated fatty acids. While direct comparative performance data for this transient molecule is not applicable in the traditional sense of a product, this document will elucidate its verified biological function, the enzymatic machinery involved, and its position within the broader context of lipid metabolism. This information is intended for researchers, scientists, and professionals in drug development engaged in the study of metabolic pathways.

The Biological Significance of this compound

This compound is a transient metabolic intermediate formed during the breakdown of (7Z)-hexadecenoic acid, also known as 7Z-palmitoleic acid. The presence of a cis double bond at the seventh carbon position necessitates a specialized enzymatic pathway to complete its oxidation for energy production. Unlike its saturated counterparts, this and other unsaturated fatty acids require auxiliary enzymes to navigate the complexities introduced by their double bonds.

The primary biological process in which this compound is involved is the mitochondrial beta-oxidation of monounsaturated fatty acids . Its formation and subsequent conversion are critical steps that allow the carbon chain to be fully degraded into acetyl-CoA units, which then enter the citric acid cycle to generate ATP.

The Enzymatic Pathway: A Step-by-Step Breakdown

The catabolism of (7Z)-hexadecenoyl-CoA proceeds through the initial cycles of conventional beta-oxidation. However, the cis-double bond poses a challenge to the standard enzymatic machinery. The pathway can be visualized as follows:

Beta_Oxidation_Unsaturated_FA cluster_0 Mitochondrial Matrix mol1 (7Z)-Hexadecenoyl-CoA mol2 Two Cycles of β-Oxidation mol1->mol2 Standard Enzymes mol3 (3Z)-Dodecenoyl-CoA (cis-Δ³-Enoyl-CoA) mol2->mol3 Generates mol4 Δ³,Δ²-Enoyl-CoA Isomerase mol3->mol4 Substrate for mol5 (2E)-Dodecenoyl-CoA (trans-Δ²-Enoyl-CoA) mol4->mol5 Isomerizes to mol6 Resumption of Standard β-Oxidation mol5->mol6 Enters mol7 Acetyl-CoA mol6->mol7 Yields

Caption: Beta-oxidation pathway for (7Z)-Hexadecenoyl-CoA.

Experimental Workflow for Pathway Elucidation:

The verification of this pathway typically involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_1 Experimental Verification exp1 Isolation of Mitochondria exp2 Incubation with ¹⁴C-labeled (7Z)-Hexadecenoic Acid exp1->exp2 exp3 Separation of Intermediates (e.g., HPLC, GC-MS) exp2->exp3 exp4 Identification and Quantification of Radiolabeled Acyl-CoA Esters exp3->exp4 exp5 Enzyme Assays with Purified Δ³,Δ²-Enoyl-CoA Isomerase exp4->exp5 Informs

Caption: Workflow for verifying the metabolic fate of (7Z)-Hexadecenoic Acid.

Comparative Analysis with Alternative Metabolic Fates

A direct "performance" comparison of this compound with alternatives is challenging due to its nature as a fleeting intermediate. However, a comparison can be made with the metabolism of other unsaturated fatty acids that require different enzymatic solutions.

FeatureMetabolism of (7Z)-Hexadecenoyl-CoA Metabolism of Linoleoyl-CoA (a polyunsaturated fatty acid)
Initial Intermediate This compoundIntermediates with double bonds at even and odd positions
Key Auxiliary Enzyme(s) Δ³,Δ²-Enoyl-CoA IsomeraseΔ³,Δ²-Enoyl-CoA Isomerase and 2,4-Dienoyl-CoA Reductase
Metabolic Challenge A single cis-double bond at an odd-numbered carbon.Multiple cis-double bonds, some at even-numbered carbons.
Energy Yield Standard for a C16 monounsaturated fatty acid.Slightly lower than a saturated fatty acid of the same length due to the initial double bonds bypassing the first oxidation step.

Detailed Experimental Protocols

The independent verification of the role of enzymes in the beta-oxidation of unsaturated fatty acids relies on well-established biochemical techniques.

Protocol 1: Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

Objective: To measure the conversion of a cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA.

Materials:

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • (3Z)-Dodecenoyl-CoA (substrate)

  • Spectrophotometer capable of reading at 263 nm

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a known concentration of the (3Z)-dodecenoyl-CoA substrate.

  • Initiate the reaction by adding a small amount of purified Δ³,Δ²-enoyl-CoA isomerase.

  • Monitor the increase in absorbance at 263 nm over time. The formation of the trans-Δ² double bond in conjugation with the thioester carbonyl group of CoA results in a characteristic absorbance peak at this wavelength.

  • Calculate the rate of the reaction from the initial linear portion of the absorbance versus time plot, using the extinction coefficient for the trans-Δ²-enoyl-CoA product.

Protocol 2: Analysis of Beta-Oxidation Intermediates by Mass Spectrometry

Objective: To identify and quantify the acyl-CoA intermediates produced during the beta-oxidation of (7Z)-hexadecenoic acid.

Materials:

  • Isolated and functional mitochondria

  • (7Z)-Hexadecenoic acid

  • Cofactors for beta-oxidation (CoA, ATP, NAD+, FAD)

  • Acetonitrile and other solvents for extraction

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)

Procedure:

  • Incubate isolated mitochondria with (7Z)-hexadecenoic acid and the necessary cofactors for a defined period.

  • Quench the reaction and extract the acyl-CoA esters using a suitable solvent system (e.g., acetonitrile/water).

  • Separate the extracted acyl-CoA species by reverse-phase HPLC.

  • Analyze the eluting compounds by mass spectrometry to identify them based on their mass-to-charge ratio.

  • Quantify the relative abundance of each intermediate, including this compound and its downstream products.

Conclusion

This compound is a crucial, albeit transient, player in the catabolism of (7Z)-hexadecenoic acid. Its significance lies in its role as the substrate for the essential auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, which enables the complete oxidation of this class of unsaturated fatty acids. While it does not possess a standalone function that can be compared with alternatives in a conventional product guide, understanding its place in the metabolic pathway is vital for researchers investigating lipid metabolism and related disorders. The experimental protocols outlined provide a foundation for the independent verification and further study of this and similar metabolic intermediates.

Safety Operating Guide

Essential Safety and Disposal Procedures for (7Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (7Z)-3-oxohexadecenoyl-CoA as a potentially hazardous substance. The toxicological properties of this compound have not been thoroughly investigated. Adherence to your institution's specific chemical hygiene plan and consultation with the Environmental Health and Safety (EHS) department are mandatory.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, a specialized biochemical for research use. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach to its management is necessary to ensure the safety of laboratory personnel and compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Researchers and laboratory personnel must handle this compound with care, assuming it may possess unknown hazardous properties.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear ANSI Z87.1-compliant safety glasses or goggles when handling the compound.

  • Hand Protection: Use nitrile or neoprene gloves to prevent skin contact.

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • If inhaled: Move the individual to fresh air.

  • If ingested: Seek immediate medical attention.

II. Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following step-by-step protocol outlines a general procedure and should be adapted to your institution's specific EHS guidelines.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from incompatible materials that could cause a dangerous reaction.

Step 2: Containerization and Labeling

  • Primary Container: Collect waste in a chemically compatible and leak-proof container with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. The label should also include the accumulation start date and the name of the principal investigator or laboratory.

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.

  • Secondary Containment: Place the primary waste container within a secondary container, such as a plastic tub, to contain any potential leaks or spills.

Step 4: Final Disposal

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department. Do not attempt to dispose of this chemical down the drain or in the regular trash.

III. Quantitative Data Summary

As specific quantitative data for this compound is not available, the following table provides key information for a structurally related compound, (5E)-7-Oxozeaenol, to illustrate the type of data that should be sought from the supplier.

PropertyData for (5E)-7-Oxozeaenol (Illustrative)Data for this compound
CAS Number 1198574-97-8Data not available
Molecular Formula C19H22O7C37H58N7O18P3S
Molecular Weight 362.4 g/mol 1013.883 g/mol
Primary Hazard Class Acute toxicity - oral 3 (Toxic if swallowed)Hazards not fully known
Storage Temperature -20°CData not available

IV. Experimental Protocols

No specific experimental protocols for the disposal of this compound are publicly available. The disposal procedure provided in this document is based on general best practices for handling novel research chemicals.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal RiskAssessment 1. Risk Assessment (Treat as hazardous) PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Handling 3. Handle in Fume Hood PPE->Handling WasteCollection 4. Collect Waste (Unused compound, contaminated items) Handling->WasteCollection Segregation 5. Segregate from Incompatible Waste WasteCollection->Segregation Containerization 6. Use Labeled, Sealed Hazardous Waste Container Segregation->Containerization Storage 7. Store in Secondary Containment in Designated Area Containerization->Storage ContactEHS 8. Contact EHS for Pickup Storage->ContactEHS

Caption: Disposal workflow for this compound.

Personal protective equipment for handling (7Z)-3-oxohexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling (7Z)-3-oxohexadecenoyl-CoA in a research environment. The following procedures are based on general laboratory safety protocols for handling acyl-CoA compounds where specific hazard data is unavailable. Researchers, scientists, and drug development professionals should always perform a risk assessment before handling any new chemical.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is recommended. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.[1][2]

PPE CategoryRecommended Equipment
Hand Protection Nitrile or neoprene gloves are the preferred choice.[3][4] Change gloves immediately if contaminated. Double gloving may be appropriate for higher-risk procedures.[4]
Eye Protection Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles or a face shield should be used.[1][3]
Body Protection A standard laboratory coat is required.[4] For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant gown should be worn.[4]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If aerosols may be generated, a fit-tested N95 respirator or higher should be used.[3]

Operational Plan: Handling and Storage

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize the generation of dust or aerosols.

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place as recommended for similar coenzyme A derivatives.[6]

  • Refer to the manufacturer's instructions for optimal storage conditions, as stability may vary.

Disposal Plan

All waste containing this compound should be considered chemical waste.

  • Solid Waste: Collect in a designated, labeled container for chemical waste. This includes contaminated gloves, bench paper, and pipette tips.

  • Liquid Waste: Collect in a labeled, sealed container for chemical waste. Do not pour down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Assessment

The following diagram outlines a logical workflow for assessing risk and determining the appropriate level of PPE when planning an experiment with this compound.

Experimental Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_execution Execution & Disposal start Start: Plan Experiment with this compound risk_assessment Perform Risk Assessment: - Quantity of substance - Potential for aerosol/dust generation - Potential for splashes start->risk_assessment sds_check Check for Specific SDS (If available, follow its guidance) risk_assessment->sds_check no_sds No Specific SDS Available: Proceed with General Precautions sds_check->no_sds Not Found handling Handle Compound in Controlled Environment (e.g., Fume Hood) sds_check->handling Found ppe_low Low Risk: - Small quantities - No aerosols/splashes - Standard PPE (Lab coat, gloves, safety glasses) no_sds->ppe_low ppe_moderate Moderate Risk: - Potential for splashes - Add Chemical Goggles/Face Shield no_sds->ppe_moderate ppe_high High Risk: - Aerosol/dust generation - Add Respiratory Protection (e.g., N95) no_sds->ppe_high ppe_low->handling ppe_moderate->handling ppe_high->handling disposal Dispose of Waste According to Protocol handling->disposal end End of Procedure disposal->end

Caption: Workflow for risk assessment and PPE selection for handling this compound.

This procedural guidance is intended to supplement, not replace, institutional safety protocols and the judgment of trained laboratory professionals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.